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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Lithospermic Acid B: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals Introduction Lithospermic acid B, also known as salvianolic acid B, is a prominent water-soluble phenolic acid predominantly isolated from the dried roots a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithospermic acid B, also known as salvianolic acid B, is a prominent water-soluble phenolic acid predominantly isolated from the dried roots and rhizomes of Salvia miltiorrhiza Bge (Labiatae), a plant widely used in traditional Chinese medicine.[1] This compound is a dimer of rosmarinic acid and is characterized by a conjugate of rosmarinic and caffeic acid with a dihydrobenzofuran nucleus.[1] Extensive research has highlighted its significant therapeutic potential, stemming from its potent antioxidant, anti-inflammatory, and various other pharmacological activities. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic data, isolation and analytical protocols, and the key biological activities of Lithospermic acid B, tailored for professionals in research and drug development.

Chemical Structure and Properties

Lithospermic acid B is a complex polyphenolic compound with the chemical formula C₃₆H₃₀O₁₆. Its structure is characterized by a central dihydrobenzofuran ring system linked to caffeic acid and danshensu moieties.

Physicochemical Properties of Lithospermic Acid B
PropertyValueReference(s)
Chemical Formula C₃₆H₃₀O₁₆[2]
Average Molecular Weight 718.62 g/mol [2]
Monoisotopic Molecular Weight 718.153384886 g/mol [2]
IUPAC Name 2-(4-{3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-en-1-yl}-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carbonyloxy)-3-(3,4-dihydroxyphenyl)propanoic acid[2]
Melting Point 98-110 °C
Boiling Point (Predicted) 1020.3 ± 65.0 °C
Solubility Water: ≥ 5 mg/mL, DMSO: 110 mg/mL (204.29 mM)[3]
SMILES OC(=O)C(CC1=CC=C(O)C(O)=C1)OC(=O)C=CC1=CC=C(O)C2=C1C(C(O2)C1=CC=C(O)C(O)=C1)C(=O)OC(CC1=CC=C(O)C(O)=C1)C(O)=O[3]
InChI InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)[4]

Chemical Structure Visualization

Caption: 2D Chemical Structure of Lithospermic Acid B.

Spectroscopic Data

The structural elucidation of Lithospermic acid B has been achieved through various spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy

A study on the degradation of lithospermic acid provided assignments for key protons in its ¹H NMR spectrum.[5] Another study focused on the inhibitory effect on HIV-1 nucleocapsid protein also detailed some ¹H and ¹³C NMR assignments.[6] The dihydrobenzofuran moiety is characterized by methine protons at approximately δH 5.63 (d, J = 5.5 Hz, H-7′′) and δH 4.05 (d, J = 5.4 Hz, H-8′′).[6] The corresponding carbons appear at δC 88.8 (C-7'') and 58.4 (C-8'').[6] The ¹³C NMR spectrum shows 27 distinct carbon signals, including three carbonyl carbons from an esterified carboxylic acid (δc 170.4, C-9) and two free carboxylic acids (δc 179.3, C-9′ and δc 180.5, C-9′′).[6]

Mass Spectrometry (MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a key technique for the analysis of Lithospermic acid B. In negative ion mode, the precursor ion [M-H]⁻ is typically observed. A common fragmentation pattern involves the neutral loss of CO₂ (44 Da) from the carboxyl groups, followed by the loss of a danshensu moiety (198 Da).[5]

Experimental Protocols

Isolation and Purification of Lithospermic Acid B from Salvia miltiorrhiza

A common and effective method for isolating Lithospermic acid B involves aqueous two-phase extraction followed by preparative high-performance liquid chromatography (HPLC).

Protocol Outline:

  • Extraction: The dried and crushed roots of Salvia miltiorrhiza are extracted with a 70% methanol aqueous solution.

  • Aqueous Two-Phase System (ATPS): An n-butyl alcohol/KH₂PO₄ system is employed for the initial separation. Optimal conditions have been reported as 39.1% (w/w) n-butyl alcohol and 22.6% (w/w) KH₂PO₄, which can yield a high recovery rate.

  • Preparative HPLC: The enriched extract from the ATPS is further purified using preparative HPLC to obtain high-purity Lithospermic acid B.

Quantitative Analysis by ¹H NMR and HPLC-MS

A validated method for the simultaneous quantification of Lithospermic acid B and its metabolites in biological samples has been developed using LC-MS/MS.[7] Additionally, quantitative ¹H NMR (qNMR) has been established as a rapid and accurate method for its quantification in plant extracts.[8]

¹H NMR Protocol Outline: [5]

  • Spectrometer: Bruker Avance III (500.13 MHz) or equivalent.

  • Solvent: 90% H₂O + 10% D₂O.

  • Pulse Program: noesypr1d for water suppression.

  • Acquisition Parameters: 32 scans, 32k data points, 90° pulse width of ~14.62 µs, acquisition time of ~2.04 s, and a spectral width of ~8013 Hz.

Xanthine Oxidase Inhibition Assay

The inhibitory effect of Lithospermic acid B on xanthine oxidase can be determined by monitoring the formation of uric acid from xanthine.

Protocol Outline: [9]

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (pH 7.5), xanthine (substrate), and the test compound (Lithospermic acid B) at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding xanthine oxidase solution.

  • Absorbance Measurement: Monitor the increase in absorbance at 293 nm, which corresponds to the formation of uric acid.

  • IC₅₀ Calculation: The concentration of Lithospermic acid B that inhibits 50% of the xanthine oxidase activity (IC₅₀) is calculated from the dose-response curve.

Biological Activities and Signaling Pathways

Lithospermic acid B exhibits a wide range of biological activities, making it a compound of great interest for drug development.

Quantitative Biological Activity of Lithospermic Acid B
Biological ActivityAssay/TargetIC₅₀ / BioactivityReference(s)
Aldose Reductase Inhibition Rat Lens Aldose Reductase0.04 µM
Xanthine Oxidase Inhibition Uric Acid Formation5.2 µg/mL[9][10]
Superoxide Radical Scavenging1.08 µg/mL[9][10]
Anti-HIV Activity HIV-1 Nucleocapsid Protein (NC) Destabilization42 ± 8 µM[11]
Anti-inflammatory Activity Inhibition of pro-inflammatory cytokine productionDose-dependent reduction in IL-6, IL-1β, and TNF-α[12]
Signaling Pathways Modulated by Lithospermic Acid B

Lithospermic acid B exerts its effects by modulating several key signaling pathways.

Nrf2_Pathway LAB Lithospermic Acid B AMPK AMPKα LAB->AMPK pAMPK p-AMPKα AMPK->pAMPK Phosphorylation Nrf2 Nrf2 pAMPK->Nrf2 Promotes Nuclear Translocation Keap1 Keap1 Keap1->Nrf2 Inhibition ARE ARE Nrf2->ARE Binds to HO1 HO-1 ARE->HO1 Upregulates Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

Caption: Lithospermic Acid B activates the Nrf2 antioxidant pathway.

Lithospermic acid B has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. It promotes the phosphorylation of AMPKα, which in turn facilitates the nuclear translocation of Nrf2.[13][14] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1). This mechanism is central to its protective effects against oxidative stress.[13][14]

NFkB_Pathway LAB Lithospermic Acid B HSP90 HSP90 LAB->HSP90 Inhibits LPS LPS LPS->HSP90 IkB_alpha IκBα HSP90->IkB_alpha Promotes Degradation NFkB NF-κB (p65) IkB_alpha->NFkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB/IκBα Complex NFkB_IkB->IkB_alpha Release NFkB_IkB->NFkB Release Pro_inflammatory_Genes Pro-inflammatory Genes (IL-6, IL-1β, TNF-α) Nucleus->Pro_inflammatory_Genes Transcription

Caption: Lithospermic Acid B inhibits the NF-κB inflammatory pathway.

The anti-inflammatory effects of Lithospermic acid B are partly mediated through the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway. It has been shown to inhibit the activity and expression of Heat Shock Protein 90 (HSP90).[12] This action prevents the degradation of IκBα, the inhibitory subunit of NF-κB, thereby sequestering the NF-κB p65 subunit in the cytoplasm and preventing its translocation to the nucleus. This ultimately suppresses the transcription of pro-inflammatory genes.[10]

Piezo1_Pathway LAB Lithospermic Acid B Piezo1 Piezo1 Channel LAB->Piezo1 Inhibits Mechanical_Stress Mechanical Stress Mechanical_Stress->Piezo1 Ca2_influx Ca²⁺ Influx Piezo1->Ca2_influx Activation leads to Calcineurin Calcineurin (PPP3) Ca2_influx->Calcineurin Activates TFEB TFEB Calcineurin->TFEB Activates Mitophagy Mitophagy TFEB->Mitophagy Promotes Cellular_Injury Cellular Injury Mitophagy->Cellular_Injury

Caption: Lithospermic Acid B modulates the Piezo1 signaling pathway.

Recent studies have identified the mechanosensitive ion channel Piezo1 as a target of Lithospermic acid B.[15][16] In the context of myocardial ischemia-reperfusion injury, Lithospermic acid B has been found to inhibit mitophagy via the Piezo1-PPP3/calcineurin-TFEB pathway.[15][17] By inhibiting Piezo1 activation, it can alleviate cellular injury caused by excessive calcium influx and subsequent signaling cascades.[16]

Conclusion

Lithospermic acid B is a multifaceted natural compound with a well-defined chemical structure and a broad spectrum of biological activities. Its potent antioxidant and anti-inflammatory properties, coupled with its ability to modulate key signaling pathways such as Nrf2, NF-κB, and Piezo1, make it a compelling candidate for the development of novel therapeutics for a variety of diseases, including cardiovascular disorders, neurodegenerative diseases, and inflammatory conditions. This technical guide provides a foundational resource for researchers and drug development professionals to further explore and harness the therapeutic potential of this remarkable molecule.

References

Exploratory

A Technical Guide to the Natural Sources of Lithospermic Acid B

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of Lithospermic acid B, a naturally occurring phenolic acid with significant therapeutic potential. The d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lithospermic acid B, a naturally occurring phenolic acid with significant therapeutic potential. The document details its primary natural sources, presents quantitative data on its concentration in various plant materials, outlines comprehensive experimental protocols for its extraction and analysis, and illustrates key signaling pathways it modulates. This information is intended to serve as a valuable resource for professionals engaged in natural product research, pharmacology, and drug discovery.

Natural Sources of Lithospermic Acid B

Lithospermic acid B is predominantly found in plants belonging to the Lamiaceae (mint) and Boraginaceae (borage) families. The most widely recognized and studied source is the dried root of Salvia miltiorrhiza Bunge, a traditional Chinese medicinal herb also known as Danshen.[1][2][3][4][5] Research has also identified its presence in other Salvia species, such as Salvia officinalis (sage) and Salvia tomentosa.[3] Additionally, plants like Lithospermum officinale and various species within the Clinopodium and Hedeoma genera have been reported to contain lithospermic acid derivatives.[6]

Quantitative Analysis of Lithospermic Acid B in Natural Sources

The concentration of Lithospermic acid B can vary significantly depending on the plant species, the part of the plant used, and the growth stage. The following tables summarize quantitative data from various studies.

Table 1: Concentration of Lithospermic Acid B in Salvia miltiorrhiza

Plant PartGrowth PeriodConcentration (mg/g dry weight)Reference
RootsNot SpecifiedVaries, can be a major phenolic component[7]
Hairy Root CulturesDay 18 (Ag+ treated)~188[8][9]
Hairy Root CulturesNot Specified~54[8][9]
StemsDifferent growth periodsLower than roots[10]
LeavesDifferent growth periodsLower than roots[10]
FlowersDifferent growth periodsLower than roots[10]

Table 2: In Vitro and In Vivo Efficacy of Lithospermic Acid B and its Derivatives

ModelCompoundDoseDurationKey FindingsReference
Cytokine-induced apoptosis in INS-1 cellsMagnesium Lithospermate B50 µMPretreatmentSignificantly reduced cell death[1]
OLETF Rats (Type 2 Diabetes model)Magnesium Lithospermate B40 mg/kg/dayNot SpecifiedSignificant improvement in glucose tolerance[1]
Myocardial Ischemia/Reperfusion (mice)Lithospermic Acid50 mg/kg (oral)6 days pretreatmentAttenuated infarct area and improved cardiac function[2][3]
Hypoxia/Reoxygenation in H9C2 cellsLithospermic Acid100 µMNot SpecifiedAmeliorated oxidative stress and apoptosis[2][3]
Rat Vascular Smooth Muscle CellsLithospermic AcidConcentration-dependentNot SpecifiedInhibited FBS-induced proliferation and LPS-induced migration[11]
Acute Myocardial Infarction (rat)Magnesium Lithospermate BNot SpecifiedNot SpecifiedSignificantly reduced infarct size[12]

Experimental Protocols

Extraction and Isolation of Lithospermic Acid B from Salvia miltiorrhiza

This protocol provides a general methodology for the extraction and purification of Lithospermic acid B.

1. Preparation of Plant Material:

  • Air-dry the roots of Salvia miltiorrhiza at room temperature, protected from direct sunlight.

  • Grind the dried roots into a coarse powder (20-40 mesh).

2. Extraction:

  • Macerate the powdered plant material in 70% ethanol at a 1:10 solid-to-liquid ratio (w/v).

  • Perform the extraction under reflux for 2 hours and repeat the process three times.

  • Combine the extracts and concentrate under reduced pressure to remove the ethanol.

3. Purification using Macroporous Resin Chromatography:

  • Load the concentrated aqueous extract onto a D101 macroporous resin column.

  • Wash the column with deionized water to remove impurities.

  • Elute Lithospermic acid B with a stepwise gradient of ethanol in water (e.g., 20%, 50%, 80% ethanol).

  • Collect the fractions and monitor for the presence of Lithospermic acid B using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

4. Further Purification by Preparative HPLC:

  • Pool the fractions rich in Lithospermic acid B and concentrate them.

  • Perform preparative HPLC on a C18 column.

  • Use a mobile phase gradient of methanol and water containing a small percentage of formic acid (e.g., 0.1%).

  • Collect the peak corresponding to Lithospermic acid B and confirm its purity using analytical HPLC and spectroscopic methods (e.g., MS, NMR).[13][14]

Quantification of Lithospermic Acid B by HPLC

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.

  • Analytical C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of pure Lithospermic acid B in methanol. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Extract the plant material as described in the extraction protocol. Filter the final extract through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Identify the Lithospermic acid B peak in the sample chromatogram by comparing the retention time with the standard. Calculate the concentration based on the peak area and the calibration curve.[7][10]

Signaling Pathways Modulated by Lithospermic Acid B

Nrf2-HO-1 Signaling Pathway

Lithospermic acid B has been shown to exert protective effects against oxidative stress by activating the Nrf2-HO-1 signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative damage.

Nrf2_HO1_Pathway LAB Lithospermic Acid B AMPK AMPKα LAB->AMPK Activates Nrf2_Keap1 Nrf2-Keap1 Complex AMPK->Nrf2_Keap1 Phosphorylates Nrf2, Promotes Dissociation Nrf2_nuc Nrf2 (nucleus) Nrf2_Keap1->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to HO1 HO-1 (Heme Oxygenase-1) ARE->HO1 Induces Transcription Cytoprotection Cytoprotection & Antioxidant Effects HO1->Cytoprotection

Caption: Lithospermic Acid B activates the Nrf2-HO-1 pathway.

Piezo1 Signaling Pathway

Recent studies have identified the mechanosensitive ion channel Piezo1 as a target of Lithospermic acid. By modulating Piezo1, Lithospermic acid can influence downstream signaling cascades involved in inflammation and fibrosis.

Piezo1_Pathway cluster_membrane Cell Membrane Piezo1 Piezo1 Channel Ca_influx Ca²⁺ Influx Piezo1->Ca_influx Notch Notch Signaling Piezo1->Notch Activates LAB Lithospermic Acid LAB->Piezo1 Inhibits Mechanical_Stress Mechanical Stress Mechanical_Stress->Piezo1 Activates Calcineurin Calcineurin (PPP3) Ca_influx->Calcineurin Activates Oxidative_Stress Oxidative Stress Ca_influx->Oxidative_Stress TFEB TFEB Calcineurin->TFEB Dephosphorylates Inflammation Inflammation Notch->Inflammation Fibrosis Fibrosis Inflammation->Fibrosis Oxidative_Stress->Fibrosis

Caption: Lithospermic Acid modulates Piezo1 signaling.

Conclusion

Lithospermic acid B, primarily sourced from Salvia miltiorrhiza, demonstrates a wide range of pharmacological activities, making it a compound of significant interest for drug development. Its antioxidant, anti-inflammatory, and cytoprotective effects are mediated through complex signaling pathways, including the Nrf2-HO-1 and Piezo1 pathways. The provided data and protocols offer a solid foundation for researchers to further explore the therapeutic potential of this promising natural product.

References

Foundational

Technical Guide: Isolation and Purification of Lithospermic Acid B from Salvia miltiorrhiza

Audience: Researchers, Scientists, and Drug Development Professionals Introduction Salvia miltiorrhiza Bunge, also known as Danshen, is a traditional Chinese medicine clinically used for treating a variety of diseases, i...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Salvia miltiorrhiza Bunge, also known as Danshen, is a traditional Chinese medicine clinically used for treating a variety of diseases, including cardiovascular and cerebrovascular conditions.[1][2] One of the most abundant and pharmacologically significant water-soluble compounds derived from its roots is Lithospermic acid B (LAB), also referred to as Salvianolic acid B.[1][3] LAB is a polyphenolic compound recognized for a wide array of biological activities, including antioxidant, anti-inflammatory, cardioprotective, and anti-viral properties.[1][4][5] These therapeutic potentials have made the efficient isolation and purification of high-purity LAB a critical objective for pharmaceutical research and development.

This technical guide provides an in-depth overview of established methodologies for the isolation of Lithospermic acid B from the roots of Salvia miltiorrhiza. It includes detailed experimental protocols, comparative quantitative data, and diagrams of the isolation workflow and relevant biological pathways to provide a comprehensive resource for scientific professionals.

Isolation and Purification Methodologies

The isolation of Lithospermic acid B is a multi-step process involving initial crude extraction followed by several stages of purification. The goal is to effectively separate LAB from a complex mixture of other compounds present in the plant material. Several high-efficiency methods have been developed, often combining different chromatographic and partitioning techniques.

Core Methodologies:

  • Aqueous Two-Phase System (ATPS) Extraction: This method utilizes the partitioning behavior of compounds between two immiscible aqueous phases for separation. It is known for being a rapid and effective technique for separating and purifying LAB.[6]

  • Resin Column Chromatography: This approach involves using resins, such as macroporous or polyamide resins, to adsorb the target compound from the crude extract.[7] The adsorbed LAB is then eluted using an appropriate solvent system.

  • Solvent Partitioning and Gel Filtration Chromatography: This classic method involves partitioning the initial extract between different solvents (e.g., water and ethyl acetate) to achieve a preliminary separation, followed by purification on a size-exclusion column like Sephadex LH-20.[3]

All these primary purification methods are typically followed by a final polishing step using Preparative High-Performance Liquid Chromatography (Prep-HPLC) to achieve purities exceeding 99%.[3][6][7]

Experimental Protocols

Protocol 1: Aqueous Two-Phase System (ATPS) and Preparative HPLC

This protocol integrates an ATPS for initial separation with preparative chromatography for final purification.[6]

1. Crude Extract Preparation:

  • Obtain the dried roots of Salvia miltiorrhiza.

  • Perform a crude extraction, for example, using a methanol-water solvent system.

  • Concentrate the extract to obtain a crude extract paste or powder.

2. Aqueous Two-Phase System Extraction:

  • Prepare the ATPS by combining n-butyl alcohol and potassium dihydrogen phosphate (KH2PO4) in water. The final optimized composition is 39.1% (w/w) n-butyl alcohol and 22.6% (w/w) KH2PO4.[6]

  • Dissolve the crude extract in the ATPS solution at a solvent-to-solid ratio of 10.[6]

  • Mix thoroughly and allow the phases to separate. LAB will preferentially partition into the n-butyl alcohol-rich upper phase.

  • Collect the upper phase containing the enriched LAB.

3. Preparative HPLC:

  • Evaporate the solvent from the collected upper phase.

  • Redissolve the residue in a suitable solvent for HPLC injection.

  • Perform preparative chromatography on the LAB-enriched fraction to obtain the final high-purity product. A C18 column is commonly used.[3][8]

Protocol 2: Polyamide Resin Adsorption and Preparative HPLC

This method uses polyamide resin for initial enrichment of LAB from the crude extract.[7]

1. Crude Extract Preparation:

  • Prepare a crude aqueous extract from the roots of Salvia miltiorrhiza.

2. Polyamide Resin Adsorption:

  • Adjust the pH of the crude extract solution to <3.0 for optimal adsorption onto the polyamide resin.[7]

  • Pass the acidified extract through a column packed with polyamide resin.

  • Wash the column to remove unbound impurities.

3. Elution and Final Purification:

  • Elute the adsorbed LAB from the resin using a 70% ethanol solution.[7]

  • Collect the eluate containing LAB.

  • Concentrate the eluate and subject it to preparative HPLC for final purification to achieve >99% purity.[7]

Protocol 3: Solvent Partitioning, Sephadex LH-20, and Preparative HPLC

This protocol employs solvent-solvent extraction followed by gel filtration chromatography.[3]

1. Extraction and Partitioning:

  • Extract the dried Danshen roots (100 g) with methanol to get a crude extract (approx. 13.16 g).[3]

  • Suspend the extract in water and partition it against chloroform to remove lipophilic compounds.

  • Adjust the pH of the remaining water layer to 3.0 using trifluoroacetic acid.

  • Perform a continuous extraction of the acidified water layer with ethyl acetate (EtOAc). LAB will move into the EtOAc phase.[3]

2. Sephadex LH-20 Column Chromatography:

  • Concentrate the EtOAc-soluble fraction.

  • Apply the concentrated fraction to a Sephadex LH-20 column for further purification.

3. Preparative HPLC:

  • The fractions containing LAB are pooled and finally purified by preparative HPLC using an octadecylsilane (ODS) column to yield high-purity LAB.[3]

Data Presentation: Comparison of Isolation Methods

The quantitative outcomes of the described protocols are summarized below.

ParameterMethod 1: ATPS + Prep-HPLC[6]Method 2: Polyamide Resin + Prep-HPLC[7]Method 3: Partitioning + Sephadex + Prep-HPLC[3]
Starting Material 0.5 kg Crude ExtractCrude Extract100 g Dried Roots
Purity after Primary Step 70.5%85.30%Not specified
Recovery after Primary Step 99.8%87.1%Not specified
Final Purity (after HPLC) 99.3%99.28%> 99.2%
Final Overall Recovery 70.1%~65.5% (calculated)75.0%
Final Yield 9.94 gNot specified1.08 g

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation and purification of Lithospermic acid B.

G cluster_0 Isolation & Purification Workflow for Lithospermic Acid B start Salvia miltiorrhiza Roots crude_extract Crude Extraction (e.g., Methanol/Water) start->crude_extract primary_purification Primary Purification crude_extract->primary_purification atps Aqueous Two-Phase System primary_purification->atps Method 1 resin Polyamide Resin Adsorption primary_purification->resin Method 2 partition Solvent Partitioning primary_purification->partition Method 3 prep_hplc Final Polishing (Preparative HPLC) atps->prep_hplc resin->prep_hplc secondary_purification Secondary Purification (e.g., Sephadex LH-20) partition->secondary_purification secondary_purification->prep_hplc end High-Purity Lithospermic Acid B (>99%) prep_hplc->end

Fig. 1: Generalized workflow for isolating Lithospermic Acid B.
Signaling Pathways Modulated by Lithospermic Acid B

Understanding the biological mechanisms of LAB provides context for its therapeutic importance. LAB has been shown to modulate several key signaling pathways involved in inflammation and cell survival.

1. Inhibition of the NF-κB Signaling Pathway

Lithospermic acid attenuates inflammatory responses by targeting Heat Shock Protein 90 (HSP90), which in turn inhibits the pro-inflammatory NF-κB signaling pathway in microglial cells.[9]

G LPS LPS (Inflammatory Stimulus) HSP90 HSP90 LPS->HSP90 activates NFkB NF-κB p65 Translocation to Nucleus HSP90->NFkB promotes LAB Lithospermic Acid B LAB->HSP90 inhibits Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) NFkB->Cytokines induces production

Fig. 2: LAB inhibits the NF-κB inflammatory pathway.

2. Regulation of the PI3K/AKT/mTOR Pathway

In the context of Hepatitis B virus (HBV) infection, LAB exerts anti-viral effects by inducing autophagy. It achieves this by hampering the PI3K/AKT/mTOR signaling pathway, which is a known inhibitor of the autophagic process.[2]

G HBV Hepatitis B Virus (HBV) PI3K_AKT PI3K/AKT/mTOR Pathway HBV->PI3K_AKT activates Autophagy Autophagy PI3K_AKT->Autophagy inhibits LAB Lithospermic Acid B LAB->PI3K_AKT inhibits AntiHBV Anti-HBV Effect Autophagy->AntiHBV leads to

Fig. 3: LAB promotes autophagy by inhibiting PI3K/AKT/mTOR.

References

Exploratory

The Phytochemistry of Lithospermic Acid B: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals Introduction Lithospermic acid B (LAB), also known as salvianolic acid B, is a water-soluble phenolic acid predominantly found in the roots of Salvia miltio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithospermic acid B (LAB), also known as salvianolic acid B, is a water-soluble phenolic acid predominantly found in the roots of Salvia miltiorrhiza Bunge (Danshen).[1] As a significant bioactive constituent, LAB has garnered substantial interest within the scientific community for its wide array of pharmacological activities, including potent antioxidant, anti-inflammatory, cardioprotective, and neuroprotective effects. This technical guide provides a comprehensive overview of the phytochemistry of Lithospermic acid B, including its biosynthesis, physicochemical properties, and detailed experimental protocols for its isolation and characterization. Furthermore, it elucidates the key signaling pathways modulated by LAB, offering valuable insights for researchers in drug discovery and development.

Chemical Structure and Physicochemical Properties

Lithospermic acid B is a complex depside formed from three units of danshensu (3,4-dihydroxyphenyllactic acid) and one unit of caffeic acid. Its chemical formula is C36H30O16, with a molecular weight of 718.62 g/mol .

Quantitative Data

The following tables summarize the key quantitative data for Lithospermic acid B.

Table 1: Physicochemical Properties of Lithospermic Acid B

PropertyValueReference
Molecular FormulaC36H30O16[2]
Molecular Weight718.62 g/mol [2]
AppearanceYellow Solid[3]
Purity≥95%[4]

Table 2: Solubility of Lithospermic Acid B

SolventSolubilityReference
Water (pH 7.2, PBS)~1 mg/mL[4]
Water (pH 3, with HCl and sonication)50 mg/mL[5]
Dimethyl sulfoxide (DMSO)~20 mg/mL[4]
Ethanol~10 mg/mL[4]
Dimethylformamide (DMF)~20 mg/mL[4]

Table 3: Spectroscopic Data for Lithospermic Acid B (in CD3OD)

¹H-NMR (500 MHz, CD3OD) ¹³C-NMR (125 MHz, CD3OD)
Chemical Shift (ppm) Assignment
7.56 (1H, d, J=15.9 Hz)H-7'
7.05 (1H, d, J=1.9 Hz)H-2'
6.95 (1H, d, J=8.1 Hz)H-5'
6.80 (1H, dd, J=8.1, 1.9 Hz)H-6'
6.78 (1H, d, J=1.9 Hz)H-2'''
6.75 (1H, d, J=8.2 Hz)H-5'''
6.68 (1H, dd, J=8.2, 1.9 Hz)H-6'''
6.65 (1H, d, J=1.9 Hz)H-2''
6.62 (1H, d, J=8.2 Hz)H-5''
6.58 (1H, dd, J=8.2, 1.9 Hz)H-6''
6.27 (1H, d, J=15.9 Hz)H-8'
5.88 (1H, d, J=7.8 Hz)H-7
5.20 (1H, dd, J=8.8, 3.2 Hz)H-8''
5.18 (1H, dd, J=8.8, 4.2 Hz)H-8'''
4.45 (1H, d, J=7.8 Hz)H-8
3.15 (1H, dd, J=14.4, 3.2 Hz)H-7''a
3.05 (1H, dd, J=14.4, 8.8 Hz)H-7''b
3.02 (1H, dd, J=14.4, 4.2 Hz)H-7'''a
2.95 (1H, dd, J=14.4, 8.8 Hz)H-7'''b

Note: NMR data can vary slightly based on the solvent and instrument used. The assignments are based on published literature and may require 2D NMR (HSQC, HMBC) for definitive confirmation.

Table 4: Mass Spectrometry Fragmentation of Lithospermic Acid B

Ionization ModePrecursor Ion [M-H]⁻ (m/z)Major Fragment Ions (m/z)Proposed Fragment Structure
ESI-717.15519.1[M-H - Danshensu]⁻
321.0[M-H - Danshensu - Caffeic acid]⁻
197.0[Danshensu - H]⁻
179.0[Caffeic acid - H]⁻
135.0[Dihydrocaffeic acid - H - CO₂]⁻

Biosynthesis of Lithospermic Acid B

The biosynthesis of Lithospermic acid B in Salvia miltiorrhiza is a complex process that involves the convergence of the phenylpropanoid and tyrosine-derived pathways.[6]

The key steps and enzymes involved are:

  • Phenylpropanoid Pathway : L-phenylalanine is converted to 4-coumaroyl-CoA through the sequential action of phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL).[1]

  • Tyrosine-Derived Pathway : L-tyrosine is converted to 3,4-dihydroxyphenyllactic acid (danshensu) via intermediates such as 4-hydroxyphenylpyruvic acid. Key enzymes in this branch include tyrosine aminotransferase (TAT) and hydroxyphenylpyruvate reductase (HPPR).[7]

  • Condensation and Cyclization : Rosmarinic acid synthase (RAS) catalyzes the esterification of 4-coumaroyl-CoA and 3,4-dihydroxyphenyllactic acid.[6] Subsequent hydroxylation and oxidative coupling reactions, likely mediated by cytochrome P450 monooxygenases (CYP98A14) and other enzymes, lead to the formation of the dihydrobenzofuran ring system characteristic of Lithospermic acid B.[6][8]

Biosynthesis_of_Lithospermic_Acid_B Phe L-Phenylalanine Cin Cinnamic acid Phe->Cin  PAL Cou p-Coumaric acid Cin->Cou  C4H CouCoA 4-Coumaroyl-CoA Cou->CouCoA  4CL RA_intermediate Rosmarinic acid precursor CouCoA->RA_intermediate Tyr L-Tyrosine HPPA 4-Hydroxyphenyl- pyruvic acid Tyr->HPPA  TAT HPLA 4-Hydroxyphenyl- lactic acid HPPA->HPLA  HPPR Danshensu 3,4-Dihydroxyphenyl- lactic acid (Danshensu) HPLA->Danshensu Hydroxylation Danshensu->RA_intermediate LAB Lithospermic Acid B Danshensu->LAB  (x2) RA Rosmarinic Acid RA_intermediate->RA  RAS RA->LAB  Oxidative Coupling PAL PAL C4H C4H FourCL 4CL TAT TAT HPPR HPPR RAS RAS CYP CYP98A14, etc. Oxidative_Coupling Oxidative Coupling

Caption: Proposed biosynthetic pathway of Lithospermic acid B.

Experimental Protocols

Extraction and Isolation of Lithospermic Acid B from Salvia miltiorrhiza

This protocol describes a common method for the extraction and purification of LAB, combining solvent extraction with column chromatography.

Materials and Reagents:

  • Dried roots of Salvia miltiorrhiza

  • 70% Ethanol

  • Distilled water

  • Ethyl acetate

  • Chloroform

  • Polyamide resin

  • Sephadex LH-20

  • Methanol

  • Acetonitrile (HPLC grade)

  • Formic acid (HPLC grade)

  • Rotary evaporator

  • Chromatography columns

  • Preparative HPLC system

Procedure:

  • Extraction: a. Pulverize the dried roots of Salvia miltiorrhiza to a coarse powder. b. Macerate the powdered material with 70% ethanol (1:10 w/v) at room temperature for 24 hours with occasional stirring. c. Filter the extract and repeat the extraction process twice more with fresh solvent. d. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Liquid-Liquid Partitioning: a. Suspend the crude extract in distilled water and partition successively with chloroform and then ethyl acetate. b. Collect the aqueous and ethyl acetate fractions, as LAB will be distributed between these phases. For simplicity, the following steps will focus on the ethyl acetate fraction which is typically enriched with LAB.

  • Polyamide Column Chromatography: a. Concentrate the ethyl acetate fraction to dryness and dissolve it in a minimal amount of methanol. b. Pack a chromatography column with polyamide resin equilibrated with distilled water. c. Load the sample onto the column. d. Elute the column with a stepwise gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80% ethanol). e. Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify the LAB-containing fractions.

  • Sephadex LH-20 Gel Filtration: a. Pool and concentrate the LAB-rich fractions from the polyamide column. b. Dissolve the residue in methanol and apply to a Sephadex LH-20 column equilibrated with methanol. c. Elute with methanol and collect fractions. This step helps to remove smaller molecules and pigments.

  • Preparative HPLC Purification: a. Concentrate the purified fractions from the Sephadex LH-20 column. b. Further purify the LAB using a preparative HPLC system equipped with a C18 column. c. A typical mobile phase is a gradient of acetonitrile and water containing 0.1% formic acid. d. Monitor the elution at 286 nm and collect the peak corresponding to LAB. e. Lyophilize the collected fraction to obtain pure Lithospermic acid B.

Extraction_Workflow start Dried Salvia miltiorrhiza Roots powder Pulverization start->powder extraction 70% Ethanol Extraction powder->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Liquid-Liquid Partitioning (Water/Chloroform/Ethyl Acetate) crude_extract->partitioning aq_fraction Aqueous & Ethyl Acetate Fractions partitioning->aq_fraction polyamide Polyamide Column Chromatography aq_fraction->polyamide sephadex Sephadex LH-20 Gel Filtration polyamide->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_lab Pure Lithospermic Acid B prep_hplc->pure_lab

Caption: Experimental workflow for the extraction and purification of Lithospermic acid B.

Analytical HPLC Method for Quantification of Lithospermic Acid B

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile

  • Gradient: 10-40% B over 30 minutes

  • Flow rate: 1.0 mL/min

  • Detection wavelength: 286 nm

  • Column temperature: 30°C

Procedure:

  • Prepare a standard stock solution of LAB in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution.

  • Prepare the sample solution by dissolving the extract in the initial mobile phase composition.

  • Inject the standards and samples onto the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the amount of LAB in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways Modulated by Lithospermic Acid B

Lithospermic acid B exerts its pharmacological effects by modulating multiple signaling pathways, primarily related to its antioxidant and anti-inflammatory properties.

Nrf2/NF-κB Signaling Pathway

LAB has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[9] Activated Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1). Concurrently, LAB can inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway.[10] This dual action contributes significantly to its protective effects against oxidative stress and inflammation.

Nrf2_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LAB Lithospermic Acid B Keap1_Nrf2 Keap1-Nrf2 Complex LAB->Keap1_Nrf2 disrupts IKK IKK LAB->IKK inhibits ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 disrupts Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Genes->ROS reduces Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_nuc->Inflammatory_Genes activates transcription

Caption: Modulation of the Nrf2 and NF-κB pathways by Lithospermic acid B.

Piezo1-Mediated Signaling Pathway

Recent studies have identified the mechanosensitive ion channel Piezo1 as a target of Lithospermic acid B.[11] In the context of myocardial ischemia-reperfusion injury, LAB has been found to inhibit excessive Piezo1 activation, thereby preventing mitochondrial dysfunction and cell death.[11] In liver fibrosis, LAB ameliorates disease progression by regulating Piezo1-mediated oxidative stress and inflammation.[6]

Piezo1_Pathway Mechanical_Stress Mechanical Stress (e.g., Ischemia-Reperfusion) Piezo1 Piezo1 Channel Mechanical_Stress->Piezo1 activates LAB Lithospermic Acid B LAB->Piezo1 inhibits Ca_influx Ca²⁺ Influx Piezo1->Ca_influx Calcineurin Calcineurin (PPP3) Ca_influx->Calcineurin activates TFEB TFEB Calcineurin->TFEB dephosphorylates Mitophagy Excessive Mitophagy TFEB->Mitophagy promotes Cell_Death Cardiomyocyte Death Mitophagy->Cell_Death

Caption: Inhibition of the Piezo1 signaling pathway by Lithospermic acid B.

Conclusion

Lithospermic acid B is a multifaceted phytochemical with significant therapeutic potential. Its complex chemical structure and potent biological activities make it a compelling candidate for drug development. This technical guide provides a foundational understanding of the phytochemistry of LAB, from its biosynthesis and physicochemical properties to detailed experimental protocols and its interaction with key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this remarkable natural product.

References

Foundational

The Biosynthesis of Lithospermic Acid B: A Technical Guide for Researchers

An In-depth Exploration of the Core Biosynthetic Pathway, Experimental Methodologies, and Quantitative Analysis Introduction Lithospermic acid B (LAB), also known as salvianolic acid B, is a potent antioxidant and a phar...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Core Biosynthetic Pathway, Experimental Methodologies, and Quantitative Analysis

Introduction

Lithospermic acid B (LAB), also known as salvianolic acid B, is a potent antioxidant and a pharmacologically significant compound predominantly found in the roots of Salvia miltiorrhiza (Danshen). Its diverse therapeutic properties have spurred considerable interest in understanding its biosynthesis for applications in drug development and metabolic engineering. This technical guide provides a comprehensive overview of the current understanding of the LAB biosynthesis pathway, focusing on its precursor, enzymatic conversion, and relevant experimental protocols.

Core Biosynthesis Pathway of Lithospermic Acid B

The biosynthesis of Lithospermic Acid B is a multi-step process that originates from the phenylpropanoid pathway. The immediate and key precursor to LAB is Rosmarinic Acid (RA). The formation of LAB from RA is believed to occur through an oxidative coupling mechanism.

From Phenylalanine and Tyrosine to Rosmarinic Acid

The journey to LAB begins with the synthesis of its monomer, Rosmarinic Acid. RA is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, which are derived from the amino acids L-phenylalanine and L-tyrosine, respectively. The key enzymes involved in the biosynthesis of Rosmarinic Acid are:

  • Phenylalanine Ammonia-Lyase (PAL): Converts L-phenylalanine to cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its CoA-thioester, p-coumaroyl-CoA.

  • Tyrosine Aminotransferase (TAT): Converts L-tyrosine to 4-hydroxyphenylpyruvic acid.

  • Hydroxyphenylpyruvate Reductase (HPPR): Reduces 4-hydroxyphenylpyruvic acid to 4-hydroxyphenyllactic acid.

  • Rosmarinic Acid Synthase (RAS): A hydroxycinnamoyl-CoA:hydroxyphenyllactate hydroxycinnamoyltransferase that catalyzes the esterification of 4-coumaroyl-CoA and 4-hydroxyphenyllactic acid to form 4-coumaroyl-4'-hydroxyphenyllactate.

  • Cytochrome P450-dependent hydroxylases (CYP98A family): Catalyze the hydroxylation of the 4-coumaroyl moiety to a caffeoyl moiety, leading to the formation of Rosmarinic Acid.

The Dimerization of Rosmarinic Acid to Lithospermic Acid B

The final and crucial step in the biosynthesis of LAB is the dimerization of two molecules of Rosmarinic Acid. While the exact enzymatic machinery is still under active investigation, substantial evidence points towards the involvement of oxidative enzymes, particularly laccases.[1]

Proposed Pathway:

  • Oxidation of Rosmarinic Acid: A laccase enzyme is proposed to catalyze the one-electron oxidation of the catechol moieties of two Rosmarinic Acid molecules, generating phenoxy radicals.

  • Radical Coupling: These highly reactive phenoxy radicals then undergo a non-enzymatic, stereoselective coupling to form a dimer.

  • Rearrangement: The initial dimer may undergo further intramolecular rearrangement to yield the stable structure of Lithospermic Acid B.

One study has suggested that laccase may first catalyze the conversion of RA to salvianolic acid E, which is then transformed into LAB.[2] Research on Salvia miltiorrhiza has identified several laccase genes (SmLACs), with SmLAC3 being a strong candidate for its involvement in LAB biosynthesis.[3][4]

The proposed overall biosynthetic pathway from the primary precursors to Lithospermic Acid B is depicted in the following diagram:

Lithospermic Acid B Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_tyrosine Tyrosine-derived Pathway cluster_rosmarinic_acid Rosmarinic Acid Synthesis cluster_lithospermic_acid_b Lithospermic Acid B Synthesis L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL 4-Coumaroyl-4'-hydroxyphenyllactate 4-Coumaroyl-4'-hydroxyphenyllactate p-Coumaroyl-CoA->4-Coumaroyl-4'-hydroxyphenyllactate RAS L-Tyrosine L-Tyrosine 4-Hydroxyphenylpyruvic acid 4-Hydroxyphenylpyruvic acid L-Tyrosine->4-Hydroxyphenylpyruvic acid TAT 4-Hydroxyphenyllactic acid 4-Hydroxyphenyllactic acid 4-Hydroxyphenylpyruvic acid->4-Hydroxyphenyllactic acid HPPR 4-Hydroxyphenyllactic acid->4-Coumaroyl-4'-hydroxyphenyllactate Rosmarinic Acid Rosmarinic Acid 4-Coumaroyl-4'-hydroxyphenyllactate->Rosmarinic Acid CYP98A Lithospermic Acid B Lithospermic Acid B Rosmarinic Acid->Lithospermic Acid B Laccase (e.g., SmLAC3) (Oxidative Dimerization) Rosmarinic Acid_2 Rosmarinic Acid Rosmarinic Acid_2->Lithospermic Acid B

Figure 1: Proposed Biosynthesis Pathway of Lithospermic Acid B.

Quantitative Data

Quantitative analysis of Lithospermic Acid B and its precursor, Rosmarinic Acid, is crucial for understanding the efficiency of the biosynthetic pathway and for quality control of herbal extracts. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose.

Plant MaterialCompoundConcentrationReference
Salvia miltiorrhiza dried rootsLithospermic Acid BPredominant phenolic compound[5][6]
Salvia miltiorrhiza dried rootsRosmarinic AcidVery small amount[5][6]
Salvia miltiorrhiza transformed cellsRosmarinic AcidPredominant phenolic compound[5][6]
Salvia miltiorrhiza transformed cellsLithospermic Acid BSmall amounts[5][6]
Salvia miltiorrhiza callus stem extractsRosmarinic Acid1.27 ± 0.38%[7]
Salvia miltiorrhiza callus stem extractsLithospermic Acid B0.87 ± 0.20%[7]
Salvia miltiorrhiza callus leaf extractsRosmarinic Acid0.28 ± 0.02%[7]
Salvia miltiorrhiza callus leaf extractsLithospermic Acid B0.07 ± 0.03%[7]

Experimental Protocols

Extraction of Phenolic Acids from Salvia miltiorrhiza**

This protocol is adapted from a method for extracting phenolic acids from S. miltiorrhiza hairy roots.[6]

Materials:

  • Dried and powdered S. miltiorrhiza plant material (e.g., roots, cell cultures)

  • Methanol:water (70:30, v/v)

  • Sonicator

  • Centrifuge

  • 0.2 µm organic membrane filter

Procedure:

  • Weigh 10 mg of the powdered plant material.

  • Add 1 mL of 70% methanol.

  • Sonicate the mixture for 30 minutes. Repeat this step three times.

  • Centrifuge the extract at 13,000 rpm for 10 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.2 µm organic membrane filter prior to HPLC analysis.

Quantification of Lithospermic Acid B and Rosmarinic Acid by HPLC

This protocol provides a general guideline for the HPLC analysis of LAB and RA. Specific parameters may need to be optimized based on the available instrumentation and standards.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm)

Reagents:

  • Mobile Phase A: Methanol/water/formic acid (e.g., 14.0:85.2:0.8, v/v/v)

  • Mobile Phase B: Methanol/water (e.g., 65:35, v/v)

  • Rosmarinic Acid and Lithospermic Acid B analytical standards

Procedure:

  • Set the column temperature to 30 °C.

  • Set the flow rate to 1.0 mL/min.

  • Set the detection wavelength to 280 nm.

  • Use a gradient elution program. An example program is as follows:

    • 0-2 min: 0% B

    • 2-10 min: Linear gradient from 0% to 45% B

  • Inject 20 µL of the filtered extract.

  • Prepare a calibration curve using the analytical standards of Rosmarinic Acid and Lithospermic Acid B at various concentrations.

  • Quantify the amounts of RA and LAB in the samples by comparing their peak areas to the calibration curve.

The following diagram illustrates a typical experimental workflow for the quantification of Lithospermic Acid B and Rosmarinic Acid.

Quantification_Workflow Plant_Material Plant Material (e.g., Salvia miltiorrhiza roots) Extraction Extraction with 70% Methanol Plant_Material->Extraction Sonication Sonication Extraction->Sonication Centrifugation Centrifugation Sonication->Centrifugation Filtration Filtration (0.2 µm) Centrifugation->Filtration HPLC_Analysis HPLC-DAD Analysis Filtration->HPLC_Analysis Data_Analysis Data Analysis and Quantification HPLC_Analysis->Data_Analysis

Figure 2: Experimental Workflow for Quantification of LAB and RA.
Laccase Activity Assay

This is a general spectrophotometric assay for laccase activity using a phenolic substrate. The choice of substrate and optimal conditions may vary depending on the specific laccase being studied.

Materials:

  • Enzyme extract containing laccase

  • Potassium phosphate buffer (100 mM, pH 6.5)

  • Syringaldazine solution (0.216 mM in absolute methanol)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 2.20 mL of potassium phosphate buffer.

  • Add 0.50 mL of the enzyme solution.

  • Equilibrate the mixture to 30 °C.

  • Initiate the reaction by adding 0.30 mL of the syringaldazine solution.

  • Immediately monitor the increase in absorbance at 530 nm for approximately 10 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA530nm/min) from the linear portion of the curve.

  • One unit of laccase activity is typically defined as the amount of enzyme that produces a ΔA530nm of 0.001 per minute under the specified conditions.

The following diagram illustrates the principle of the laccase activity assay.

Laccase_Assay Substrate Syringaldazine (colorless) Product Oxidized Syringaldazine (colored) Substrate->Product Oxidation Laccase Laccase H2O 2H2O O2 O2

Figure 3: Principle of Spectrophotometric Laccase Activity Assay.

Conclusion

The biosynthesis of Lithospermic Acid B is a fascinating example of the intricate metabolic pathways within medicinal plants. While the dimerization of Rosmarinic Acid by laccases is the most plausible route, further research is required to definitively identify the specific enzymes and elucidate the precise reaction mechanism in vivo. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of this important natural product and to explore its potential for therapeutic applications.

References

Exploratory

An In-Depth Technical Guide to the Discovery and Characterization of Lithospermic Acid B

For Researchers, Scientists, and Drug Development Professionals Executive Summary Lithospermic acid B (LSB), a water-soluble polyphenolic compound predominantly isolated from the roots of Salvia miltiorrhiza (Danshen), h...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lithospermic acid B (LSB), a water-soluble polyphenolic compound predominantly isolated from the roots of Salvia miltiorrhiza (Danshen), has emerged as a promising therapeutic agent with a wide spectrum of pharmacological activities. First identified in 1975, LSB has been the subject of extensive research, revealing its potent antioxidant, anti-inflammatory, cardioprotective, and antiviral properties. This technical guide provides a comprehensive overview of the discovery, characterization, and biological activities of Lithospermic acid B, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its mechanisms of action through key signaling pathways.

Discovery and Characterization

The initial isolation and characterization of Lithospermic acid were reported in 1975.[1] Subsequent studies have further elucidated the structure and properties of its various isomers, including Lithospermic acid B.

Isolation and Purification

A common method for the extraction and isolation of Lithospermic acid B from Salvia miltiorrhiza involves an aqueous two-phase system followed by preparative chromatography. This technique allows for the efficient separation and purification of LSB from the crude plant extract.

Structural Elucidation

The structure of Lithospermic acid B and its diastereomers has been determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[2] These methods have been crucial in confirming the absolute configuration of the molecule.

Quantitative Bioactivity Data

The diverse biological activities of Lithospermic acid B and its derivatives have been quantified in numerous studies. The following tables summarize key in vitro and in vivo data.

CompoundTarget/AssayBioactivity (IC50 / Kᵢ)Reference
Lithospermic AcidXanthine Oxidase (Uric Acid Formation)IC50: 5.2 µg/mL[3]
Lithospermic AcidXanthine Oxidase (Superoxide Radical)IC50: 1.08 µg/mL[3]
Lithospermic AcidPancreatic LipaseKᵢ: 33.1 ± 1.6 µM[4]
Lithospermic Acidhuman Carbonic Anhydrase VA (hCA VA)Kᵢ: 0.69 ± 0.01 µM[4]
Magnesium Lithospermate BAldose ReductaseIC50: 0.04 µM[5][6]
Lithospermic Acid BAngiotensin-Converting Enzyme (ACE)IC50: 120 µM (86 µg/ml)[7]
Magnesium Lithospermate BEnterovirus 71 (EV71)IC50: 0.09 mM
Lithospermic Acid B DiastereomersHyaluronidaseModerate Inhibition[2]

Table 1: Quantitative Antioxidant and Enzyme Inhibitory Activity of Lithospermic Acid and its Derivatives.

Treatment GroupInflammatory MarkerEffectReference
Lithospermic Acid BNitric Oxide (NO) ProductionDose-dependent reduction in LPS-primed BV2 cells[3]
Lithospermic Acid BIL-6, IL-1β, TNF-αDose-dependent reduction in LPS-primed BV2 cells[6]

Table 2: In Vitro Anti-inflammatory Effects of Lithospermic Acid B.

Key Signaling Pathways and Mechanisms of Action

Lithospermic acid B exerts its therapeutic effects by modulating several critical signaling pathways.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Lithospermic acid B has been shown to attenuate inflammatory responses by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[6] It prevents the degradation of the inhibitory subunit IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory genes.

NF_kB_Inhibition cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibition NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription LSB Lithospermic Acid B LSB->IKK Inhibition

NF-κB signaling pathway inhibition by Lithospermic Acid B.
Cardioprotective Effects: Activation of the AMPK/Nrf2/HO-1 Pathway

The cardioprotective effects of Lithospermic acid B are mediated, in part, through the activation of the AMP-activated protein kinase (AMPK) and the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling cascade. This pathway plays a crucial role in cellular defense against oxidative stress.

AMPK_Nrf2_Activation cluster_nucleus Nucleus LSB Lithospermic Acid B AMPK AMPK LSB->AMPK pAMPK p-AMPK AMPK->pAMPK Phosphorylation Nrf2 Nrf2 pAMPK->Nrf2 Keap1 Keap1 Nrf2->Keap1 Inhibition Nrf2_active Active Nrf2 Nrf2->Nrf2_active Release Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE ARE Nrf2_active->ARE Binds HO1 HO-1 Gene ARE->HO1 Activates Antioxidant_Response Antioxidant Response (Cardioprotection) HO1->Antioxidant_Response

AMPK/Nrf2/HO-1 pathway activation by Lithospermic Acid B.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of Lithospermic acid B's bioactivities.

Isolation of Lithospermic Acid B from Salvia miltiorrhiza

LSB_Isolation_Workflow Start Dried Roots of Salvia miltiorrhiza Extraction Aqueous Two-Phase Extraction Start->Extraction Partitioning Partitioning with Organic Solvents Extraction->Partitioning Chromatography Preparative High-Performance Liquid Chromatography (HPLC) Partitioning->Chromatography Purification Fraction Collection and Purification Chromatography->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization End Purified Lithospermic Acid B Characterization->End

Workflow for the isolation of Lithospermic Acid B.

Protocol:

  • Extraction: The dried and powdered roots of Salvia miltiorrhiza are subjected to an aqueous two-phase extraction system, typically composed of a polymer and a salt solution.

  • Partitioning: The crude extract is partitioned against a series of organic solvents of increasing polarity to separate compounds based on their solubility.

  • Chromatography: The fraction containing Lithospermic acid B is further purified using preparative high-performance liquid chromatography (HPLC) with a suitable column and mobile phase.

  • Purification and Characterization: Fractions are collected and analyzed for purity. The structure of the purified compound is confirmed using NMR and mass spectrometry.

Western Blot Analysis for NF-κB and p-AMPK

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., macrophages for NF-κB, cardiomyocytes for p-AMPK) at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of Lithospermic acid B for a specified duration. For NF-κB studies, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).

  • Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p65, anti-IκBα, anti-p-AMPK, anti-total AMPK) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence Assay for NF-κB p65 Nuclear Translocation

Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with Lithospermic acid B and/or LPS as described for the western blot protocol.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 10 minutes.

  • Immunostaining: Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes. Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

  • Secondary Antibody and Counterstaining: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the subcellular localization of NF-κB p65 using a fluorescence or confocal microscope.

Conclusion

Lithospermic acid B is a multifaceted natural compound with significant therapeutic potential. Its well-characterized antioxidant, anti-inflammatory, and cardioprotective properties, underpinned by its modulation of key signaling pathways such as NF-κB and AMPK/Nrf2/HO-1, make it a compelling candidate for further drug development. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this remarkable molecule.

References

Foundational

Lithospermic Acid B: A Technical Overview of its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of Lithospermic acid B, also known as Salvianolic acid B, a potent antioxidant compound isolated from Sal...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lithospermic acid B, also known as Salvianolic acid B, a potent antioxidant compound isolated from Salvia miltiorrhiza. This document details its chemical properties, multifaceted biological activities, and the molecular pathways it modulates. Furthermore, it outlines key experimental methodologies for its study.

Core Physicochemical and Pharmacokinetic Data

Lithospermic acid B is a water-soluble polyphenolic compound with significant therapeutic potential.[1] Its key quantitative properties and pharmacokinetic parameters are summarized below.

PropertyValueReference
CAS Number 121521-90-2 (free acid)[2]
Molecular Weight 718.62 g/mol [2]
Molecular Formula C36H30O16[2]
EC50 (ABTS assay) 1.43 ± 0.01 µg/mL[2]
Solubility Water (≥54.1 mg/mL), DMSO (100 mg/mL with sonication), Ethanol (≥26.9 mg/mL)[3]
Stability Stable in acidic aqueous solutions (pH 1.5-5.0) for up to 30 hours. Stability decreases at neutral or alkaline pH and is temperature-dependent.[3][4]
Bioavailability (oral, rat) Extremely low (0.0002)[5]

Multifaceted Biological Activities and Mechanisms of Action

Lithospermic acid B exerts a wide range of pharmacological effects, primarily attributed to its potent antioxidant and anti-inflammatory properties.[6] It has demonstrated anti-apoptotic, anti-fibrotic, and neuroprotective capabilities, making it a compound of interest for a variety of therapeutic areas.[2][6]

Antioxidant and Anti-inflammatory Effects

The primary mechanism of Lithospermic acid B's antioxidant activity is its ability to scavenge free radicals and chelate metal ions.[7] It also modulates endogenous antioxidant defense systems by activating the Nrf2/Keap1 signaling pathway, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), SOD, and NQO1.[6][8]

Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory signaling pathways, including the NF-κB and MAPK pathways.[9][10] By suppressing these pathways, Lithospermic acid B reduces the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[9]

Anti-apoptotic and Cytoprotective Effects

Lithospermic acid B protects cells from apoptosis by modulating the expression of Bcl-2 family proteins, increasing the ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax.[6] It also inhibits the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[11] The cytoprotective effects of Lithospermic acid B are linked to the activation of the Nrf2-HO-1 and Sirt1 anti-apoptotic pathways.[11]

Anti-fibrotic Activity

In models of liver and cardiac fibrosis, Lithospermic acid B has been shown to inhibit the TGF-β1/Smad signaling pathway, a central regulator of fibrosis.[2][6] By downregulating this pathway, it reduces the deposition of extracellular matrix proteins, thereby mitigating tissue fibrosis.[12]

Key Signaling Pathways Modulated by Lithospermic Acid B

The pleiotropic effects of Lithospermic acid B are a result of its ability to modulate multiple intracellular signaling pathways. The following diagrams illustrate some of the key pathways influenced by this compound.

Nrf2_Activation_by_Lithospermic_Acid_B LAB Lithospermic Acid B ROS ROS LAB->ROS Scavenges Keap1 Keap1 LAB->Keap1 Inhibits ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation ARE ARE Nrf2->ARE Translocates to Nucleus and Binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription Antioxidant_Enzymes->ROS Neutralizes Cell_Protection Cell Protection Antioxidant_Enzymes->Cell_Protection

Caption: Nrf2 Activation Pathway by Lithospermic Acid B.

NFkB_Inhibition_by_Lithospermic_Acid_B cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Inflammation Inflammation Proinflammatory_Genes->Inflammation Drives LAB Lithospermic Acid B LAB->IKK Inhibits

Caption: NF-κB Inhibition Pathway by Lithospermic Acid B.

Experimental Protocols

In Vitro Cell-Based Assays

1. Assessment of Cytotoxicity (Trypan Blue Exclusion Assay) [13]

  • Cell Seeding: Plate U87 and T98 glioblastoma cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of Lithospermic acid B for 24, 48, and 72 hours.

  • Cell Counting: Harvest cells, stain with Trypan Blue, and count viable (unstained) and non-viable (blue) cells using a hemocytometer.

  • Data Analysis: Calculate the percentage of viable cells relative to a vehicle-treated control.

2. Measurement of Pro-inflammatory Cytokines (ELISA) [14]

  • Cell Culture and Treatment: Culture BV2 microglial cells and pre-treat with Lithospermic acid B for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Use commercially available ELISA kits to quantify the concentrations of IL-6, IL-1β, and TNF-α in the supernatant according to the manufacturer's instructions.

In Vivo Animal Studies

1. Psoriasis-like Dermatitis Model [3]

  • Animal Model: Use 6-8 week old BALB/c mice.

  • Induction of Dermatitis: Apply 62.5 mg of 5% imiquimod cream topically to the shaved back of the mice daily for 6 consecutive days.

  • Treatment: Prepare a 0.1% Lithospermic acid B microemulsion. Apply the treatment topically to the inflamed skin daily, starting from the first day of imiquimod application.

  • Evaluation: Monitor and score the severity of skin inflammation (erythema, scaling, and thickness) daily. Collect skin tissue at the end of the study for histological analysis and measurement of inflammatory markers.

2. γ-Radiation-Induced Damage Model [15]

  • Animal Model: Use mice.

  • Irradiation: Expose mice to γ-irradiation.

  • Treatment: Administer Lithospermic acid B at doses of 5, 12.5, and 20 mg/kg.

  • Evaluation: Collect serum and liver tissue to measure levels of superoxide dismutase (SOD) activity, malondialdehyde (MDA), reactive oxygen species (ROS), and expression of Nrf2 and Bax.

Extraction and Purification from Salvia miltiorrhiza

A method for the extraction and purification of Lithospermic acid B involves an aqueous two-phase system followed by preparative chromatography.[16]

1. Aqueous Two-Phase Extraction:

  • System Composition: Utilize an n-butyl alcohol/KH2PO4 aqueous two-phase system. Optimal conditions have been reported as 39.1% (w/w) n-butyl alcohol and 22.6% (w/w) KH2PO4.[16]

  • Extraction: Perform the extraction with a solvent-to-solid ratio of 10.[16]

2. Preparative Chromatography:

  • Purification: Further purify the extract obtained from the aqueous two-phase system using preparative high-performance liquid chromatography (HPLC) to achieve high purity (>99%).[16]

Conclusion

Lithospermic acid B is a promising natural compound with a well-defined chemical profile and a broad spectrum of biological activities. Its potent antioxidant, anti-inflammatory, and cytoprotective effects, mediated through the modulation of key signaling pathways, underscore its therapeutic potential for a range of diseases. The experimental protocols outlined in this guide provide a foundation for further research and development of this multifaceted molecule. However, its low oral bioavailability presents a significant challenge that needs to be addressed for its successful clinical translation.

References

Exploratory

Solubility profile of Lithospermic acid B in different solvents

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility profile of Lithospermic acid B (also known as Salvianolic acid B), a water-soluble...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Lithospermic acid B (also known as Salvianolic acid B), a water-soluble phenolic acid compound extracted from Salvia miltiorrhiza. Understanding the solubility of this pharmacologically active compound is critical for its research, development, and formulation. This document outlines its solubility in various solvents, provides a detailed experimental protocol for solubility determination, and illustrates key signaling pathways influenced by Lithospermic acid B.

Data Presentation: Solubility of Lithospermic Acid B

The solubility of Lithospermic acid B has been reported in several common laboratory solvents. The following table summarizes the available quantitative data to facilitate comparison. It is important to note that solubility can be influenced by factors such as temperature, pH, and the purity of both the solute and the solvent. The data presented here is based on information from various chemical suppliers and research articles.

SolventSolubility (mg/mL)Comments
Dimethyl Sulfoxide (DMSO)~20[1] - ≥50.2A stock solution can be prepared in DMSO.[1] Note that moisture-absorbing DMSO can reduce solubility.
Ethanol (EtOH)~10[1] - ≥26.9Soluble in ethanol.
Water≥5 - ≥54.1Lithospermic acid B is known to be a water-soluble compound.[2] The solubility in PBS (pH 7.2) is approximately 1 mg/ml.[1]
Dimethylformamide (DMF)~20[1]Soluble in DMF.[1]
MethanolSlightly SolubleQuantitative data not readily available.

Note: The variability in reported solubility values may be attributed to different experimental conditions and measurement techniques. For precise applications, it is recommended to determine the solubility under the specific conditions of your experiment.

Experimental Protocols: Determination of Equilibrium Solubility

The following is a detailed methodology for determining the equilibrium solubility of Lithospermic acid B using the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.[3][4][5][6][7]

Objective: To determine the saturation concentration of Lithospermic acid B in a specific solvent at a controlled temperature.

Materials:

  • Lithospermic acid B (solid form)

  • Solvent of interest (e.g., water, ethanol, phosphate-buffered saline)

  • Glass vials with screw caps

  • Orbital shaker or incubator with shaking capabilities

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of solid Lithospermic acid B to a glass vial. The excess solid should be visually apparent to ensure that saturation is reached.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples at a constant speed for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature to allow the excess solid to sediment.

    • To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining fine particles. This step is crucial to avoid artificially high solubility readings.

    • Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of Lithospermic acid B of known concentrations in the same solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against the concentration.

    • Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

    • Calculate the original solubility of Lithospermic acid B in the solvent by taking into account the dilution factor.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess Lithospermic Acid B to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 Equilibrate sep1 Sedimentation equil1->sep1 Separate sep2 Centrifugation sep1->sep2 quant1 Collect & Filter Supernatant sep2->quant1 Analyze quant2 Dilute Sample quant1->quant2 quant3 HPLC Analysis quant2->quant3 quant4 Calculate Solubility quant3->quant4

Caption: Workflow for the determination of Lithospermic acid B solubility.

Mandatory Visualization: Signaling Pathways

Lithospermic acid B has been shown to exert its pharmacological effects by modulating several key signaling pathways. The following diagrams illustrate the known interactions of Lithospermic acid B with these pathways.

Anti-apoptotic and Antioxidant Pathways

Lithospermic acid B has demonstrated protective effects against apoptosis and oxidative stress by activating the Nrf2-HO-1 and Sirt1 pathways, while inhibiting the pro-apoptotic p38 and JNK pathways.[8]

G cluster_cell Cellular Response cluster_pro_apoptotic Pro-Apoptotic Pathways cluster_anti_apoptotic Anti-Apoptotic & Antioxidant Pathways LAB Lithospermic Acid B p38 p38 LAB->p38 inhibits JNK JNK LAB->JNK inhibits Nrf2 Nrf2 LAB->Nrf2 activates Sirt1 Sirt1 LAB->Sirt1 activates Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis HO1 HO-1 Nrf2->HO1 activates CellSurvival Cell Survival & Protection Nrf2->CellSurvival Sirt1->CellSurvival

Caption: Lithospermic acid B's modulation of apoptotic pathways.

Anti-inflammatory and Anti-migration Pathway

Lithospermic acid B has also been found to inhibit the proliferation and migration of vascular smooth muscle cells by suppressing the ERK1/2 signaling pathway and subsequently reducing the expression of Matrix Metalloproteinase-9 (MMP-9).

G cluster_cell_migration Cellular Proliferation & Migration LAB Lithospermic Acid B ERK ERK1/2 LAB->ERK inhibits MMP9 MMP-9 ERK->MMP9 activates Prolif Cell Proliferation & Migration MMP9->Prolif

Caption: Inhibition of ERK1/2 and MMP-9 by Lithospermic acid B.

References

Foundational

Spectroscopic and Mechanistic Insights into Lithospermic Acid B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for Lithospermic acid B, a potent antioxidant and bioactive compound. Detai...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Lithospermic acid B, a potent antioxidant and bioactive compound. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra are presented, alongside an exploration of its engagement with key cellular signaling pathways. All quantitative data is summarized in clear, tabular formats for ease of reference and comparison.

Spectroscopic Data of Lithospermic Acid B

The following tables summarize the key spectroscopic data for Lithospermic acid B, providing a foundational dataset for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Lithospermic Acid B (DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.58d15.9H-7'
7.05d1.8H-2'
6.97d8.1H-5'
6.81dd8.1, 1.8H-6'
6.78sH-2''
6.69d8.2H-5''
6.62dd8.2, 1.8H-6''
6.55sH-2'''
6.51d8.1H-5'''
6.38d15.9H-8'
6.32dd8.1, 1.8H-6'''
5.85d6.5H-7
5.18dd9.0, 2.5H-8''
4.60d6.5H-8
3.10dd14.2, 2.5H-7''a
2.95dd14.2, 9.0H-7''b

Note: Assignments are based on literature data and may vary slightly depending on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for Lithospermic Acid B (DMSO-d₆)

Chemical Shift (δ) ppmAssignment
172.5C-9''
171.1C-9'''
166.0C-9'
147.8C-4
145.8C-4'
145.2C-3'''
145.0C-4'''
144.8C-3''
144.5C-4''
144.3C-7'
130.5C-1''
128.8C-1'''
126.5C-1'
125.8C-5
122.0C-6'
121.5C-6'''
119.5C-6''
117.2C-6
116.8C-2'''
116.2C-5'
115.8C-5''
115.5C-5'''
115.0C-2'
114.5C-2''
113.8C-8'
97.5C-3
84.5C-7
76.8C-8
73.5C-8'''
55.8C-8''
36.5C-7''
36.2C-7'''

Note: Assignments are based on literature data and may vary slightly depending on experimental conditions.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for Lithospermic Acid B (KBr Pellet)

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3600-3200Strong, BroadO-H stretching (phenolic and carboxylic acids)
3010MediumC-H stretching (aromatic)
2925MediumC-H stretching (aliphatic)
1735StrongC=O stretching (ester)
1695StrongC=O stretching (carboxylic acid)
1605, 1520, 1450Medium-StrongC=C stretching (aromatic rings)
1260StrongC-O stretching (ester, ether)
1160StrongC-O stretching (phenol)
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Maxima for Lithospermic Acid B (Methanol)

λmax (nm)
288
328

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers to reproduce and verify these findings.

NMR Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-10 mg of purified Lithospermic acid B.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition :

    • A Bruker Avance III HD spectrometer (or equivalent) operating at a proton frequency of 500 MHz can be used.

    • For ¹H NMR, acquire spectra with a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence with a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.

    • Process the raw data using appropriate software (e.g., TopSpin, MestReNova) by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Thoroughly grind 1-2 mg of dry Lithospermic acid B with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

    • Transfer the finely ground powder to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Instrumentation and Data Acquisition :

    • Use a Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5).

    • Record the spectrum in the mid-IR range (4000-400 cm⁻¹).

    • Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

    • Collect a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

UV-Vis Spectroscopy
  • Sample Preparation :

    • Prepare a stock solution of Lithospermic acid B in methanol at a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a final concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

  • Instrumentation and Data Acquisition :

    • Use a double-beam UV-Vis spectrophotometer (e.g., Agilent Cary 60, Shimadzu UV-1800).

    • Use methanol as the blank reference.

    • Scan the sample over a wavelength range of 200-600 nm.

    • Identify the wavelengths of maximum absorbance (λmax).

Signaling Pathways and Experimental Workflows

Lithospermic acid B exerts its biological effects through the modulation of various cellular signaling pathways. Below are diagrams illustrating its role in key pathways, generated using the DOT language for Graphviz.

Cytoprotective Effects via Nrf2-HO-1 and Sirt1 Activation

Lithospermic acid B has been shown to protect pancreatic β-cells from cytokine-induced apoptosis by activating the Nrf2-HO-1 and Sirt1 anti-apoptotic pathways.

Cytoprotective_Pathway LAB Lithospermic Acid B Apoptotic Apoptotic Pathways (p38, JNK, Caspase-3) LAB->Apoptotic inhibits Nrf2_HO1 Nrf2-HO-1 Pathway LAB->Nrf2_HO1 activates Sirt1 Sirt1 Pathway LAB->Sirt1 activates Cytokines Pro-inflammatory Cytokines Cytokines->Apoptotic activates Cell_Protection β-Cell Protection and Survival Apoptotic->Cell_Protection Nrf2_HO1->Cell_Protection Sirt1->Cell_Protection

Cytoprotective signaling of Lithospermic Acid B.
Inhibition of Vascular Smooth Muscle Cell Proliferation and Migration

Lithospermic acid B can inhibit the proliferation and migration of vascular smooth muscle cells (VSMCs), a key process in the development of atherosclerosis, by targeting the ERK1/2 signaling pathway.

VSMC_Inhibition_Pathway LAB Lithospermic Acid B ROS ROS Generation LAB->ROS inhibits ERK12 ERK1/2 Activation LAB->ERK12 inhibits Growth_Factors Growth Factors (e.g., FBS, LPS) Growth_Factors->ROS Growth_Factors->ERK12 ROS->ERK12 CyclinD1 Cyclin D1 Expression ERK12->CyclinD1 MMP9 MMP-9 Expression and Activity ERK12->MMP9 Proliferation VSMC Proliferation CyclinD1->Proliferation Migration VSMC Migration MMP9->Migration

Inhibition of VSMC proliferation and migration.
Experimental Workflow for Spectroscopic Analysis

The logical flow for the comprehensive spectroscopic analysis of Lithospermic acid B is outlined below.

Spectroscopic_Workflow Start Start: Purified Lithospermic Acid B NMR_Prep NMR Sample Preparation (Dissolve in DMSO-d6) Start->NMR_Prep IR_Prep IR Sample Preparation (KBr Pellet) Start->IR_Prep UV_Prep UV-Vis Sample Preparation (Dilute in Methanol) Start->UV_Prep NMR_Acq 1H and 13C NMR Data Acquisition NMR_Prep->NMR_Acq IR_Acq FTIR Spectrum Acquisition IR_Prep->IR_Acq UV_Acq UV-Vis Spectrum Acquisition UV_Prep->UV_Acq Data_Analysis Data Processing and Analysis NMR_Acq->Data_Analysis IR_Acq->Data_Analysis UV_Acq->Data_Analysis End End: Spectroscopic Profile Data_Analysis->End

Workflow for spectroscopic analysis.

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Extraction of Lithospermic Acid B from Plant Material

For Researchers, Scientists, and Drug Development Professionals Introduction Lithospermic acid B (LAB), a water-soluble phenolic acid compound, is a significant bioactive component predominantly found in the roots of Sal...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithospermic acid B (LAB), a water-soluble phenolic acid compound, is a significant bioactive component predominantly found in the roots of Salvia miltiorrhiza Bunge (Danshen).[1][2] It has garnered considerable attention within the scientific community due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and cardioprotective effects.[2] The effective extraction and purification of LAB from its natural plant source are critical preliminary steps for its application in research and drug development.

These application notes provide detailed protocols for the extraction and purification of Lithospermic acid B from plant material, with a primary focus on Salvia miltiorrhiza. The methodologies described are based on established scientific literature and are designed to be adaptable for laboratory-scale applications.

Extraction and Purification Strategies

Several methods have been developed for the extraction and purification of Lithospermic acid B. The choice of method often depends on the desired purity, yield, and the scale of the operation. Common techniques include conventional solvent extraction, aqueous two-phase system (ATPS) extraction, and solid-phase extraction using polyamide resins.[1][3] Subsequent purification is typically achieved through chromatographic techniques such as preparative high-performance liquid chromatography (HPLC).[1][3]

Experimental Protocols

Protocol 1: Aqueous Two-Phase System (ATPS) Extraction and HPLC Purification

This protocol details a rapid and effective method for the integrated separation and purification of Lithospermic acid B from Salvia miltiorrhiza Bunge.[3]

Materials and Reagents:

  • Dried roots of Salvia miltiorrhiza

  • n-butyl alcohol

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Deionized water

  • Methanol (HPLC grade)

  • Formic acid (HPLC grade)

  • Crude extract of Salvia miltiorrhiza (prepared by initial solvent extraction)

Equipment:

  • Grinder/Blender

  • Separatory funnel

  • Centrifuge

  • Rotary evaporator

  • Preparative HPLC system

  • Analytical HPLC system

Procedure:

  • Preparation of Crude Extract:

    • Grind the dried roots of Salvia miltiorrhiza into a fine powder.

    • Perform an initial extraction using a suitable solvent (e.g., 70% ethanol) at a defined solvent-to-solid ratio.[1]

    • Concentrate the resulting extract under reduced pressure to obtain a crude extract.

  • Aqueous Two-Phase System Extraction:

    • Prepare the aqueous two-phase system by mixing n-butyl alcohol and KH₂PO₄ in deionized water. An optimized composition is 39.1% (w/w) n-butyl alcohol and 22.6% (w/w) KH₂PO₄.[3]

    • Dissolve the crude extract in the ATPS solution at a solvent-to-solid ratio of 10.[3]

    • Mix thoroughly and allow the phases to separate in a separatory funnel.

    • Collect the upper n-butyl alcohol phase, which contains the enriched Lithospermic acid B.

  • Preparative HPLC Purification:

    • Concentrate the n-butyl alcohol phase to dryness using a rotary evaporator.

    • Redissolve the residue in a suitable mobile phase for HPLC.

    • Perform preparative HPLC to isolate Lithospermic acid B. A C18 column is commonly used with a mobile phase gradient of methanol and water containing formic acid.[4]

  • Analysis and Quantification:

    • Analyze the purity of the isolated Lithospermic acid B using analytical HPLC.

    • Quantify the yield of the purified compound.

Protocol 2: Polyamide Resin Adsorption and HPLC Purification

This protocol describes a method for the separation and purification of Lithospermic acid B using polyamide resin followed by preparative HPLC.[1]

Materials and Reagents:

  • Crude extract of Salvia miltiorrhiza

  • Polyamide resin

  • Ethanol (various concentrations)

  • Deionized water

  • Hydrochloric acid (for pH adjustment)

  • Methanol (HPLC grade)

  • Formic acid (HPLC grade)

Equipment:

  • Glass column for chromatography

  • pH meter

  • Rotary evaporator

  • Preparative HPLC system

  • Analytical HPLC system

Procedure:

  • Preparation of Crude Extract:

    • Prepare a crude extract of Salvia miltiorrhiza as described in Protocol 1.

  • Polyamide Resin Adsorption:

    • Pack a glass column with pre-treated polyamide resin.

    • Adjust the pH of the crude extract solution to <3.0 using hydrochloric acid.[1]

    • Load the pH-adjusted crude extract onto the polyamide resin column.

    • Wash the column with deionized water to remove impurities.

  • Elution:

    • Elute the adsorbed Lithospermic acid B from the column using a 70% ethanol solution.[1]

    • Collect the eluate containing the enriched LAB.

  • Preparative HPLC Purification:

    • Concentrate the eluate to dryness.

    • Further purify the sample using preparative HPLC as described in Protocol 1.

  • Analysis and Quantification:

    • Determine the purity and yield of the final product using analytical HPLC.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the extraction and purification of Lithospermic acid B.

Table 1: Comparison of Extraction and Purification Methods for Lithospermic Acid B

MethodStarting MaterialKey ReagentsPurity AchievedOverall YieldReference
Aqueous Two-Phase System + Prep. HPLC0.5 kg Crude Extractn-butyl alcohol, KH₂PO₄99.3%70.1%[3]
Polyamide Resin + Prep. HPLCCrude ExtractPolyamide resin, 70% Ethanol99.28%75.2% (HPLC step)[1]
Aqueous Two-Phase System (Ethanol/(NH₄)₂SO₄) + Partitioning500 g Salvia miltiorrhiza powderEthanol, (NH₄)₂SO₄, Chloroform, Ethyl Acetate78.1%87.0%[5]

Table 2: Optimized Parameters for Aqueous Two-Phase System Extraction

ParameterOptimal ValueReference
n-butyl alcohol concentration39.1% (w/w)[3]
KH₂PO₄ concentration22.6% (w/w)[3]
Solvent-to-solid ratio10[3]
Ethanol concentration (alternative system)29% (mass)[5]
(NH₄)₂SO₄ concentration (alternative system)20% (mass)[5]
pH (alternative system)2.0[5]

Experimental Workflow Diagram

Extraction_Workflow PlantMaterial Plant Material (e.g., Salvia miltiorrhiza roots) Grinding Grinding & Pulverizing PlantMaterial->Grinding InitialExtraction Initial Solvent Extraction (e.g., 70% Ethanol) Grinding->InitialExtraction CrudeExtract Crude Extract InitialExtraction->CrudeExtract PurificationMethod Purification Method CrudeExtract->PurificationMethod ATPS Aqueous Two-Phase System (ATPS) Extraction PurificationMethod->ATPS Method A Polyamide Polyamide Resin Adsorption PurificationMethod->Polyamide Method B EnrichedExtract Enriched LAB Extract ATPS->EnrichedExtract Polyamide->EnrichedExtract PrepHPLC Preparative HPLC EnrichedExtract->PrepHPLC PureLAB Purified Lithospermic Acid B PrepHPLC->PureLAB Analysis Analysis (Purity & Yield) PureLAB->Analysis

Caption: Workflow for the extraction and purification of Lithospermic Acid B.

References

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Lithospermic Acid B

Introduction Lithospermic acid B (LAB), a prominent water-soluble phenolic acid derived from Salvia miltiorrhiza (Danshen), has attracted significant scientific interest due to its potent pharmacological activities, incl...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Lithospermic acid B (LAB), a prominent water-soluble phenolic acid derived from Salvia miltiorrhiza (Danshen), has attracted significant scientific interest due to its potent pharmacological activities, including cardioprotective, neuroprotective, and anti-inflammatory effects.[1] Obtaining high-purity LAB is crucial for accurate pharmacological studies, mechanism of action elucidation, and further drug development. This application note provides a detailed protocol for the purification of Lithospermic acid B from a crude plant extract using a two-step process involving initial enrichment followed by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Principle The purification strategy is based on the physicochemical properties of Lithospermic acid B. An initial enrichment step, such as polyamide resin adsorption or aqueous two-phase extraction, is employed to remove a significant portion of impurities from the crude extract.[2][3] The final purification is achieved by preparative RP-HPLC. This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase. By gradually increasing the concentration of an organic solvent (e.g., methanol or acetonitrile) in the mobile phase, compounds are eluted based on their affinity for the stationary phase, with more hydrophobic compounds being retained longer. The acidic nature of LAB necessitates the use of an acidified mobile phase (e.g., with formic acid) to ensure protonation and achieve sharp, symmetrical peaks.[4]

Experimental Protocols

Phase 1: Pre-purification of Crude Extract

Two effective methods for the initial enrichment of Lithospermic acid B from a crude extract of Salvia miltiorrhiza are presented below.

Method A: Polyamide Resin Adsorption [3]

  • Preparation : Dissolve the crude plant extract in an aqueous solution and adjust the pH to <3.0 using an appropriate acid.

  • Adsorption : Load the acidified extract onto a polyamide resin column. The optimal adsorption occurs at an initial LAB concentration of approximately 2.66 mg/mL.[3]

  • Washing : Wash the column with deionized water to remove unbound, highly polar impurities.

  • Elution : Elute the adsorbed Lithospermic acid B from the resin using a 70% ethanol solution.[3]

  • Concentration : Collect the eluate and concentrate it under reduced pressure (e.g., using a rotary evaporator) to remove the ethanol. The resulting concentrated aqueous solution, now enriched with LAB, is then lyophilized or directly prepared for HPLC injection.

Method B: Aqueous Two-Phase Extraction (ATPE) [2]

  • System Preparation : Prepare an aqueous two-phase system consisting of n-butyl alcohol and potassium dihydrogen phosphate (KH2PO4). The optimized composition is 39.1% (w/w) n-butyl alcohol and 22.6% (w/w) KH2PO4.[2]

  • Extraction : Mix the crude extract with the ATPE system. Lithospermic acid B will preferentially partition into the organic (n-butyl alcohol) upper phase.

  • Separation : Allow the phases to separate and carefully collect the upper n-butyl alcohol phase.

  • Concentration : Evaporate the n-butyl alcohol under reduced pressure. The resulting residue is rich in LAB.

  • Preparation for HPLC : Dissolve the dried residue in a suitable solvent (e.g., a mixture of water and methanol) for subsequent preparative HPLC purification.

Phase 2: Preparative HPLC Purification

This protocol is designed for scaling up from established analytical methods using a C18 stationary phase.[5]

  • Sample Preparation : Dissolve the pre-purified, concentrated extract from Phase 1 in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a final concentration suitable for preparative loading (e.g., 50-100 mg/mL). Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • Chromatography : Set up the preparative HPLC system according to the parameters outlined in Table 2.

  • Injection and Fraction Collection : Inject a large volume of the prepared sample onto the column. Monitor the chromatogram at 280 nm.[5] Collect fractions corresponding to the main peak of Lithospermic acid B using an automated fraction collector.

  • Post-Purification Processing :

    • Purity Analysis : Analyze the collected fractions using an analytical HPLC method to determine the purity of each fraction.[5]

    • Pooling : Combine the fractions that meet the desired purity level (e.g., >98%).

    • Solvent Removal : Remove the HPLC mobile phase solvents from the pooled fractions, typically by rotary evaporation to remove the organic modifier, followed by lyophilization (freeze-drying) to obtain the final product as a pure, dry powder.

Data Presentation

Table 1: Summary of Pre-purification Method Performance

ParameterMethod A: Polyamide Resin[3]Method B: ATPE[2]
Starting MaterialCrude Extract of S. miltiorrhizaCrude Extract of S. miltiorrhiza
Purity After Step85.30%70.5%
Recovery87.1%99.8%

Table 2: Preparative HPLC Chromatographic Conditions

ParameterCondition
Instrument Preparative HPLC System with Fraction Collector
Column Reversed-Phase C18, 10 µm, ≥ 20 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol
Gradient Program 0-10 min: 15% B
10-40 min: 15% to 50% B (linear gradient)
40-45 min: 50% to 95% B (column wash)
45-55 min: 95% B (hold)
55-60 min: 95% to 15% B (re-equilibration)
Flow Rate 18.0 mL/min (Adjust based on column diameter)
Column Temperature 30 °C[5]
Detection Wavelength 280 nm[5]
Injection Volume 1-10 mL (Dependent on concentration and column size)

Table 3: Expected Final Purification Results

ParameterExpected OutcomeReference
Final Purity >99%[2][3]
Overall Recovery (Pre-purification + HPLC) ~65-70%[2][3]

Workflow Visualization

HPLC_Purification_Workflow Experimental Workflow for Lithospermic Acid B Purification cluster_prep Phase 1: Pre-purification cluster_hplc Phase 2: Preparative HPLC start Crude Extract (from Salvia miltiorrhiza) methodA Method A: Polyamide Resin Adsorption start->methodA Option 1 methodB Method B: Aqueous Two-Phase Extraction start->methodB Option 2 enriched Enriched LAB Extract methodA->enriched methodB->enriched hplc_system Injection Preparative C18 Column UV Detector (280 nm) enriched->hplc_system:f0 fractions Collect Fractions hplc_system:f2->fractions analysis Purity Analysis (Analytical HPLC) fractions->analysis pooling Pool High-Purity Fractions analysis->pooling Fractions >98% pure lyophilize Solvent Removal & Lyophilization pooling->lyophilize end_product Pure Lithospermic Acid B (>99% Purity) lyophilize->end_product

Caption: Workflow for the purification of Lithospermic Acid B.

References

Method

Application Note: LC-MS/MS Analysis for the Quantification of Lithospermic Acid B in Biological Matrices

Audience: Researchers, scientists, and drug development professionals. Introduction Lithospermic acid B (LSB), also known as salvianolic acid B, is a major water-soluble bioactive compound extracted from Salvia miltiorrh...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lithospermic acid B (LSB), also known as salvianolic acid B, is a major water-soluble bioactive compound extracted from Salvia miltiorrhiza (Danshen). It is a polyphenolic acid recognized for its potent antioxidant and cardioprotective properties. Accurate quantification of LSB in biological matrices such as plasma and serum is crucial for pharmacokinetic studies, drug metabolism research, and overall drug development. This application note details a robust, sensitive, and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of LSB. The protocol employs a straightforward sample preparation technique and optimized LC-MS/MS parameters to ensure reliable and reproducible results.

Experimental Workflow

The overall analytical workflow consists of sample preparation by protein precipitation, followed by chromatographic separation and detection using tandem mass spectrometry.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Spike Spike Internal Standard Sample->Spike Precipitate Add Precipitation Solvent (e.g., Acetonitrile) Spike->Precipitate Vortex Vortex to Mix Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection (MRM) LC->MS Data Quantification & Analysis MS->Data

Caption: General experimental workflow for LSB quantification.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is designed for the extraction of LSB from serum or plasma samples. Protein precipitation is a rapid and effective method for removing high-abundance proteins that can interfere with analysis.[1][2]

Materials:

  • Biological sample (e.g., rat serum, human plasma)

  • Lithospermic Acid B (LSB) standard

  • Internal Standard (IS) solution (e.g., Silibinin[3] or 7-hydroxy-3-phenyl-chromen-4-one[4])

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Pipette 100 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube.

  • Spike the sample with the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to the sample to precipitate proteins.[1]

  • Vortex the tube vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

Note: An alternative method is liquid-liquid extraction with a solvent like methyl-tert-butyl ether at an acidic pH.[4]

LC-MS/MS Method Parameters

Optimal separation and detection are achieved using a reverse-phase C8 or C18 column and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[4][5][6]

Liquid Chromatography (LC) Conditions

The following table summarizes the typical LC conditions for the analysis of Lithospermic Acid B.

ParameterCondition
Column Luna C8 (e.g., 5 µm, 150 x 2.0 mm)[4] or equivalent RP-C18[6]
Mobile Phase A 0.1% Formic Acid in Water[5][7]
Mobile Phase B Acetonitrile[5][7]
Flow Rate 0.2 - 0.4 mL/min[5]
Injection Volume 5 - 10 µL
Column Temperature 35 - 40°C[6][8]
Elution Gradient or Isocratic (e.g., 50:50 A:B)[4]
Mass Spectrometry (MS) Conditions

LSB is effectively ionized using negative mode electrospray ionization (ESI). Quantification is performed using MRM to ensure high selectivity and sensitivity.[4][5]

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative[4]
Scan Type Multiple Reaction Monitoring (MRM)[5]
Nebulizer Gas (N₂) Flow 3 L/min[5]
Drying Gas (N₂) Flow 15 L/min[5]
Capillary Voltage 3.0 - 4.0 kV[6]
Source Temperature 90 - 350°C[6][9]

MRM Transitions for Lithospermic Acid B:

AnalytePrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Collision Energy (V)
LSB717.0519.0~19
LSB717.0321.0~38

Note: Collision energies should be optimized for the specific instrument being used.[5]

LSB Fragmentation Pathway

The fragmentation of the LSB precursor ion ([M-H]⁻ at m/z 717) primarily involves the loss of one or two protocatechuic acid moieties, resulting in the major product ions at m/z 519 and 321.[5]

G parent Lithospermic Acid B [M-H]⁻ m/z 717 child1 Product Ion 1 m/z 519 parent->child1 - Protocatechuic Acid moiety child2 Product Ion 2 m/z 321 parent->child2 - 2x Protocatechuic Acid moieties

Caption: Proposed fragmentation of Lithospermic Acid B in MS/MS.

Method Performance and Quantitative Data

The described LC-MS/MS method has been validated according to regulatory guidelines and demonstrates excellent performance for the quantification of LSB in biological samples.[3][4][7][10] Key validation parameters are summarized below.

ParameterResultReference
Linearity Range 5 - 500 ng/mL[4][5]
16 - 4096 ng/mL[3]
Correlation Coefficient (r²) > 0.997[3][4]
Lower Limit of Quantification (LLOQ) 5.4 - 10 ng/mL[4][5]
Accuracy (Relative Error) -10.3% to -2.7%[4]
92.8% to 104.7%[3]
Precision (CV%) Intra-day: < 9.3%[3]
Inter-day: < 8.9%[3]
Recovery 73.2% to 79.5%[4]
~90% (with optimized extraction)[5]

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of Lithospermic Acid B using LC-MS/MS. The method is sensitive, specific, and reliable, making it highly suitable for pharmacokinetic and other bioanalytical studies in drug discovery and development. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, while the optimized MRM parameters ensure accurate quantification even at low concentrations in complex biological matrices.

References

Application

Application Notes and Protocols for the Quantitative Analysis of Lithospermic Acid B in Herbal Extracts

Audience: Researchers, scientists, and drug development professionals. Introduction Lithospermic acid B (LSB), also known as salvianolic acid B, is a major water-soluble bioactive compound found in various medicinal herb...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lithospermic acid B (LSB), also known as salvianolic acid B, is a major water-soluble bioactive compound found in various medicinal herbs, most notably in the roots of Salvia miltiorrhiza (Danshen).[1][2] It is recognized for its potent antioxidant properties and therapeutic potential in treating cardiovascular diseases.[1][3] Accurate and reliable quantification of LSB in herbal extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantitative analysis of LSB using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Quantitative Data Summary

The following table summarizes the quantitative data for Lithospermic acid B from various studies, providing a comparative overview of different extraction and analytical methodologies.

Herbal SourceExtraction MethodAnalytical MethodConcentration/Yield of Lithospermic Acid BReference
Salvia miltiorrhiza Bunge (crude extract)Aqueous two-phase system (n-butyl alcohol/KH2PO4)Preparative HPLC9.94 g from 0.5 kg of crude extract (purity of 99.3%)[4]
Salvia miltiorrhiza (Danshen)20% ethanol (four successive extractions)HPLCVaries across extracts (specific concentrations not detailed in abstract)[1]
Salvia miltiorrhiza (Danshen) rootsNot specifiedGradient reversed-phase HPLCDetected, but specific concentration not provided in abstract[5][6]
Salvia miltiorrhiza hairy root culturesNot specifiedNot specified~5.4% of dry weight (control), enhanced to 18.8% with silver ion elicitation[7]
Salvia tomentosa Miller extractsMethanolic-aqueous extractionUPLC/DAD/qTOF-MSPresent as lithospermic acid (LA) and its derivatives[8]

Experimental Protocols

Sample Preparation: Extraction of Lithospermic Acid B

a) Aqueous Two-Phase Extraction (for large-scale purification) [4]

This method is effective for separating and purifying LSB from crude extracts of Salvia miltiorrhiza.

  • Preparation of Crude Extract: Begin with the raw herbal material (e.g., dried roots of Salvia miltiorrhiza). The initial extraction process to obtain the crude extract is not detailed in the provided information but typically involves maceration or reflux with a suitable solvent like ethanol or methanol.

  • Aqueous Two-Phase System: Prepare an aqueous two-phase system consisting of n-butyl alcohol and KH2PO4. An optimized composition is 39.1% (w/w) n-butyl alcohol and 22.6% (w/w) KH2PO4.[4]

  • Extraction: Mix the crude extract with the aqueous two-phase system at a solvent-to-solid ratio of 10.[4] The pH of the system should also be optimized.

  • Phase Separation: Allow the mixture to settle and separate into two distinct phases. LSB will preferentially partition into one of the phases.

  • Collection: Collect the phase containing the LSB for further purification. This method can achieve a recovery yield of up to 99.8%.[4]

b) Solvent Extraction (for analytical quantification) [1]

This is a common method for preparing samples for HPLC or LC-MS analysis.

  • Sample Preparation: Weigh 1 g of the powdered herbal material (e.g., Danshen).

  • Extraction: Add 20 mL of 20% ethanol to the sample.

  • Sonication/Maceration: Sonicate or macerate the mixture for a defined period (e.g., 30 minutes) to ensure efficient extraction.

  • Centrifugation: Centrifuge the mixture to pellet the solid material.

  • Collection: Collect the supernatant.

  • Repeated Extraction: Repeat the extraction process three more times with fresh solvent to ensure complete extraction of LSB.[1]

  • Pooling and Filtration: Pool the supernatants and filter through a 0.45 µm filter before injection into the HPLC or LC-MS system.[5]

Analytical Methodologies

a) High-Performance Liquid Chromatography (HPLC) for Quantification [5][6]

HPLC is a robust and widely used technique for the simultaneous separation and quantification of phenolic compounds like LSB.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: Beckman Ultrasphere C18 column (250 × 4.6 mm, 5 µm).[5][6]

  • Mobile Phase:

    • Solvent A: Methanol/water/formic acid (14.0:85.2:0.8, v/v)

    • Solvent B: Methanol/water (65:35, v/v)

  • Gradient Elution:

    • 0-2 min: 100% A

    • 2-10 min: Linear gradient from 0% to 45% B

  • Flow Rate: 1.0 mL/min.[5][6]

  • Column Temperature: 30 °C.[5][6]

  • Injection Volume: 20 µL.[5][6]

  • Detection: UV detection, with the chromatogram recorded from 200 to 500 nm.[5][6]

  • Quantification: Create a calibration curve using a certified reference standard of Lithospermic acid B. The concentration in the samples is determined by comparing their peak areas to the calibration curve. The limit of detection for phenolic compounds with this method can be ≤0.05 mg/L.[5][6]

b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification [3][9]

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for pharmacokinetic studies and the analysis of complex matrices.

  • LC System: An HPLC or UPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: Agilent Eclipse Plus C18 column (150 mm × 2.1 mm, 5 μm).[3]

  • Mobile Phase: A gradient of acetonitrile and 0.2% formic acid in water.[3]

  • Flow Rate: 0.6 mL/min.[3]

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for phenolic acids.[3]

  • Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. The specific precursor-to-product ion transitions for LSB would need to be optimized on the specific instrument.

  • Quantification: An internal standard is used for accurate quantification. Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. This method can achieve a lower limit of quantification (LLOQ) of 0.5 ng/mL in rat plasma.[3]

Mandatory Visualization

G cluster_0 Sample Preparation cluster_1 Quantitative Analysis HerbalMaterial Herbal Material (e.g., Salvia miltiorrhiza roots) Grinding Grinding to Powder HerbalMaterial->Grinding Extraction Extraction (e.g., Aqueous Two-Phase or Solvent Extraction) Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Extract Filtered Extract Filtration->Extract HPLC HPLC Analysis (C18 Column, Gradient Elution) Extract->HPLC LCMS LC-MS/MS Analysis (High Sensitivity, MRM) Extract->LCMS Quantification Data Acquisition & Quantification HPLC->Quantification LCMS->Quantification Results Quantitative Results (Concentration of Lithospermic Acid B) Quantification->Results

Caption: Workflow for Quantitative Analysis of Lithospermic Acid B.

References

Method

Total Synthesis of (+)-Lithospermic Acid: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides a detailed overview of the total synthesis of (+)-Lithospermic acid, a natural product with significant biological activities, inclu...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview of the total synthesis of (+)-Lithospermic acid, a natural product with significant biological activities, including potent anti-HIV properties.[1] This application note outlines and compares key synthetic strategies, provides detailed experimental protocols for pivotal reactions, and summarizes quantitative data to aid in the evaluation and replication of these synthetic routes.

(+)-Lithospermic acid, first isolated in 1963, is a complex natural product that has garnered considerable interest from the scientific community due to its therapeutic potential.[1] Its intricate structure, featuring a dihydrobenzofuran core and multiple stereocenters, has made it a challenging target for total synthesis. Several research groups have successfully developed enantioselective total syntheses, each employing unique strategies and key reactions. This document focuses on the seminal work by the research groups of Ghosh, Yu, and Ellman/Bergman.

Comparative Analysis of Synthetic Strategies

The total syntheses of (+)-Lithospermic acid by Ghosh, Yu, and Ellman/Bergman showcase a variety of modern synthetic methodologies. While all routes are convergent, they differ significantly in their approach to constructing the key dihydrobenzofuran core and in the final coupling strategies.

Synthetic Approach Key Reactions Overall Yield Number of Steps Reference
Ghosh (2012) Enantioselective intramolecular oxa-Michael addition; Hypervalent iodine-mediated rearrangement; Intermolecular C-H olefination.Not explicitly stated9 (from a known starting material)[2]
Yu (2011) Rh-catalyzed carbene C-H insertion; Late-stage intermolecular C-H olefination.11%12 (from o-eugenol)[1][3]
Ellman & Bergman (2005) Asymmetric intramolecular alkylation via Rh-catalyzed C-H bond activation.5.9%10[4]

Table 1: Comparison of Key Total Synthesis Strategies for (+)-Lithospermic Acid. This table summarizes the key features of the total syntheses developed by the research groups of Ghosh, Yu, and Ellman/Bergman, allowing for a direct comparison of their efficiency and novelty.

Experimental Protocols for Key Reactions

The following protocols are detailed representations of the key transformations from the published total syntheses of (+)-Lithospermic acid. These are intended to provide a practical guide for researchers aiming to reproduce these synthetic steps.

Ghosh Synthesis: Hypervalent Iodine-Mediated Rearrangement

This key step in the Ghosh synthesis constructs the dihydrobenzofuran core from a chromanone precursor with retention of configuration.

Protocol: To a solution of the chromanone derivative in trimethylorthoformate is added anhydrous formic acid and concentrated sulfuric acid. The mixture is stirred at room temperature, and then phenyliodonium (B1259483) bis(trifluoroacetate) (PIFA) is added. The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

Reagent Molar Equiv. Purpose
Chromanone Derivative1.0Starting Material
Phenyliodonium bis(trifluoroacetate) (PIFA)1.1Oxidizing Agent
Trimethylorthoformate-Solvent/Reagent
Anhydrous Formic Acid0.1Reagent
Concentrated H₂SO₄25Catalyst

Table 2: Reagents for Hypervalent Iodine-Mediated Rearrangement. This table details the reagents and their roles in the key ring contraction step of the Ghosh synthesis.

Yu Synthesis: Late-Stage Intermolecular C-H Olefination

This reaction, a cornerstone of the Yu synthesis, couples the two main fragments of the molecule at a late stage, demonstrating the power of C-H activation in complex molecule synthesis.[1][3]

Protocol: To a solution of the dihydrobenzofuran carboxylic acid and the acrylate (B77674) coupling partner in tert-amyl alcohol are added palladium(II) acetate, N-acetyl-isoleucine (Ac-Ile-OH), and potassium bicarbonate. The reaction mixture is stirred at 85 °C under an oxygen atmosphere. The reaction progress is monitored by LC-MS. After completion, the mixture is worked up and the product is purified by flash chromatography.

Reagent Molar Equiv./Loading Purpose
Dihydrobenzofuran Carboxylic Acid1.0Substrate
Acrylate1.2Coupling Partner
Pd(OAc)₂2-5 mol%Catalyst
Ac-Ile-OH4-10 mol%Ligand
KHCO₃2.0Base
t-Amyl alcohol-Solvent
O₂1 atmOxidant

Table 3: Reagents for Pd-Catalyzed Intermolecular C-H Olefination. This table outlines the components for the crucial C-H olefination coupling reaction in the Yu synthesis.

Ellman & Bergman Synthesis: Asymmetric Intramolecular Alkylation

This pioneering work utilized a rhodium-catalyzed C-H bond activation to construct the chiral dihydrobenzofuran core.[4]

Protocol: A solution of the aldehyde precursor and a chiral amine in a suitable solvent is heated to form the corresponding imine. To this solution is added a rhodium(I) catalyst and a phosphine (B1218219) ligand. The reaction is heated to induce the intramolecular C-H alkylation. The reaction is monitored by GC-MS. Upon completion, the reaction is cooled, and the product is isolated and purified.

Reagent Molar Equiv./Loading Purpose
Aldehyde Precursor1.0Substrate
Chiral Amine1.1Chiral Auxiliary
[Rh(coe)₂Cl]₂2.5 mol%Catalyst Precursor
Phosphine Ligand5.5 mol%Ligand
Toluene-Solvent

Table 4: Reagents for Rh-Catalyzed Asymmetric Intramolecular Alkylation. This table details the key components for the asymmetric C-H activation/alkylation reaction in the Ellman and Bergman synthesis.

Visualizing the Synthetic Pathways

To better understand the logic and flow of these complex syntheses, the following diagrams illustrate the overall workflow of each approach.

Ghosh_Synthesis_Workflow start Known Starting Material oxa_michael Enantioselective Intramolecular oxa-Michael Addition start->oxa_michael Formation of Chromanone rearrangement Hypervalent Iodine- Mediated Rearrangement oxa_michael->rearrangement Formation of Dihydrobenzofuran Core coupling Intermolecular C-H Olefination rearrangement->coupling Coupling of Fragments deprotection Final Deprotection coupling->deprotection end (+)-Lithospermic Acid deprotection->end

Figure 1: Workflow of the Ghosh Total Synthesis. This diagram illustrates the key transformations in the convergent synthesis of (+)-Lithospermic acid by Ghosh and coworkers.

Yu_Synthesis_Workflow start o-Eugenol ch_insertion Rh-catalyzed Carbene C-H Insertion start->ch_insertion Formation of Dihydrobenzofuran olefination Late-Stage Intermolecular C-H Olefination ch_insertion->olefination Coupling of Key Fragments deprotection Final Deprotection olefination->deprotection end (+)-Lithospermic Acid deprotection->end

Figure 2: Workflow of the Yu Total Synthesis. This diagram outlines the highly convergent approach to (+)-Lithospermic acid developed by Yu and coworkers, highlighting two key C-H activation steps.

Ellman_Bergman_Synthesis_Workflow start Commercially Available Starting Materials ch_alkylation Asymmetric Intramolecular Alkylation via Rh-catalyzed C-H Activation start->ch_alkylation Formation of Dihydrobenzofuran Core elaboration Functional Group Elaboration ch_alkylation->elaboration coupling Fragment Coupling elaboration->coupling deprotection Final Deprotection coupling->deprotection end (+)-Lithospermic Acid deprotection->end

Figure 3: Workflow of the Ellman & Bergman Total Synthesis. This diagram shows the pioneering synthesis that first utilized asymmetric C-H activation to construct the core of (+)-Lithospermic acid.

Biological Activity and Signaling Pathways

(+)-Lithospermic acid exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anti-HIV effects.[5] Its mechanism of action often involves the modulation of key cellular signaling pathways.

Inhibition of the NF-κB Pathway

Lithospermic acid has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.[6][7] This inhibition is thought to occur through the targeting of heat shock protein 90 (HSP90), which is involved in the activation of the NF-κB pathway.[6] By inhibiting this pathway, lithospermic acid can reduce the production of pro-inflammatory cytokines.[6]

NFkB_Pathway_Inhibition LPS LPS HSP90 HSP90 LPS->HSP90 NFkB NF-κB Activation HSP90->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines LA Lithospermic Acid LA->HSP90

Figure 4: Inhibition of the NF-κB Pathway. This diagram illustrates how Lithospermic acid inhibits the NF-κB signaling pathway by targeting HSP90.

Activation of the Nrf2 Pathway

Lithospermic acid can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which plays a crucial role in the cellular antioxidant response.[8][9][10][11] Activation of Nrf2 leads to the transcription of antioxidant genes, thereby protecting cells from oxidative stress.[8][9][10]

Nrf2_Pathway_Activation OS Oxidative Stress Nrf2 Nrf2 Activation OS->Nrf2 ARE Antioxidant Response Element (ARE) Transcription Nrf2->ARE Antioxidants Antioxidant Enzymes ARE->Antioxidants LA Lithospermic Acid LA->Nrf2

Figure 5: Activation of the Nrf2 Pathway. This diagram shows the activation of the Nrf2 antioxidant response pathway by Lithospermic acid.

Inhibition of the ERK1/2 Pathway

The ERK1/2 (extracellular signal-regulated kinases 1 and 2) pathway is involved in cell proliferation and survival. Lithospermic acid has been found to inhibit the phosphorylation of ERK1/2, which can contribute to its anti-proliferative effects.[12][13][14][15]

ERK12_Pathway_Inhibition GF Growth Factors MEK MEK1/2 GF->MEK ERK ERK1/2 Phosphorylation MEK->ERK Proliferation Cell Proliferation ERK->Proliferation LA Lithospermic Acid LA->ERK

Figure 6: Inhibition of the ERK1/2 Pathway. This diagram illustrates the inhibitory effect of Lithospermic acid on the ERK1/2 signaling pathway.

Modulation of the JAK-STAT Pathway

The JAK-STAT (Janus kinase/signal transducer and activator of transcription) pathway is crucial for cytokine signaling. Magnesium lithospermate B, a salt of lithospermic acid, has been shown to inhibit the JAK2/STAT3 signaling pathway, contributing to its anti-inflammatory effects.[16]

JAKSTAT_Pathway_Inhibition Cytokine Cytokines JAK JAK2 Phosphorylation Cytokine->JAK STAT STAT3 Phosphorylation JAK->STAT Inflammation Gene Transcription (Inflammation) STAT->Inflammation MLB Magnesium Lithospermate B MLB->JAK

Figure 7: Inhibition of the JAK-STAT Pathway. This diagram shows the modulation of the JAK-STAT pathway by a salt of Lithospermic acid.

References

Application

Application Notes and Protocols for Lithospermic Acid B in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the utilization of Lithospermic acid B (LAB) in a variety of cell culture-based assays. This docum...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Lithospermic acid B (LAB) in a variety of cell culture-based assays. This document outlines the preparation of LAB, its key biological activities, and detailed protocols for assessing its effects on cell viability, migration, and relevant signaling pathways.

Introduction to Lithospermic Acid B

Lithospermic acid B is a water-soluble polyphenolic compound predominantly isolated from Salvia miltiorrhiza (Danshen), a plant widely used in traditional medicine. LAB exhibits a range of pharmacological activities, including potent antioxidant, anti-inflammatory, neuroprotective, and anti-cancer effects.[1][2] Its mechanism of action is multifaceted, involving the modulation of key cellular signaling pathways such as NF-κB, Nrf2-HO-1, and the heat shock protein 90 (HSP90) network.[3][4] These properties make LAB a compound of significant interest for therapeutic development.

Preparation of Lithospermic Acid B for Cell Culture

Proper preparation of LAB is critical for obtaining reproducible results in cell culture experiments. The following protocol describes how to prepare a stock solution and dilute it to working concentrations.

Materials:

  • Lithospermic acid B powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • 0.22 µm syringe filter

Protocol for 100 mM Stock Solution:

  • Weigh the required amount of Lithospermic acid B powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a 100 mM concentration.

  • Vortex or sonicate briefly until the powder is completely dissolved.[5]

  • Sterile-filter the solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Preparation of Working Solutions:

  • Thaw an aliquot of the 100 mM LAB stock solution at room temperature.

  • Dilute the stock solution in complete cell culture medium to the desired final concentration immediately before use.

  • Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%). It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of Lithospermic acid B and its derivatives. It is important to note that the efficacy of LAB can be cell-type and assay-dependent. Therefore, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Table 1: Anti-proliferative Activity of Lithospermic Acid Methyl Ester

Cell LineAssay TypeIC50 Value (µM)Incubation Time (h)Reference
U87 (Glioblastoma)Trypan Blue3072[6]
T98 (Glioblastoma)Trypan Blue3472[6]
SH-SY5Y (Neuroblastoma)Cell Viability85.93Not Specified[6]

Table 2: Antioxidant Activity of Lithospermic Acid

Assay TypeIC50 Value (µg/mL)Reference
Xanthine Oxidase (Uric Acid Formation)5.2[7]
Xanthine Oxidase (Superoxide Radical)1.08[7]

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the efficacy of Lithospermic acid B.

Cell Viability and Proliferation (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability and proliferation.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete culture medium

  • Lithospermic acid B working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Replace the medium with fresh medium containing various concentrations of LAB or vehicle control.

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Migration (Scratch Assay)

This assay is used to assess the effect of LAB on cell migration.

Materials:

  • Cells of interest

  • 6-well or 12-well cell culture plates

  • Complete culture medium

  • Lithospermic acid B working solutions

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Protocol:

  • Seed cells in a multi-well plate and grow to form a confluent monolayer.

  • Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the PBS with fresh medium containing LAB or vehicle control.

  • Capture images of the scratch at 0 hours and at regular intervals (e.g., every 8-12 hours) until the scratch in the control well is nearly closed.

  • Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure relative to the initial scratch area.

Anti-inflammatory Activity (Cytokine Expression via ELISA)

This protocol measures the effect of LAB on the production of pro-inflammatory cytokines in response to an inflammatory stimulus like lipopolysaccharide (LPS).

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • 24-well cell culture plates

  • Complete culture medium

  • LPS

  • Lithospermic acid B working solutions

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

  • Microplate reader

Protocol:

  • Seed cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of LAB or vehicle control for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove any debris.

  • Perform the ELISA for the desired cytokines according to the manufacturer's protocol.

  • Measure the absorbance using a microplate reader and calculate the cytokine concentrations from a standard curve.

Western Blot Analysis of Signaling Pathways

This protocol is used to investigate the effect of LAB on the expression and phosphorylation of key proteins in signaling pathways like NF-κB.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and treat with LAB and/or an appropriate stimulus (e.g., LPS).

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control.

Gene Expression Analysis (qPCR)

This protocol is used to measure changes in the mRNA levels of target genes (e.g., iNOS, COX-2) following treatment with LAB.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target and housekeeping genes

  • qPCR instrument

Protocol:

  • Treat cells with LAB and/or a stimulus as described for Western blotting.

  • Extract total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from the RNA using a cDNA synthesis kit.

  • Perform qPCR using the cDNA, primers, and qPCR master mix.

  • Analyze the data using the ΔΔCt method, normalizing the expression of target genes to a housekeeping gene.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by Lithospermic acid B and a general experimental workflow for its in vitro evaluation.

experimental_workflow cluster_prep Preparation cluster_treat Treatment cluster_assays Assays cluster_analysis Data Analysis prep_lab Prepare LAB Stock Solution (in DMSO) treatment Treat Cells with LAB (Dose-Response & Time-Course) prep_lab->treatment prep_cells Cell Seeding prep_cells->treatment viability Cell Viability Assay (MTT) treatment->viability migration Cell Migration Assay (Scratch Assay) treatment->migration inflammation Anti-inflammatory Assay (ELISA) treatment->inflammation pathway Signaling Pathway Analysis (Western Blot / qPCR) treatment->pathway analysis Data Analysis & Interpretation (IC50/EC50 Calculation, etc.) viability->analysis migration->analysis inflammation->analysis pathway->analysis

Caption: General experimental workflow for in vitro studies of Lithospermic acid B.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds HSP90 HSP90 TLR4->HSP90 activates IKK IKK Complex HSP90->IKK stabilizes IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes activates transcription LAB Lithospermic Acid B LAB->HSP90 inhibits antioxidant_pathway OxidativeStress Oxidative Stress (e.g., Cytokines) Keap1 Keap1 OxidativeStress->Keap1 induces LAB Lithospermic Acid B Nrf2 Nrf2 LAB->Nrf2 activates Sirt1 Sirt1 LAB->Sirt1 activates Keap1->Nrf2 dissociates Nucleus Nucleus Nrf2->Nucleus translocates ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to HO1 HO-1 ARE->HO1 upregulates Apoptosis Apoptosis HO1->Apoptosis inhibits Sirt1->Apoptosis inhibits

References

Method

Application Notes and Protocols for In Vivo Experimental Design Using Lithospermic Acid B

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the in vivo experimental design and application of Lithospermic acid B (LAB), a water-soluble phen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design and application of Lithospermic acid B (LAB), a water-soluble phenolic compound with demonstrated therapeutic potential in various animal models. This document outlines detailed protocols for key experiments, summarizes quantitative data from preclinical studies, and visualizes the associated signaling pathways.

Physicochemical Properties and Formulation

Lithospermic acid B is a water-soluble compound, simplifying the preparation of aqueous-based formulations for in vivo use. However, its low oral bioavailability necessitates strategies to enhance absorption and metabolic stability.[1]

Solubility:

  • Water: ≥54.1 mg/mL

  • DMSO: 100 mg/mL (with sonication)

  • Ethanol: ≥26.9 mg/mL

Stability: Lithospermic acid B is stable in acidic aqueous solutions (pH 1.5-5.0) for up to 30 hours.[1] Its stability decreases at neutral or alkaline pH and is temperature-dependent.

Formulation Strategies:

  • Parenteral Administration (Intravenous or Intraperitoneal): Simple aqueous solutions can be prepared using sterile water for injection or buffered solutions like phosphate-buffered saline (PBS), pH 7.4. The pH may require adjustment due to the acidic nature of LAB.

  • Oral Administration: To overcome low oral bioavailability, consider lipid-based formulations such as microemulsions or self-emulsifying drug delivery systems (SEDDS) to enhance lymphatic uptake and reduce first-pass metabolism. A common vehicle for oral gavage in rodents is a 0.5% (w/v) carboxymethylcellulose (CMC) suspension in sterile water.

Pharmacokinetics in Animal Models

The pharmacokinetic profile of Lithospermic acid B in rats is characterized by low oral bioavailability and rapid clearance. The primary metabolic pathway is O-methylation, with metabolites predominantly eliminated via biliary excretion.[2]

ParameterRouteDoseAnimal ModelValueReference
Absolute Oral Bioavailability Oral50 mg/kgRat5%[3]
AUC (0-t) IV10 mg/kgRat702 µg·min/mL[3]
AUC (0-t) IV50 mg/kgRat993 µg·min/mL (dose-normalized to 10 mg/kg)[3]
AUC Oral100 mg/kgRat1.26 ± 0.36 µg·min/mL[4]
Total Body Clearance (CLtot) IV4 mg/kgRat55.52 ± 7.07 mL/min/kg[4]
Total Body Clearance (CLtot) IV20 mg/kgRat23.51 ± 5.98 mL/min/kg[4]
Volume of Distribution (Vss) IV4 mg/kgRat7.60 ± 1.03 L/kg[4]
Volume of Distribution (Vss) IV20 mg/kgRat3.61 ± 1.16 L/kg[4]

Experimental Protocols

Myocardial Ischemia/Reperfusion (I/R) Injury Model

This model is used to evaluate the cardioprotective effects of Lithospermic acid B.

Animal Model: C57BL/6 mice.

Experimental Groups:

  • Sham group

  • I/R + Vehicle group

  • I/R + Lithospermic acid B (50 mg/kg, oral gavage)

Protocol:

  • Administer Lithospermic acid B (50 mg/kg) or vehicle by oral gavage for six consecutive days before the I/R surgery.[5][6]

  • Anesthetize the mice and perform a thoracotomy to expose the heart.

  • Induce myocardial ischemia by ligating the left anterior descending (LAD) coronary artery for 30 minutes.

  • Remove the ligature to allow for reperfusion for 3 hours.[7]

  • At the end of the reperfusion period, collect blood samples for cardiac enzyme analysis (CK-MB, cTnI, LDH).

  • Harvest the hearts for infarct size measurement (TTC staining), histological analysis, and biochemical assays (SOD, CAT, GPx, GSH, MDA).[7]

Quantitative Data from a Myocardial I/R Injury Model:

ParameterTreatmentResultReference
Myocardial Infarct Size Lithospermic acid B (5.5 µmoles/kg, IV)62 ± 10% reduction compared to saline control[8]
CK-MB, cTnI, LDH levels Magnesium lithospermate BSignificantly prevented leakage compared to model group[7]
SOD, CAT, GPx, GSH activities Magnesium lithospermate BNotably increased compared to model group[7]
MDA content Magnesium lithospermate BDecreased compared to model group[7]
Diabetic Nephropathy and Retinopathy Models

These models are used to assess the protective effects of Lithospermic acid B against diabetic complications.

Animal Model: Otsuka Long-Evans Tokushima Fatty (OLETF) rats, a model for type 2 diabetes.

Experimental Groups:

  • Control group (non-diabetic LETO rats)

  • Diabetic group (OLETF rats) + Vehicle

  • Diabetic group (OLETF rats) + Lithospermic acid B (10 or 20 mg/kg, oral gavage)

Protocol for Diabetic Nephropathy:

  • Administer Lithospermic acid B (20 mg/kg) or vehicle orally once daily to 10-week-old male OLETF rats for 28 weeks.[9]

  • Monitor body weight and blood glucose levels throughout the study.

  • At the end of the treatment period, measure blood pressure.

  • Collect urine to measure albuminuria.

  • Harvest kidneys for histological analysis (glomerular hypertrophy, mesangial expansion) and measurement of lipid peroxidation, monocyte chemoattractant protein-1 (MCP-1), and transforming growth factor-beta (TGF-beta1) expression.[9]

Protocol for Diabetic Retinopathy:

  • Administer Lithospermic acid B (10 or 20 mg/kg) or vehicle orally once daily to 24-week-old male OLETF rats for 52 weeks.[10][11][12]

  • Perform fundoscopic examinations at the end of the treatment period.

  • Assess vascular leakage and basement membrane thickening in retinal capillaries.[11][12]

  • Measure vascular endothelial growth factor (VEGF) expression in the eyeball and ocular fluid.[12]

  • Measure serum levels of high-sensitivity C-reactive protein (hsCRP), MCP-1, tumor necrosis factor-alpha (TNFα), and urinary 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG).[11][12]

Quantitative Data from a Diabetic Complications Model:

ParameterTreatment (20 mg/kg)ResultReference
Blood Pressure Lithospermic acid BSignificant reduction[9]
Albuminuria Lithospermic acid BMarkedly attenuated[9]
Renal Lipid Peroxidation, MCP-1, TGF-beta1 Lithospermic acid BSignificantly lowered[9]
Glomerular Hypertrophy & Mesangial Expansion Lithospermic acid BInhibited progression[9]
Retinal Vascular Leakage & Basement Membrane Thickening Lithospermic acid B (10 & 20 mg/kg)Prevented in a dose-dependent manner[11][12]
Serum hsCRP, MCP1, TNFα, and urinary 8-OHdG Lithospermic acid B (10 & 20 mg/kg)Lowered compared to controls[11][12]
NSAID-Induced Gastric Injury Model

This model evaluates the gastroprotective effects of Lithospermic acid B.

Animal Model: Male rats.

Experimental Groups:

  • Normal control (DMSO)

  • Induction/model (single dose of diclofenac (B195802) 100 mg/kg + DMSO)

  • Lithospermic acid B (20 mg/kg daily for 2 weeks)

  • Esomeprazole (20 mg/kg daily for 2 weeks)

Protocol:

  • Administer Lithospermic acid B, esomeprazole, or vehicle for 2 weeks.

  • Induce gastric injury with a single dose of diclofenac (100 mg/kg).

  • Sacrifice the animals and collect stomach tissue.

  • Assess gastric tissue for levels of malondialdehyde (MDA), lipid hydroperoxides (LPO), superoxide (B77818) dismutase (SOD), and catalase (CAT).[13][14]

  • Measure levels of interleukin-6 (IL-6), interleukin-10 (IL-10), vascular endothelial growth factor (VEGF), and hepatocyte growth factor (HGF).[13][14]

  • Perform histopathological examination for mucosal sloughing, edema, and vascular congestion.[13][14]

Quantitative Data from an NSAID-Induced Gastric Injury Model:

ParameterTreatment (20 mg/kg)ResultReference
MDA and LPO production Lithospermic acid B45% and 39% decrease, respectively[14]
SOD and CAT activities Lithospermic acid BRestored to control levels[14]
IL-6 levels Lithospermic acid B52% reduction[14]
IL-10 levels Lithospermic acid B63% increase[14]
VEGF levels Lithospermic acid B57% increase[14]
HGF levels Lithospermic acid B49% increase[14]

Signaling Pathways Modulated by Lithospermic Acid B

Lithospermic acid B exerts its therapeutic effects by modulating several key signaling pathways, primarily related to antioxidant and anti-inflammatory responses.

AMPKα/Nrf2/HO-1 Signaling Pathway

Lithospermic acid B has been shown to protect against myocardial ischemia/reperfusion injury by activating the Nrf2/HO-1 signaling pathway through the phosphorylation of AMPKα.[5][15] This pathway plays a crucial role in cellular defense against oxidative stress.

AMPK_Nrf2_HO1_Pathway LAB Lithospermic Acid B AMPK AMPKα LAB->AMPK Activates Nrf2_Keap1 Nrf2-Keap1 AMPK->Nrf2_Keap1 Phosphorylates Nrf2 Nrf2 (nuclear) Nrf2_Keap1->Nrf2 Dissociation & Nuclear Translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to HO1 HO-1 ARE->HO1 Upregulates Antioxidant_Defense Antioxidant Defense (Reduced Oxidative Stress) HO1->Antioxidant_Defense Promotes

AMPKα/Nrf2/HO-1 signaling pathway activated by Lithospermic acid B.

Sirt1 Anti-Apoptotic Pathway

In the context of protecting pancreatic β-cells from cytokine-induced apoptosis, Lithospermic acid B activates the anti-apoptotic pathway involving Sirtuin 1 (Sirt1).[2]

Sirt1_Pathway Cytokines Pro-inflammatory Cytokines Apoptotic_Pathways Apoptotic Pathways (p38, JNK, Caspase-3) Cytokines->Apoptotic_Pathways Activate Apoptosis β-cell Apoptosis Apoptotic_Pathways->Apoptosis Induce LAB Lithospermic Acid B LAB->Apoptotic_Pathways Inhibits Sirt1 Sirt1 LAB->Sirt1 Activates Anti_Apoptotic_Effects Anti-Apoptotic Effects Sirt1->Anti_Apoptotic_Effects Promotes Anti_Apoptotic_Effects->Apoptosis Prevents

Sirt1-mediated anti-apoptotic pathway modulated by Lithospermic acid B.

Piezo1-Mediated Signaling in Myocardial I/R Injury and Liver Fibrosis

Lithospermic acid B has been found to alleviate myocardial ischemia/reperfusion injury and improve liver fibrosis by modulating the Piezo1 channel, a mechanosensitive ion channel.[16][17] In the context of myocardial I/R injury, LAB inhibits mitophagy via the Piezo1-PPP3/calcineurin-TFEB pathway.[16] In liver fibrosis, LAB limits disease progression by regulating Piezo1-mediated oxidative stress and inflammation.[17]

Piezo1_Pathway cluster_myocardial Myocardial I/R Injury cluster_liver Liver Fibrosis Myocardial_IR Myocardial I/R Injury Piezo1_myo Piezo1 Myocardial_IR->Piezo1_myo Activates Calcineurin_TFEB PPP3/Calcineurin-TFEB Pathway Piezo1_myo->Calcineurin_TFEB Activates Mitophagy Mitophagy Calcineurin_TFEB->Mitophagy Induces Cardiac_Protection Cardiac Protection Mitophagy->Cardiac_Protection Inhibition leads to LAB_myo Lithospermic Acid B LAB_myo->Piezo1_myo Inhibits Liver_Injury Liver Injury Piezo1_liver Piezo1 (in Macrophages) Liver_Injury->Piezo1_liver Activates Oxidative_Stress_Inflammation Oxidative Stress & Inflammation Piezo1_liver->Oxidative_Stress_Inflammation Promotes Liver_Fibrosis Liver Fibrosis Oxidative_Stress_Inflammation->Liver_Fibrosis Leads to Amelioration Amelioration of Fibrosis LAB_liver Lithospermic Acid B LAB_liver->Piezo1_liver Inhibits LAB_liver->Amelioration Leads to

Piezo1-mediated signaling pathways modulated by Lithospermic acid B in myocardial I/R injury and liver fibrosis.

Experimental Workflow for In Vivo Studies

The following diagram outlines a general workflow for conducting in vivo studies with Lithospermic acid B.

Experimental_Workflow start Study Design animal_model Animal Model Selection (e.g., mice, rats) start->animal_model formulation LAB Formulation (Parenteral or Oral) animal_model->formulation dosing Dose and Route Administration formulation->dosing induction Disease Model Induction (e.g., surgery, chemical) dosing->induction treatment Treatment Period induction->treatment monitoring In-life Monitoring (e.g., body weight, clinical signs) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint biochemical Biochemical Assays (e.g., ELISA, Western Blot) endpoint->biochemical histology Histopathology endpoint->histology functional Functional Assessment (e.g., echocardiography) endpoint->functional data_analysis Data Analysis & Interpretation biochemical->data_analysis histology->data_analysis functional->data_analysis

General experimental workflow for in vivo studies with Lithospermic acid B.

References

Application

Application Notes and Protocols for In Vivo Formulation of Lithospermic Acid B

Audience: Researchers, scientists, and drug development professionals. Introduction Lithospermic acid B (LAB), a major water-soluble component of Salvia miltiorrhiza, is a potent antioxidant with demonstrated therapeutic...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lithospermic acid B (LAB), a major water-soluble component of Salvia miltiorrhiza, is a potent antioxidant with demonstrated therapeutic potential in various disease models, including cardiovascular and inflammatory conditions.[1][2][3] However, its clinical translation is hampered by a challenging pharmacokinetic profile, primarily characterized by extremely low oral bioavailability.[1][4][5] This document provides detailed application notes and protocols for the formulation of Lithospermic acid B for in vivo studies, addressing its physicochemical properties and strategies to overcome its pharmacokinetic limitations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Lithospermic acid B is crucial for developing appropriate formulations.

PropertyValueReference
Molecular Weight 538.46 g/mol [6]
Solubility Water: ≥54.1 mg/mLDMSO: 100 mg/mL (with sonication)Ethanol: ≥26.9 mg/mL[7][8]
Stability Stable in acidic aqueous solutions (pH 1.5-5.0) for up to 30 hours. Stability decreases at neutral or alkaline pH and is temperature-dependent.[7][9][7][9]

Pharmacokinetic Profile

The primary challenge in the in vivo application of Lithospermic acid B is its poor pharmacokinetic profile, particularly after oral administration.

ParameterIntravenous (10 mg/kg)Intravenous (50 mg/kg)Oral (50 mg/kg)Reference
AUC 702 µg·min/mL993 µg·min/mL (dose-normalized to 10 mg/kg)Undetectable at 10 mg/kg, low at 50 mg/kg[4]
Absolute Oral Bioavailability N/AN/A5%[1][4]
Metabolism Extensive first-pass metabolism, primarily through O-methylation.[1][10]N/AExtensive first-pass metabolism.[1][5][1][5][10]
Excretion Predominantly biliary excretion of metabolites.[1][5]N/APredominantly biliary excretion.[1][5][1][5]

The low oral bioavailability is attributed to poor membrane permeability and significant first-pass metabolism in the liver and intestines.[1][4][5]

Formulation Strategies and Protocols

The choice of formulation and route of administration is critical for achieving desired therapeutic concentrations of Lithospermic acid B in vivo.

Parenteral Formulations

For intravenous (IV) or intraperitoneal (IP) administration, simple aqueous solutions are suitable due to the high water solubility of LAB.

Protocol 1: Preparation of an Aqueous Solution for Parenteral Administration

  • Materials:

    • Lithospermic acid B powder

    • Sterile Water for Injection or Phosphate-Buffered Saline (PBS), pH 7.4

    • Sterile 1N NaOH or 1N HCl (if pH adjustment is needed)

    • Sterile 0.22 µm syringe filter

    • Sterile vials

  • Procedure:

    • In a sterile container, weigh the required amount of Lithospermic acid B powder.

    • Add the desired volume of sterile Water for Injection or PBS to achieve the final concentration.

    • Vortex or sonicate briefly until the powder is completely dissolved.[7]

    • If necessary, adjust the pH to 7.0-7.4 using sterile 1N NaOH or 1N HCl.[7]

    • Sterile-filter the solution through a 0.22 µm syringe filter into a sterile vial.[7]

    • Store at 4°C for short-term use or at -20°C for long-term storage. Protect from light.[7]

Diagram 1: Workflow for Parenteral Formulation

G weigh Weigh LAB Powder dissolve Dissolve in Sterile Water/PBS weigh->dissolve ph_adjust Adjust pH to 7.0-7.4 (if necessary) dissolve->ph_adjust filter Sterile Filter (0.22 µm) ph_adjust->filter store Store at 4°C or -20°C filter->store

Workflow for preparing a parenteral solution of Lithospermic acid B.

Oral Formulations

To overcome the low oral bioavailability of LAB, formulation strategies aimed at enhancing absorption and reducing first-pass metabolism are necessary.

A simple oral suspension can be prepared for gavage in rodent studies.

Protocol 2: Preparation of an Oral Suspension

  • Materials:

    • Lithospermic acid B powder

    • Carboxymethylcellulose (CMC)

    • Sterile water

  • Procedure:

    • Prepare a 0.5% (w/v) CMC vehicle solution in sterile water.[7]

    • Weigh the required amount of Lithospermic acid B.

    • Gradually add the LAB powder to the CMC vehicle while vortexing to ensure a uniform suspension.[7]

    • The final formulation should be prepared fresh daily before administration.[7]

Diagram 2: Workflow for Oral Suspension Preparation

G prepare_vehicle Prepare 0.5% CMC Vehicle Solution suspend Suspend LAB in CMC Vehicle with Vortexing prepare_vehicle->suspend weigh_lab Weigh LAB Powder weigh_lab->suspend administer Administer Freshly Prepared suspend->administer

Workflow for preparing an oral suspension of Lithospermic acid B.

To significantly improve oral bioavailability, more advanced formulations such as lipid-based systems are recommended. These can enhance lymphatic uptake and reduce first-pass metabolism.[7]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.

  • Microemulsions: These are clear, stable, isotropic liquid mixtures of oil, water, and surfactant, frequently in combination with a cosurfactant.

  • Solid Dispersions: Dispersing LAB in an amorphous form within a polymer carrier can enhance its dissolution rate.[11][12]

  • Inclusion Complexes: Complexation with cyclodextrins can improve the solubility and dissolution of poorly soluble drugs.[11][13]

Diagram 3: Strategies to Overcome Poor Oral Bioavailability of LAB

G cluster_challenges Challenges for Oral LAB Delivery cluster_solutions Formulation Solutions Poor Permeability Poor Permeability Lipid-Based Formulations\n(SEDDS, Microemulsions) Lipid-Based Formulations (SEDDS, Microemulsions) Poor Permeability->Lipid-Based Formulations\n(SEDDS, Microemulsions) Solid Dispersions Solid Dispersions Poor Permeability->Solid Dispersions Inclusion Complexes Inclusion Complexes Poor Permeability->Inclusion Complexes First-Pass Metabolism First-Pass Metabolism First-Pass Metabolism->Lipid-Based Formulations\n(SEDDS, Microemulsions)

Conceptual diagram of challenges and solutions for oral LAB delivery.

Example In Vivo Study Protocol: Acute Oral Toxicity

This protocol provides a general framework for an acute oral toxicity study in rodents, which should be performed in compliance with relevant institutional and national guidelines.

Protocol 3: Acute Oral Toxicity Study in Rodents

  • Animals: Use healthy, young adult rodents (e.g., Sprague-Dawley rats), fasted overnight before dosing.[7]

  • Dose Groups:

    • Select a range of doses based on available literature or preliminary range-finding studies.

    • Include a vehicle control group.

    • A typical study might include dose levels such as 50, 300, and 2000 mg/kg.[7]

  • Administration: Administer a single dose of the Lithospermic acid B formulation (e.g., oral suspension) by oral gavage.[7]

  • Observation:

    • Observe animals continuously for the first 4 hours after dosing for any clinical signs of toxicity.[7]

    • Record observations at least once daily for 14 days.[7]

    • Monitor body weight on days 0, 7, and 14.[7]

  • Endpoint: At the end of the 14-day observation period, euthanize all surviving animals and perform necropsy.[7]

Summary and Recommendations

The successful in vivo application of Lithospermic acid B is highly dependent on the chosen formulation and route of administration.

  • For parenteral administration , simple aqueous solutions are sufficient and straightforward to prepare.

  • For oral administration , the extremely low bioavailability of LAB necessitates the use of advanced formulation strategies. While simple suspensions can be used for preliminary studies, formulations such as SEDDS, microemulsions, or solid dispersions are recommended to enhance absorption and achieve therapeutically relevant systemic concentrations.

Researchers should carefully consider the goals of their in vivo studies when selecting a formulation strategy for Lithospermic acid B. For systemic efficacy studies requiring oral administration, significant formulation development and pharmacokinetic evaluation will be necessary.

References

Method

Application Notes: Development of an Indirect Competitive ELISA for Lithospermic Acid B

For Researchers, Scientists, and Drug Development Professionals Introduction Lithospermic acid B (LAB), a major water-soluble phenolic compound from Salvia miltiorrhiza (Danshen), is a pharmacologically active molecule w...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithospermic acid B (LAB), a major water-soluble phenolic compound from Salvia miltiorrhiza (Danshen), is a pharmacologically active molecule with demonstrated antioxidant, anti-inflammatory, and cardioprotective properties.[1] Its therapeutic potential necessitates a reliable and sensitive method for quantification in various matrices, including herbal extracts and biological samples. These application notes provide a detailed protocol for the development and execution of an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) for the quantitative determination of Lithospermic acid B. This immunoassay offers a high-throughput and cost-effective alternative to traditional chromatographic methods.

The principle of this assay is based on the competition between free LAB in a sample and a fixed amount of LAB conjugated to a carrier protein (coating antigen) for binding to a limited number of specific anti-LAB antibodies. The amount of antibody bound to the plate is inversely proportional to the concentration of free LAB in the sample.

Key Experimental Protocols

Protocol 1: Preparation of Immunogen and Coating Antigen

Since Lithospermic acid B is a small molecule (hapten), it is not immunogenic on its own. Therefore, it must be conjugated to a larger carrier protein to elicit an immune response for antibody production and for coating the ELISA plate.

Materials:

  • Lithospermic acid B (LAB)

  • Carrier Proteins: Keyhole Limpet Hemocyanin (KLH) for immunogen and Bovine Serum Albumin (BSA) for coating antigen.

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Dialysis tubing (10 kDa MWCO)

Methodology (EDC/NHS Chemistry):

  • Dissolve LAB in a minimal amount of DMSO and then dilute in PBS (pH 7.4).

  • Activate the carboxylic acid groups on LAB by adding EDC and NHS. Incubate for 15-30 minutes at room temperature.[1]

  • Dissolve the carrier protein (KLH or BSA) in PBS.

  • Add the activated LAB solution to the carrier protein solution. A starting molar ratio of 20:1 to 40:1 (hapten to carrier protein) is recommended.[1]

  • Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding hydroxylamine.

  • Remove unconjugated LAB and by-products by extensive dialysis against PBS at 4°C for 48 hours, with multiple buffer changes.

  • Confirm successful conjugation via MALDI-TOF mass spectrometry or UV-Vis spectroscopy.

  • Store the LAB-KLH (immunogen) and LAB-BSA (coating antigen) conjugates at -20°C.

Protocol 2: Antibody Production (General Overview)
  • Immunization: Emulsify the LAB-KLH immunogen with a suitable adjuvant (e.g., Freund's Complete Adjuvant for the primary immunization and Freund's Incomplete Adjuvant for subsequent boosts).

  • Immunize animals (e.g., rabbits or hens) following a standard immunization schedule.[2]

  • Titer Determination: Periodically collect serum (or egg yolks) and determine the antibody titer using an indirect ELISA with the LAB-BSA coating conjugate.

  • Antibody Purification: Once a high titer is achieved, purify the anti-LAB antibodies from the serum or egg yolks using protein A/G affinity chromatography or antigen-affinity chromatography.

Protocol 3: Indirect Competitive ELISA for Lithospermic Acid B

Reagents and Buffers:

  • Coating Buffer (0.05 M Carbonate-Bicarbonate Buffer, pH 9.6): Dissolve 1.59 g of Na₂CO₃ and 2.93 g of NaHCO₃ in deionized water, adjust the final volume to 1 L.[2][3]

  • Wash Buffer (PBST): 1X PBS containing 0.05% Tween-20. To prepare 1 L, use 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, 0.24 g of KH₂PO₄, and 0.5 mL of Tween-20. Adjust pH to 7.4.[4][5]

  • Blocking Buffer (5% Skim Milk in PBST): Dissolve 5 g of non-fat dry milk in 100 mL of PBST.[2][6]

  • Antibody Dilution Buffer: Use the same composition as the blocking buffer.

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2M H₂SO₄.

Assay Procedure:

  • Coating: Dilute the LAB-BSA conjugate to 2 µg/mL in Coating Buffer.[2] Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.[2]

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to block non-specific binding sites. Incubate for 2 hours at 37°C.[2]

  • Washing: Discard the blocking solution and wash the plate three times with Wash Buffer.

  • Competition Reaction:

    • Prepare serial dilutions of LAB standards (e.g., from 5 to 5 x 10⁴ ng/mL) and unknown samples.[2]

    • In a separate plate or tubes, pre-incubate 75 µL of each standard or sample with 75 µL of the diluted anti-LAB primary antibody (e.g., 1:500 dilution in Antibody Dilution Buffer) for 30 minutes at 37°C.[1][2]

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked ELISA plate.

    • Incubate for 1 hour at 37°C.[2]

  • Washing: Discard the solution and wash the plate three times with Wash Buffer.

  • Secondary Antibody: Add 100 µL of a suitable HRP-conjugated secondary antibody (e.g., goat anti-hen IgG-HRP), diluted in Antibody Dilution Buffer, to each well. Incubate for 1 hour at 37°C.[1]

  • Washing: Discard the secondary antibody solution and wash the plate five times with Wash Buffer.[1]

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-20 minutes at 37°C in the dark.[1]

  • Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Reading: Measure the absorbance (Optical Density, OD) at 450 nm using a microplate reader within 10 minutes.

Data Analysis

  • Standard Curve Generation:

    • Calculate the average OD for each set of replicate standards and samples.

    • Calculate the percentage of binding for each standard relative to the maximum binding (zero standard) using the formula: % Binding = (OD_standard / OD_zero_standard) x 100

    • Plot the % Binding (Y-axis) against the logarithm of the LAB concentration (X-axis).

  • Four-Parameter Logistic (4PL) Curve Fit:

    • Use a suitable software package (e.g., GraphPad Prism) to fit the standard curve data to a four-parameter logistic (sigmoidal) equation.[7][8] This model is ideal for the S-shaped curves typical of immunoassays.[9]

    • The 4PL equation is generally represented as: Y = d + (a - d) / (1 + (X/c)^b) Where:

      • a is the minimum asymptote (OD at infinite concentration).

      • d is the maximum asymptote (OD at zero concentration).

      • c is the inflection point (the concentration that gives a response halfway between a and d), which corresponds to the IC₅₀.[7]

      • b is the Hill's slope, which describes the steepness of the curve.

  • Concentration Determination:

    • Interpolate the OD values of the unknown samples on the 4PL standard curve to determine their corresponding LAB concentrations.

    • Multiply the interpolated concentration by the sample dilution factor to obtain the final concentration in the original sample.

Data Presentation

Table 1: Performance Characteristics of the Lithospermic Acid B ic-ELISA

ParameterValueReference
Assay Format Indirect Competitive ELISA[1][2]
Coating Antigen Lithospermic Acid B - BSA[2]
Coating Concentration 2 µg/mL[2]
Primary Antibody Dilution 1:500 (from hen yolk)[2]
Linear Range 5 - 5 x 10⁴ ng/mL[2]
IC₅₀ ~120 ng/mL[2]
Limit of Detection (LOD) 45.89 ng/mL[2]

Table 2: Troubleshooting Guide for LAB ic-ELISA

ProblemPotential Cause(s)Suggested Solution(s)
Weak or No Signal - Inactive reagents (antibodies, HRP, substrate).- Insufficient incubation times/temperatures.- Improper coating of the plate.- Check reagent expiration dates and storage.- Optimize incubation parameters.- Confirm coating antigen conjugation and concentration.
High Background - Insufficient blocking or washing.- Antibody concentration too high.- Cross-reactivity of antibodies.- Increase blocking time or try a different blocking agent.- Increase the number of wash steps.- Titrate primary and secondary antibodies to optimal dilutions.
Poor Standard Curve - Inaccurate standard dilutions.- Pipetting errors.- Improper curve fitting model.- Prepare fresh standards carefully.- Use calibrated pipettes.- Use a four-parameter logistic (4PL) curve fit.[7][8]
High CV% in Replicates - Pipetting inconsistency.- Incomplete mixing of reagents.- Edge effects on the plate.- Ensure proper pipetting technique.- Thoroughly mix all solutions before use.- Avoid using the outermost wells of the plate.

Visualization of Methodologies and Pathways

ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Signal Detection p1 Coat Plate with LAB-BSA Conjugate (100 µL, 2 µg/mL) p2 Incubate Overnight at 4°C p1->p2 p3 Wash Plate (3x with PBST) p2->p3 p4 Block Plate (200 µL, 5% Skim Milk) p3->p4 p5 Incubate 2 hours at 37°C p4->p5 p6 Wash Plate (3x with PBST) p5->p6 c2 Add Mixture to Coated Plate p6->c2 c1 Pre-incubate: Free LAB (Sample/Standard) + Anti-LAB Antibody c1->c2 c3 Incubate 1 hour at 37°C c2->c3 c4 Wash Plate (3x with PBST) c3->c4 d1 Add HRP-conjugated Secondary Antibody c4->d1 d2 Incubate 1 hour at 37°C d1->d2 d3 Wash Plate (5x with PBST) d2->d3 d4 Add TMB Substrate d3->d4 d5 Incubate 15-20 min at 37°C (dark) d4->d5 d6 Add Stop Solution d5->d6 d7 Read Absorbance at 450 nm d6->d7

Caption: Experimental workflow for the indirect competitive ELISA of Lithospermic Acid B.

ELISA_Principle Principle of Indirect Competitive ELISA for LAB cluster_low Low LAB in Sample cluster_high High LAB in Sample Ab1 Ab LAB_BSA1 LAB-BSA Ab1->LAB_BSA1 Binds to plate Secondary_Ab1 2° Ab-HRP LAB_BSA1->Secondary_Ab1 Binds Ab Free_LAB1 LAB Substrate1 TMB Secondary_Ab1->Substrate1 Catalyzes Product1 Color Substrate1->Product1 High Signal Ab2 Ab LAB_BSA2 LAB-BSA LAB_BSA2->Ab2 Binding blocked Secondary_Ab2 2° Ab-HRP LAB_BSA2->Secondary_Ab2 Less binding Free_LAB2 LAB Free_LAB2->Ab2 Binds in solution Substrate2 TMB Secondary_Ab2->Substrate2 Less catalysis Product2 Color Substrate2->Product2 Low Signal

Caption: Principle of the indirect competitive ELISA for Lithospermic Acid B (LAB).

LAB_Pathway Protective Signaling of Lithospermic Acid B in Pancreatic β-cells cluster_pro_apoptotic Pro-Apoptotic Pathways cluster_anti_apoptotic Anti-Apoptotic Pathways cytokines Inflammatory Cytokines (e.g., INF-γ, IL-1β) p38 p38 MAPK cytokines->p38 jnk JNK cytokines->jnk lab Lithospermic Acid B (LAB) lab->p38 Inhibits lab->jnk Inhibits sirt1 Sirt1 lab->sirt1 Activates nrf2 Nrf2 lab->nrf2 Activates caspase3 Cleaved Caspase-3 p38->caspase3 jnk->caspase3 apoptosis β-cell Apoptosis caspase3->apoptosis survival β-cell Survival sirt1->survival ho1 HO-1 nrf2->ho1 ho1->survival

Caption: Protective signaling pathways of LAB in pancreatic β-cells.[10]

References

Application

Lithospermic Acid B Analytical Standards: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Lithospermic acid B (LAB), also known as Salvianolic acid B, is a prominent water-soluble bioactive compound derived from the roots of Salvia m...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithospermic acid B (LAB), also known as Salvianolic acid B, is a prominent water-soluble bioactive compound derived from the roots of Salvia miltiorrhiza (Danshen). It is a potent antioxidant and has garnered significant interest for its wide range of pharmacological activities, including cardioprotective, anti-inflammatory, and neuroprotective effects. As a result, high-purity analytical standards of Lithospermic acid B are crucial for accurate quantification in research, quality control of herbal products, and pharmacokinetic studies. This document provides detailed application notes and protocols for the use of commercially available Lithospermic acid B analytical standards.

Commercially Available Analytical Standards

Lithospermic acid B analytical standards are available from several reputable suppliers, ensuring accessibility for researchers. These standards are typically of high purity (often ≥98% by HPLC), making them suitable for use as reference materials in various analytical techniques.

Table 1: Prominent Suppliers of Lithospermic Acid B Analytical Standard

SupplierProduct NamePurityCAS Number
Sigma-AldrichLithospermic acid phyproof® Reference Substance≥90.0% (HPLC)121521-90-2
APExBIOLithospermic Acid – Natural Polyphenol>98%121521-90-2
MedChemExpressSalvianolic acid B (Lithospermic acid B)>98%121521-90-2
MedKoo BiosciencesLithospermic acid B>98%121521-90-2
Lifeasiblelithospermic acid B60%121521-90-2

Application 1: Quantification of Lithospermic Acid B in Salvia miltiorrhiza by HPLC

This protocol outlines a common application for the analytical standard: the quantification of Lithospermic acid B in its natural source, Salvia miltiorrhiza.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Standard Preparation cluster_2 HPLC Analysis cluster_3 Data Analysis Dried Salvia miltiorrhiza roots Dried Salvia miltiorrhiza roots Grind to fine powder Grind to fine powder Dried Salvia miltiorrhiza roots->Grind to fine powder Extract with methanol Extract with methanol Grind to fine powder->Extract with methanol Centrifuge and filter Centrifuge and filter Extract with methanol->Centrifuge and filter Dilute for HPLC analysis Dilute for HPLC analysis Centrifuge and filter->Dilute for HPLC analysis Inject sample and standards Inject sample and standards Dilute for HPLC analysis->Inject sample and standards Lithospermic acid B analytical standard Lithospermic acid B analytical standard Prepare stock solution in methanol Prepare stock solution in methanol Lithospermic acid B analytical standard->Prepare stock solution in methanol Create serial dilutions for calibration curve Create serial dilutions for calibration curve Prepare stock solution in methanol->Create serial dilutions for calibration curve Create serial dilutions for calibration curve->Inject sample and standards Chromatographic separation Chromatographic separation Inject sample and standards->Chromatographic separation UV detection at 280 nm UV detection at 280 nm Chromatographic separation->UV detection at 280 nm Data acquisition Data acquisition UV detection at 280 nm->Data acquisition Generate calibration curve Generate calibration curve Data acquisition->Generate calibration curve Quantify LAB in sample Quantify LAB in sample Generate calibration curve->Quantify LAB in sample

Caption: Workflow for Quantification of Lithospermic Acid B.

Protocols

1. Sample Preparation

  • Obtain dried roots of Salvia miltiorrhiza.

  • Grind the dried roots into a fine powder.

  • Accurately weigh 1.0 g of the powdered sample.

  • Extract the powder with 50 mL of methanol by ultrasonication for 30 minutes.

  • Centrifuge the extract at 10,000 x g for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered extract with methanol to a suitable concentration for HPLC analysis.

2. Standard Solution Preparation

  • Accurately weigh 10 mg of Lithospermic acid B analytical standard.

  • Dissolve in 10 mL of methanol to prepare a stock solution of 1 mg/mL.

  • Perform serial dilutions of the stock solution with methanol to prepare a series of standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL.

3. HPLC Conditions A gradient reversed-phase HPLC method is recommended for the simultaneous separation and determination of Lithospermic acid B and other phenolic compounds in Salvia miltiorrhiza.[1][2]

Table 2: HPLC Parameters for Lithospermic Acid B Analysis

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Methanol/Water/Formic Acid (14.0:85.2:0.8, v/v/v)
Mobile Phase B Methanol/Water (65:35, v/v)
Gradient 0-2 min, 0% B; 2-10 min, 30-45% B (linear gradient)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 20 µL

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the Lithospermic acid B standard against its concentration.

  • Determine the concentration of Lithospermic acid B in the sample extract by interpolating its peak area on the calibration curve.

  • Calculate the content of Lithospermic acid B in the original Salvia miltiorrhiza sample.

Table 3: Quantitative Data from a Representative HPLC Method

ParameterValue
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ≤0.05 mg/L[1][2]
Relative Standard Deviation (RSD) < 3%

Application 2: Analysis of Lithospermic Acid B in Biological Matrices (Rat Serum) by LC-MS/MS

This protocol is designed for the quantification of Lithospermic acid B in biological samples, such as rat serum, for pharmacokinetic studies.

Protocols

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of rat serum, add 300 µL of acetonitrile containing an internal standard (e.g., danshensu).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. LC-MS/MS Conditions

Table 4: LC-MS/MS Parameters for Lithospermic Acid B Analysis in Serum

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient A suitable gradient to separate LAB from matrix components
Flow Rate 0.3 mL/min
Ion Source Electrospray Ionization (ESI), Negative Mode
MRM Transitions Lithospermic acid B: Specific precursor/product ion transitions
Internal Standard Specific precursor/product ion transitions

Table 5: Quantitative Data from a Representative LC-MS/MS Method

ParameterValue
Linearity Range 10.0-500 ng/mL[3]
Correlation Coefficient (r²) > 0.997[3]
Lower Limit of Quantification (LLOQ) 10 ng/mL[3]
Recovery 73.2 to 79.5%[3]

Signaling Pathways Modulated by Lithospermic Acid B

Lithospermic acid B exerts its pharmacological effects by modulating various signaling pathways. Understanding these pathways is crucial for drug development professionals.

Antioxidant and Anti-inflammatory Signaling

Lithospermic acid B is a potent antioxidant and anti-inflammatory agent. It can scavenge reactive oxygen species (ROS) and modulate key inflammatory pathways.

G Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory Stimuli (e.g., LPS)->TLR4 NF-κB Pathway NF-κB Pathway TLR4->NF-κB Pathway activates Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB Pathway->Pro-inflammatory Cytokines (TNF-α, IL-6) promotes transcription of Lithospermic Acid B Lithospermic Acid B Lithospermic Acid B->NF-κB Pathway inhibits ROS ROS Lithospermic Acid B->ROS scavenges Nrf2-HO-1 Pathway Nrf2-HO-1 Pathway Lithospermic Acid B->Nrf2-HO-1 Pathway activates Oxidative Stress Oxidative Stress Oxidative Stress->ROS Cellular Damage Cellular Damage ROS->Cellular Damage Antioxidant Enzymes Antioxidant Enzymes Nrf2-HO-1 Pathway->Antioxidant Enzymes upregulates Antioxidant Enzymes->ROS neutralizes

Caption: Antioxidant and Anti-inflammatory Pathways of LAB.

Lithospermic acid B has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[4] Additionally, it activates the Nrf2-HO-1 pathway, which upregulates the expression of antioxidant enzymes, protecting cells from oxidative damage.[5]

Cardioprotective Signaling

The cardioprotective effects of Lithospermic acid B are attributed to its ability to modulate multiple signaling pathways involved in cell survival and apoptosis.

G Ischemia/Reperfusion Injury Ischemia/Reperfusion Injury Apoptotic Signals Apoptotic Signals Ischemia/Reperfusion Injury->Apoptotic Signals Caspase-3 Activation Caspase-3 Activation Apoptotic Signals->Caspase-3 Activation leads to Cell Apoptosis Cell Apoptosis Caspase-3 Activation->Cell Apoptosis Lithospermic Acid B Lithospermic Acid B PI3K/Akt Pathway PI3K/Akt Pathway Lithospermic Acid B->PI3K/Akt Pathway activates MAPK Pathway (p38, JNK) MAPK Pathway (p38, JNK) Lithospermic Acid B->MAPK Pathway (p38, JNK) inhibits Bcl-2 Bcl-2 PI3K/Akt Pathway->Bcl-2 upregulates Bcl-2->Caspase-3 Activation inhibits Apoptosis Apoptosis MAPK Pathway (p38, JNK)->Apoptosis promotes

Caption: Cardioprotective Signaling Pathways of LAB.

In the context of myocardial ischemia-reperfusion injury, Lithospermic acid B activates the pro-survival PI3K/Akt pathway, leading to the upregulation of the anti-apoptotic protein Bcl-2.[6] It also inhibits the pro-apoptotic MAPK signaling pathways, including p38 and JNK, thereby reducing cardiomyocyte apoptosis.[5]

Conclusion

Commercially available Lithospermic acid B analytical standards are indispensable tools for the accurate identification and quantification of this promising therapeutic agent. The protocols and data presented here provide a framework for researchers to develop and validate analytical methods for various applications, from quality control of herbal medicines to preclinical pharmacokinetic studies. Furthermore, a deeper understanding of the signaling pathways modulated by Lithospermic acid B will facilitate its development as a novel therapeutic for a range of diseases.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Lithospermic Acid B Solubility in Aqueous Solutions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encounter...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Lithospermic acid B, a compound known for its significant therapeutic potential but limited aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the baseline solubility of Lithospermic acid B in common laboratory solvents?

A1: Lithospermic acid B, also known as Salvianolic acid B, is a poorly water-soluble compound. Its solubility in aqueous buffers is limited, which can pose challenges for in vitro and in vivo studies. The solubility in common solvents is summarized in the table below.

SolventSolubilityReference
PBS (pH 7.2)~ 1 mg/mL[1]
Ethanol~ 10 mg/mL[1]
DMSO~ 20 mg/mL[1]
Dimethylformamide (DMF)~ 20 mg/mL[1]

Q2: How does pH affect the solubility and stability of Lithospermic acid B in aqueous solutions?

Q3: What are the primary strategies to improve the aqueous solubility of Lithospermic acid B?

A3: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like Lithospermic acid B. These include:

  • pH Adjustment: Utilizing acidic buffers to take advantage of the higher stability of Lithospermic acid B at lower pH.

  • Cosolvents: Using a mixture of water and a water-miscible organic solvent to increase solubility.

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins to encapsulate the hydrophobic Lithospermic acid B molecule and enhance its interaction with water.

  • Solid Dispersions: Dispersing Lithospermic acid B in a hydrophilic polymer matrix to improve its dissolution rate.

  • Nanotechnology: Reducing the particle size of Lithospermic acid B to the nanoscale to increase its surface area and, consequently, its solubility and dissolution velocity.

Troubleshooting Guides

Issue 1: Precipitation of Lithospermic Acid B in Aqueous Buffer

Problem: You are preparing an aqueous solution of Lithospermic acid B for a cell-based assay, but it precipitates out of solution.

Possible Causes & Solutions:

Cause Troubleshooting Step Experimental Protocol
Low intrinsic aqueous solubility Use a cosolvent system.Protocol: Cosolvent System Preparation 1. Dissolve Lithospermic acid B in a minimal amount of a water-miscible organic solvent like DMSO or ethanol to create a stock solution.2. Gradually add the aqueous buffer to the stock solution while vortexing to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (typically <1%) to minimize its effect on the experiment.
pH of the buffer is not optimal for stability Adjust the pH of your aqueous buffer to a more acidic range.Protocol: pH Adjustment 1. Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, and 7.2).2. Attempt to dissolve Lithospermic acid B in each buffer to determine the optimal pH for solubility and stability for your specific experimental conditions. Remember that Lithospermic acid B is more stable at acidic pH.[2]
Issue 2: Low Bioavailability in Animal Studies

Problem: Oral administration of a Lithospermic acid B suspension results in low and variable plasma concentrations.

Possible Causes & Solutions:

Cause Troubleshooting Step Experimental Protocol
Poor dissolution in the gastrointestinal tract Formulate Lithospermic acid B as a solid dispersion.Protocol: Solvent Evaporation Method for Solid Dispersion 1. Dissolve Lithospermic acid B and a hydrophilic carrier (e.g., PVP K30 or PEG 6000) in a common solvent (e.g., methanol or ethanol).2. Evaporate the solvent under reduced pressure to obtain a solid mass.3. Grind the solid mass into a fine powder. This powder can then be suspended in an appropriate vehicle for oral administration.
Limited absorption due to poor solubility Prepare a cyclodextrin inclusion complex.Protocol: Kneading Method for Cyclodextrin Complexation 1. Mix Lithospermic acid B and a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in a mortar.2. Add a small amount of a hydroalcoholic solution (e.g., water:ethanol 1:1 v/v) to form a paste.3. Knead the paste for a specified time (e.g., 60 minutes).4. Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
Inefficient transport across intestinal epithelium Develop a nanoparticle formulation.Protocol: Antisolvent Precipitation for Nanoparticles 1. Dissolve Lithospermic acid B in a suitable organic solvent (e.g., acetone).2. Add this solution dropwise into an aqueous solution containing a stabilizer (e.g., poloxamer 188 or Tween 80) under constant stirring.3. The nanoparticles will form as the drug precipitates out of the solution. The suspension can then be used directly or lyophilized for long-term storage.

Signaling Pathway and Experimental Workflow Diagrams

To aid in experimental design and data interpretation, the following diagrams illustrate a key signaling pathway involving Lithospermic acid B and a general workflow for solubility determination.

Lithospermic_Acid_B_Signaling_Pathway LAB Lithospermic Acid B AMPK AMPKα LAB->AMPK Activates pAMPK p-AMPKα AMPK->pAMPK Phosphorylation Nrf2_Keap1 Nrf2-Keap1 Complex pAMPK->Nrf2_Keap1 Phosphorylates Nrf2, leading to dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nrf2->ARE Binds to HO1 HO-1 ARE->HO1 Induces Transcription Antioxidant Antioxidant Effects HO1->Antioxidant

Caption: Lithospermic acid B activates the AMPK/Nrf2 signaling pathway.

Solubility_Workflow Start Start: Excess LAB solid Add_Solvent Add Aqueous Solution (Buffer) Start->Add_Solvent Shake Equilibrate (Shake/Stir) Add_Solvent->Shake Separate Separate Solid & Liquid Phases (Centrifuge/Filter) Shake->Separate Analyze Analyze Supernatant (e.g., HPLC, UV-Vis) Separate->Analyze Result Determine Solubility Analyze->Result

Caption: General workflow for determining the aqueous solubility of Lithospermic acid B.

References

Optimization

Technical Support Center: Strategies to Prevent Lithospermic Acid B Precipitation in Cell Media

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Lithospermic acid B precipitation in cell culture media during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Lithospermic acid B and why is it prone to precipitation in cell culture media?

Lithospermic acid B, also known as Salvianolic acid B, is a water-soluble phenolic acid compound. Despite its general water solubility, it can precipitate in cell culture media due to several factors. These include its concentration exceeding its solubility limit in the complex aqueous environment of the media, changes in pH, temperature, and potential interactions with media components such as salts and proteins.

Q2: What are the initial signs of Lithospermic acid B precipitation?

Precipitation can manifest as a fine, crystalline-like powder, cloudiness, or turbidity in the cell culture medium after the addition of Lithospermic acid B. It is crucial to visually inspect the medium after adding the compound and before applying it to your cells.

Q3: Can I use a stock solution of Lithospermic acid B that has already precipitated?

It is not recommended to use a stock solution with visible precipitate. The presence of precipitate indicates that the actual concentration of the soluble compound is unknown and lower than intended, which will lead to inaccurate experimental results.

Q4: How does the choice of solvent for my stock solution affect precipitation in the media?

The solvent used for your stock solution plays a critical role. While Lithospermic acid B is soluble in solvents like DMSO, ethanol, and water, a high concentration of an organic solvent in the final culture volume can cause the compound to "crash out" or precipitate when diluted into the aqueous media. It is essential to keep the final solvent concentration as low as possible, typically below 0.5% and ideally below 0.1% for DMSO, to maintain cell viability and compound solubility.[1]

Troubleshooting Guide

Issue: Immediate Precipitation of Lithospermic Acid B Upon Addition to Cell Culture Media

If you observe immediate precipitation when adding your Lithospermic acid B stock solution to the cell culture medium, consult the following troubleshooting table:

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of Lithospermic acid B in the media exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.
Rapid Dilution Adding a concentrated stock solution directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[1]
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.[1]
High Solvent Concentration in Final Solution While a solvent like DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final solvent (e.g., DMSO) concentration in the culture medium below 0.5%, and ideally below 0.1%.[1]

Issue: Lithospermic Acid B Precipitates Over Time in Culture

If precipitation occurs after a period of incubation, consider the following factors:

Potential Cause Explanation Recommended Solution
pH Shift Cellular metabolism can alter the pH of the culture medium, which can in turn affect the solubility of a pH-sensitive compound. The stability of Lithospermic acid B is known to be pH-dependent, with maximum stability observed at pH 2.0.[2]Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently.
Interaction with Media Components Lithospermic acid B may interact with salts, amino acids, or other components in the media, forming insoluble complexes.If possible, try a different basal media formulation. Serum-free media can sometimes be more prone to precipitation of certain compounds.
Evaporation of Media In long-term cultures, evaporation can concentrate all media components, including Lithospermic acid B, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[1]
Temperature Fluctuations Repeated warming and cooling of the media can affect the solubility of its components.Maintain a stable temperature in your incubator and avoid frequent removal of culture vessels.

Quantitative Data Summary

The following table summarizes the known solubility of Lithospermic acid B in common laboratory solvents. Note that solubility in complex cell culture media will be lower and can be influenced by the specific media formulation and the presence of serum.

Solvent Reported Solubility Reference
Dimethyl sulfoxide (DMSO)≥50.2 mg/mL[3]
Ethanol (EtOH)≥26.9 mg/mL[3]
Water (H₂O)≥54.1 mg/mL[3]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution of Lithospermic Acid B
  • Objective: To prepare a concentrated stock solution of Lithospermic acid B in a suitable solvent.

  • Materials:

    • Lithospermic acid B powder

    • 100% Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh the desired amount of Lithospermic acid B powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10-100 mM).

    • Vortex the tube vigorously until the powder is completely dissolved.

    • If necessary, briefly sonicate the solution to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
  • Objective: To determine the highest concentration of Lithospermic acid B that remains soluble in a specific cell culture medium.

  • Materials:

    • High-concentration stock solution of Lithospermic acid B (from Protocol 1)

    • Your specific cell culture medium (pre-warmed to 37°C)

    • Sterile microcentrifuge tubes or a 96-well plate

  • Procedure:

    • Prepare a series of dilutions of the Lithospermic acid B stock solution in your pre-warmed cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM.

    • Ensure the final DMSO concentration is consistent across all dilutions and below the cytotoxic level for your cells (typically <0.1%).

    • Visually inspect each dilution immediately for any signs of precipitation (cloudiness or visible particles).

    • Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂) for a relevant period (e.g., 24, 48, 72 hours).

    • Visually inspect the dilutions at different time points for any delayed precipitation. The highest concentration that remains clear is your maximum working concentration.

Visualizations

Troubleshooting_Precipitation Troubleshooting Lithospermic Acid B Precipitation start Precipitation Observed? immediate Immediate Precipitation start->immediate Yes, Immediately delayed Delayed Precipitation start->delayed Yes, Over Time cause_immediate Potential Causes: - High Final Concentration - Rapid Dilution - Cold Media - High Solvent % immediate->cause_immediate cause_delayed Potential Causes: - pH Shift - Media Interaction - Evaporation - Temperature Fluctuation delayed->cause_delayed solution_immediate Solutions: - Decrease Concentration - Serial Dilution (Dropwise) - Use Pre-warmed Media - Keep Solvent % < 0.5% cause_immediate->solution_immediate solution_delayed Solutions: - Monitor pH / Change Media - Try Different Media - Ensure Humidification - Maintain Stable Temp. cause_delayed->solution_delayed Experimental_Workflow Workflow for Preparing Soluble Lithospermic Acid B in Media prep_stock 1. Prepare High-Conc. Stock in DMSO warm_media 2. Pre-warm Cell Culture Media to 37°C prep_stock->warm_media serial_dilute 3. Perform Serial Dilution in Pre-warmed Media warm_media->serial_dilute add_dropwise 4. Add Diluted Compound Dropwise to Bulk Media serial_dilute->add_dropwise mix_gently 5. Mix Gently add_dropwise->mix_gently final_check 6. Visually Inspect for Precipitation Before Use mix_gently->final_check

References

Troubleshooting

Technical Support Center: Lithospermic Acid B (LAB) Stability and Degradation

Welcome to the Technical Support Center for Lithospermic Acid B (LAB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of LAB...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Lithospermic Acid B (LAB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of LAB. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions regarding the stability of Lithospermic Acid B and offers troubleshooting advice for experimental challenges.

FAQ 1: My Lithospermic acid B solution is changing color. What is happening?

A color change in your LAB solution, often to a brownish hue, is a common indicator of degradation. This is primarily due to oxidation and other degradation pathways that result in the formation of new chromophoric compounds.

Troubleshooting:

  • Minimize Oxygen Exposure: LAB is susceptible to oxidation. Prepare solutions in deoxygenated solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).[1][2]

  • Protect from Light: Photodegradation can contribute to color changes. Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

  • Control pH: The stability of LAB is highly pH-dependent. Ensure your buffer system is appropriate and stable. LAB is most stable at a pH of around 2.0.[3]

  • Check for Contaminants: Metal ion contaminants can catalyze oxidation. Use high-purity solvents and glassware.

FAQ 2: I am seeing a loss of my LAB peak and the appearance of new peaks in my chromatogram. What are the likely degradation products?

The degradation of LAB proceeds through several pathways, leading to a variety of degradation products. The primary degradation pathways include the cleavage of the ester bond and the opening of the benzofuran ring.[3]

Common Degradation Products:

  • Salvianolic acid A (Sal A): A primary degradation product formed through the ring opening of the benzofuran and decarboxylation.[1]

  • Danshensu (DSS): Formed by the hydrolysis of the ester bond.

  • Protocatechuic aldehyde: Another product of ester bond hydrolysis.

  • Isomers of Lithospermic acid: Can also be formed during degradation.

The presence and abundance of these degradation products will depend on the specific stress conditions (e.g., pH, temperature, light).

Troubleshooting:

  • Confirm Peak Identity: If possible, use reference standards for potential degradation products to confirm their identity in your chromatograms.

  • LC-MS Analysis: For unknown peaks, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for tentative identification based on mass-to-charge ratios (m/z) and fragmentation patterns.[3]

FAQ 3: What are the optimal storage conditions for Lithospermic acid B?

To ensure the long-term stability of LAB, it is crucial to control environmental factors.

Recommended Storage Conditions:

  • Solid Form: Store solid LAB in a tightly sealed container at low temperature (e.g., -20°C), protected from light and moisture.

  • In Solution: Prepare solutions fresh whenever possible. If storage is necessary, store solutions at a pH of 2.0-5.0, at a low temperature (2-8°C), protected from light, and with minimal headspace to reduce oxygen exposure.[3] For longer-term storage, freezing (-20°C or below) is recommended.

FAQ 4: How can I prevent the degradation of Lithospermic acid B during my experiments?

Minimizing degradation during experimental procedures is key to obtaining accurate and reproducible results.

Preventative Measures:

  • pH Control: Maintain the pH of your experimental solutions within the optimal stability range of LAB (pH 2.0-5.0).

  • Temperature Management: Avoid high temperatures. If heating is necessary, use the lowest effective temperature for the shortest possible duration.

  • Light Protection: Conduct experiments under subdued light or use amber-colored labware.

  • Use of Antioxidants: The addition of antioxidants may help to mitigate oxidative degradation. However, the compatibility and potential interference of the antioxidant with your specific assay should be evaluated.

  • Inert Atmosphere: For sensitive experiments, working in a glove box or under a stream of inert gas can prevent oxidation.

Quantitative Data on LAB Degradation

The following tables summarize the quantitative data on the degradation of Lithospermic acid B under various stress conditions.

Table 1: Effect of pH on the Degradation of Lithospermic Acid B

pHTemperature (°C)Observed Rate Constant (k_obs) (h⁻¹)Half-life (t₁/₂) (h)
1.1900.04515.4
2.0900.01257.8
3.0900.01838.5
4.0900.02428.9
5.0900.03519.8
6.0900.06211.2
7.0900.1385.0
8.0900.2882.4

Data adapted from Guo et al., 2007.[3]

Table 2: Effect of Temperature on the Degradation of Lithospermic Acid B at pH 4.75

Temperature (°C)Observed Rate Constant (k_obs) (h⁻¹)Half-life (t₁/₂) (h)
800.02824.8
910.06510.7
1000.1325.3

Data adapted from Pan et al., 2016.[1]

Table 3: Forced Degradation of Lithospermic Acid B under Various Conditions

Stress ConditionReagent/ConditionDurationTemperatureApproximate Degradation (%)
Acid Hydrolysis0.1 M HCl8 hours80°CSignificant
Base Hydrolysis0.1 M NaOH1 hourRoom Temp> 90%
Oxidation3% H₂O₂24 hoursRoom TempModerate
PhotodegradationICH Q1B conditions--Data not available
Thermal-24 hours80°CModerate

Note: "Significant" and "Moderate" are qualitative descriptions from literature. Quantitative data for photostability and specific oxidative conditions are limited in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the stability testing of Lithospermic acid B.

Protocol 1: Stability-Indicating HPLC-UV Method

This method can be used to separate and quantify Lithospermic acid B from its degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Acetonitrile

    • Solvent B: 0.1% Phosphoric acid in Water

  • Gradient Elution:

    • 0-15 min: 10-30% A

    • 15-25 min: 30-50% A

    • 25-30 min: 50-10% A

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 288 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for inducing the degradation of Lithospermic acid B to study its stability and identify degradation products.

  • Preparation of Stock Solution: Prepare a stock solution of LAB in a suitable solvent (e.g., methanol or a buffer of desired pH) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate at 80°C for 8 hours.

    • Cool the solution and neutralize with 1 M NaOH.

    • Dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Incubate at room temperature for 1 hour.

    • Neutralize with 1 M HCl.

    • Dilute to a suitable concentration for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Store at room temperature for 24 hours, protected from light.

    • Dilute to a suitable concentration for HPLC analysis.

  • Thermal Degradation:

    • Transfer the solid LAB powder to a vial and place it in an oven at 80°C for 24 hours.

    • For solution-state thermal degradation, incubate a solution of LAB at 80°C for 24 hours.

    • Cool and dissolve/dilute to a suitable concentration for HPLC analysis.

  • Photodegradation:

    • Expose a solution of LAB in a transparent container to light conditions as specified in the ICH Q1B guideline (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[4]

    • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature.

    • After exposure, dilute both the exposed and control samples to a suitable concentration for HPLC analysis.

Visualizations

The following diagrams illustrate key pathways and workflows related to the stability and analysis of Lithospermic acid B.

degradation_pathway LAB Lithospermic Acid B SalA Salvianolic Acid A LAB->SalA Ring Opening & Decarboxylation DSS Danshensu LAB->DSS Ester Bond Hydrolysis PA Protocatechuic Aldehyde LAB->PA Ester Bond Hydrolysis IsoLAB Isomers of LAB LAB->IsoLAB Isomerization

Caption: Proposed degradation pathways of Lithospermic Acid B.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome Acid Acid Hydrolysis HPLC HPLC-UV Analysis Acid->HPLC LCMS LC-MS Analysis Acid->LCMS Base Base Hydrolysis Base->HPLC Base->LCMS Oxidation Oxidation Oxidation->HPLC Oxidation->LCMS Photo Photodegradation Photo->HPLC Photo->LCMS Thermal Thermal Degradation Thermal->HPLC Thermal->LCMS Kinetics Degradation Kinetics HPLC->Kinetics Products Degradation Products HPLC->Products LCMS->Products Pathway Degradation Pathway Products->Pathway LAB_Sample Lithospermic Acid B Sample LAB_Sample->Acid LAB_Sample->Base LAB_Sample->Oxidation LAB_Sample->Photo LAB_Sample->Thermal

Caption: Workflow for a forced degradation study of Lithospermic Acid B.

References

Optimization

Optimization of extraction parameters for high yield of Lithospermic acid B

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Lithospermic acid B for high yields. This resource offers tro...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Lithospermic acid B for high yields. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to streamline your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor affecting the stability and yield of Lithospermic acid B during extraction?

A1: The pH of the extraction solvent is a critical factor. Lithospermic acid B is most stable in acidic conditions, with an optimal stability range observed between pH 2.0 and 5.0.[1][2] Degradation increases as the pH becomes neutral or alkaline.[3][4]

Q2: What are the recommended solvents for extracting Lithospermic acid B?

A2: Aqueous solutions of ethanol or methanol are commonly used. For instance, a 70% methanol solution has been utilized for extraction from fresh Salvia miltiorrhiza roots.[5][6] Aqueous two-phase systems, such as n-butyl alcohol/KH2PO4 and ethanol/ammonium sulfate, have also been shown to be effective.[7][8]

Q3: How does temperature influence the extraction yield of Lithospermic acid B?

A3: Higher temperatures can increase extraction efficiency but also accelerate the degradation of Lithospermic acid B.[3][4] The optimal temperature is a balance between extraction rate and compound stability. It is crucial to carefully control the temperature during the extraction process.

Q4: What analytical techniques are most suitable for quantifying Lithospermic acid B?

A4: High-Performance Liquid Chromatography (HPLC) with UV-Vis detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for the quantification of Lithospermic acid B.[1][9][10] Quantitative ¹H-NMR (qNMR) has also been demonstrated as a fast and accurate method.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Lithospermic Acid B Inappropriate pH of Extraction Solvent: The pH may be too high (neutral or alkaline), leading to the degradation of Lithospermic acid B.[1][3]Adjust the pH of your extraction solvent to the optimal range of 2.0-5.0 using an appropriate acid.[2]
High Extraction Temperature: Elevated temperatures can cause thermal degradation of the compound.[3][4]Optimize the extraction temperature. Consider performing extractions at a lower temperature for a longer duration.
Suboptimal Solvent-to-Solid Ratio: An insufficient volume of solvent may not effectively extract the compound from the plant material.Increase the solvent-to-solid ratio to ensure thorough extraction.
Incomplete Cell Lysis: The plant material may not be adequately ground or homogenized, preventing the solvent from accessing the intracellular contents.Ensure the plant material is finely powdered. Consider using ultrasound-assisted extraction to enhance cell wall disruption.
Presence of Impurities in the Extract Co-extraction of Other Compounds: The chosen solvent may be non-selective, leading to the extraction of other phenolic compounds or unwanted substances.Employ a multi-step extraction or purification process. Aqueous two-phase extraction followed by preparative chromatography can significantly improve purity.[7]
Degradation Products: The observed impurities might be degradation products of Lithospermic acid B.[1][2]Re-evaluate and optimize extraction parameters (pH, temperature, and duration) to minimize degradation. Store extracts at low temperatures and protected from light.
Inconsistent Results Between Batches Variability in Plant Material: The concentration of Lithospermic acid B can vary depending on the age, growing conditions, and processing of the plant material.Use a standardized source of plant material. If possible, analyze the raw material for its initial Lithospermic acid B content.
Inconsistent Extraction Parameters: Minor variations in pH, temperature, or extraction time between batches can lead to different yields.Strictly control and monitor all extraction parameters for each batch. Calibrate all instruments regularly.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Lithospermic Acid B

This protocol provides a general framework for the extraction of Lithospermic acid B using UAE. Optimization of specific parameters may be required based on the plant material.

Materials:

  • Dried and powdered plant material (e.g., Salvia miltiorrhiza roots)

  • Extraction Solvent: 60% Ethanol in deionized water, pH adjusted to 2.0 with formic acid

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator

  • HPLC or LC-MS/MS for analysis

Procedure:

  • Weigh 1 gram of the powdered plant material and place it in a suitable extraction vessel.

  • Add 50 mL of the extraction solvent (solvent-to-solid ratio of 50:1).

  • Place the vessel in an ultrasonic bath or use a probe sonicator.

  • Perform sonication for a specified duration (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).

  • After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the solid residue.

  • Collect the supernatant. The extraction can be repeated on the residue for exhaustive extraction.

  • Combine the supernatants and concentrate the extract using a rotary evaporator at a temperature below 45°C.

  • Re-dissolve the dried extract in a known volume of the mobile phase for HPLC or LC-MS/MS analysis to determine the yield of Lithospermic acid B.

Protocol 2: Aqueous Two-Phase Extraction (ATPE) of Lithospermic Acid B

This method is effective for both separation and purification.

Materials:

  • Crude extract of plant material containing Lithospermic acid B

  • n-butyl alcohol

  • Potassium dihydrogen phosphate (KH2PO4)

  • Deionized water

  • pH meter

  • Separatory funnel

Procedure:

  • Prepare the aqueous two-phase system. An example of a final optimized composition is 39.1% (w/w) n-butyl alcohol and 22.6% (w/w) KH2PO4 in water.[7]

  • Dissolve the crude plant extract in the prepared aqueous two-phase system.

  • Adjust the pH of the system as required (e.g., to the optimal range for stability).

  • Mix the components thoroughly and then allow the phases to separate in a separatory funnel.

  • Lithospermic acid B will partition into the n-butyl alcohol-rich upper phase.

  • Separate the upper phase and process it further for the recovery of Lithospermic acid B, for example, by evaporation of the solvent.

  • The purity and concentration of Lithospermic acid B in the final product can be determined by HPLC.

Data Presentation

Table 1: Comparison of Different Extraction Methods for Lithospermic Acid B

Extraction MethodSolvent SystemKey ParametersYield of Lithospermic Acid BPurityReference
Aqueous Two-Phase Extractionn-butyl alcohol/KH2PO439.1% (w/w) n-butyl alcohol, 22.6% (w/w) KH2PO499.8% (recovery from crude extract)70.5% (initial), 99.3% (after prep-HPLC)[7]
Aqueous Two-Phase ExtractionEthanol/(NH4)2SO429% (mass) ethanol, 20% (mass) (NH4)2SO4, pH 2.0, 30°C97.3% (yield)57.4% (initial), 78.1% (after further purification)[8]
Ultrasound-Assisted Extraction60% Ethanol, pH 2Solvent-to-solid ratio 50:1, 100% amplitude, 5.05 min, 60°COptimized for high yield (specific yield not stated)Not specified[11]
Conventional Extraction60% Ethanol, pH 2Solvent-to-solid ratio 50:1, 16 h, 49.2°COptimized for high yield (specific yield not stated)Not specified[11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction Optimization cluster_analysis Analysis & Purification cluster_result Final Product start Start: Plant Material (e.g., Salvia miltiorrhiza) grind Grinding & Sieving start->grind extraction Extraction grind->extraction parameters Optimization of Parameters: - Solvent Type & Concentration - Temperature - Time - pH - Solvent-to-Solid Ratio extraction->parameters filtration Filtration & Centrifugation parameters->filtration quantification Quantification (HPLC / LC-MS) filtration->quantification purification Purification (Optional) (e.g., Preparative HPLC) quantification->purification end High-Yield Lithospermic Acid B purification->end

Caption: Experimental workflow for the optimization of Lithospermic acid B extraction.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Lithospermic Acid B cause1 Improper pH? start->cause1 cause2 High Temperature? start->cause2 cause3 Suboptimal Solvent? start->cause3 solution1 Adjust pH to 2.0-5.0 cause1->solution1 solution2 Lower Extraction Temp. cause2->solution2 solution3 Optimize Solvent System (e.g., Ethanol concentration, ATPS) cause3->solution3 end Improved Yield solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for addressing low extraction yields of Lithospermic acid B.

References

Troubleshooting

Troubleshooting common issues in HPLC separation of Lithospermic acid B

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues in the High-Performance Liquid Chromatography (HPLC) separation of Lithospermic...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues in the High-Performance Liquid Chromatography (HPLC) separation of Lithospermic acid B. The following sections offer detailed answers to frequently asked questions, structured troubleshooting protocols, and data to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing Lithospermic acid B?

Peak tailing, where a peak appears asymmetrical with a trailing edge, is a frequent issue in the analysis of phenolic compounds like Lithospermic acid B. The primary causes include:

  • Secondary Interactions: Unwanted interactions can occur between the acidic phenolic groups of Lithospermic acid B and active sites on the stationary phase, most commonly residual silanol groups on silica-based columns (e.g., C18).[1][2][3] These silanol groups can be deprotonated and interact with the analyte, causing it to be retained longer and result in a tailed peak.[1][2]

  • Mobile Phase pH Mismatch: Operating with a mobile phase pH that is not optimal can lead to poor peak shape. For an acidic compound like Lithospermic acid B, a low pH (typically between 2.5 and 3.5) is necessary to suppress the ionization of both the analyte and the residual silanol groups on the column, thereby minimizing secondary interactions.[2][4]

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that lead to peak tailing.[1][5] A void at the column inlet can also disrupt the packed bed and cause poor peak shape.[1]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion and tailing.[1][4]

  • Extra-Column Effects: Dispersion of the analyte band in tubing, fittings, or the detector cell after it has left the column can contribute to peak tailing.[1]

Q2: My retention times for Lithospermic acid B are inconsistent. What should I check?

Fluctuating retention times can compromise the reliability of your analysis. Here are the common culprits:

  • Mobile Phase Preparation: Inconsistencies in the mobile phase composition, such as slight variations in the organic-to-aqueous ratio or pH, can significantly impact retention times. Ensure precise and consistent preparation for every run.

  • Pump and System Leaks: Air bubbles in the pump, worn-out pump seals, or leaks in the system can lead to an unstable flow rate, causing retention times to drift.[6]

  • Column Temperature: Lack of temperature control can cause retention time variability. An increase in temperature generally leads to shorter retention times. Using a column oven is crucial for reproducible results.[7][8]

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can lead to drifting retention times, especially in gradient elution.

  • Analyte Stability: Lithospermic acid B can be unstable under certain conditions, such as exposure to high pH or temperature, potentially degrading into other compounds like Salvianolic acid A.[9][10][11] This degradation can appear as shifting retention times or the emergence of new peaks.

Q3: I am observing poor resolution between Lithospermic acid B and other components in my sample. How can I improve it?

Poor resolution, where peaks overlap, can be addressed by optimizing several parameters:

  • Mobile Phase Composition: Adjusting the strength of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase is a primary way to alter selectivity and improve resolution. In reversed-phase chromatography, decreasing the organic solvent percentage will generally increase retention and may improve the separation of closely eluting peaks.[8]

  • Gradient Optimization: If using a gradient method, modifying the slope of the gradient can enhance separation. A shallower gradient provides more time for compounds to separate on the column.[4]

  • Mobile Phase pH: Fine-tuning the pH of the mobile phase can alter the ionization state of analytes and, consequently, their retention and selectivity.[12]

  • Column Chemistry: If resolution cannot be achieved by modifying the mobile phase, switching to a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or one with a different particle size may provide the necessary selectivity.[8]

  • Column Temperature: Changing the column temperature can affect the selectivity of the separation for some compounds.[8]

Q4: The signal for my Lithospermic acid B peak is decreasing over a sequence of injections. What could be the cause?

A progressive decrease in peak area can indicate several problems:

  • Analyte Adsorption: Lithospermic acid B may be irreversibly adsorbing to active sites in the HPLC system, such as stainless steel surfaces or the column itself.[7] This can be particularly problematic with complex sample matrices.

  • Sample Degradation: As mentioned, Lithospermic acid B can degrade in solution.[9][10] If samples are left at room temperature in the autosampler for an extended period, degradation may occur, leading to a lower observed concentration.

  • Column Contamination: Buildup of matrix components on the column can lead to a gradual loss of performance, including a decrease in peak area.[7][12]

  • Injector Issues: Problems with the autosampler, such as partial clogging of the needle or incorrect injection volumes, can lead to diminishing peak sizes.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing for Lithospermic acid B.

Troubleshooting Workflow for Peak Tailing

Start Peak Tailing Observed (Asymmetry > 1.2) Check_Method Step 1: Review Method - Mobile Phase pH < 3.5? - Correct Solvent Ratio? Start->Check_Method Check_Column Step 2: Evaluate Column - Flush with strong solvent - Check for high backpressure Check_Method->Check_Column pH is correct Solution_pH Adjust Mobile Phase pH to 2.5-3.0 with formic/acetic acid Check_Method->Solution_pH pH incorrect Check_Sample Step 3: Assess Sample - Dilute sample 10x - Inject standard in mobile phase Check_Column->Check_Sample Column OK Solution_Column Replace Guard Column or Analytical Column Check_Column->Solution_Column Flush fails/pressure high Check_System Step 4: Inspect System - Check for leaks - Minimize extra-column volume Check_Sample->Check_System Dilution no effect Solution_Sample Reduce Injection Volume or Sample Concentration Check_Sample->Solution_Sample Dilution helps Solution_System Optimize Tubing and Connections Check_System->Solution_System System issues found Resolved Issue Resolved Check_System->Resolved No issues found, re-evaluate method Solution_pH->Resolved Solution_Column->Resolved Solution_Sample->Resolved Solution_System->Resolved

Caption: A step-by-step workflow for troubleshooting peak tailing.

StepActionRationale
1 Verify Mobile Phase pH For acidic compounds like Lithospermic acid B, a low pH is critical to prevent ionic interactions with residual silanols.[1][2]
2 Check for Sample Overload Dilute the sample and standard by a factor of 10. If peak shape improves, the original concentration was too high.[1]
3 Flush the Column Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove contaminants.[6]
4 Use a Guard Column A guard column protects the analytical column from strongly retained impurities that can cause peak tailing.
5 Replace the Column If the above steps fail, the column may be irreversibly damaged (e.g., void formation, stationary phase degradation).[1][2]
Guide 2: Stabilizing Retention Times

Use this guide to address issues with inconsistent retention times for Lithospermic acid B.

Logical Flow for Stabilizing Retention Time

Start Inconsistent Retention Time Check_Temp Is Column Temperature Controlled and Stable? Start->Check_Temp Check_MP Is Mobile Phase Freshly & Accurately Prepared? Check_Temp->Check_MP Yes Sol_Temp Use Column Oven Check_Temp->Sol_Temp No Check_Flow Is Flow Rate Stable? (Check for leaks, bubbles) Check_MP->Check_Flow Yes Sol_MP Prepare Fresh Mobile Phase Check_MP->Sol_MP No Check_Equilibration Is Column Adequately Equilibrated? Check_Flow->Check_Equilibration Yes Sol_Flow Degas Mobile Phase, Purge Pump, Check Seals Check_Flow->Sol_Flow No Sol_Equilibration Increase Equilibration Time Check_Equilibration->Sol_Equilibration No

Caption: Decision tree for diagnosing retention time instability.

Potential CauseRecommended Action
Temperature Fluctuations Use a column oven set to a constant temperature (e.g., 35°C).[7][9][13]
Mobile Phase Variability Prepare mobile phase fresh daily. Use a pH meter for accurate pH adjustment. If using online mixing, compare with manually prepared mobile phase.
Inconsistent Flow Rate Degas the mobile phase thoroughly. Purge the pump to remove air bubbles. Inspect for leaks at all fittings.[6]
Insufficient Equilibration Ensure the column is equilibrated for at least 10-15 column volumes before the first injection.

Experimental Protocols

Protocol 1: Standard HPLC Method for Lithospermic Acid B

This protocol is based on a typical reversed-phase HPLC method for the analysis of Lithospermic acid B.[9][13]

  • HPLC System: Agilent 1100 Series or equivalent with a diode array detector.

  • Column: XBridge Shield RP18 (2.1 mm × 150 mm, 3.5 µm) or equivalent C18 column.[9][13]

  • Mobile Phase A: 0.1% Formic acid in water.[9][13]

  • Mobile Phase B: Acetonitrile with 0.1% Formic acid.[9][13]

  • Gradient Elution: A representative gradient might be:

    • 0-5 min: 10-25% B

    • 5-20 min: 25-40% B

    • 20-25 min: 40-10% B

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 0.2 mL/min.[9][13]

  • Column Temperature: 35°C.[9][13]

  • Detection Wavelength: 280 nm.[9][13]

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase (e.g., 10% acetonitrile in water). Filter through a 0.22 µm syringe filter before injection.

Quantitative Data Summary

The following table summarizes typical performance characteristics for an HPLC method for Lithospermic acid B.

ParameterTypical ValueReference
Linearity Range 10.0 - 500 ng/mL
Correlation Coefficient (r²) > 0.997
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra-assay Precision (CV%) 1.1 - 6.2%
Inter-assay Precision (CV%) < 9.0%[14]
Accuracy (Relative Error) -10.3 to -2.7%
Recovery 73.2 - 79.5%
Detection Wavelength 280 nm[9][13]

References

Optimization

Proper storage conditions to minimize Lithospermic acid B degradation

This technical support center provides guidance on the proper storage and handling of Lithospermic acid B (LAB) to minimize degradation and ensure the integrity of your research. Frequently Asked Questions (FAQs) Q1: Wha...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of Lithospermic acid B (LAB) to minimize degradation and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for solid Lithospermic acid B?

For long-term storage, solid Lithospermic acid B powder should be stored at -20°C. Under these conditions, it can be stable for up to three years.[1]

Q2: How should I store Lithospermic acid B in solution?

Stock solutions of Lithospermic acid B should be aliquoted to avoid repeated freeze-thaw cycles. For optimal stability, store these aliquots at -80°C, where they can be viable for up to one year. For shorter-term storage, -20°C is acceptable for up to one month.[1]

Q3: What solvents are suitable for dissolving Lithospermic acid B?

Lithospermic acid B is soluble in dimethyl sulfoxide (DMSO), methanol, and ethanol. It is insoluble in petroleum ether.[2] When using DMSO, it is crucial to use a fresh, anhydrous grade, as moisture-absorbing DMSO can reduce the solubility of the compound.[1]

Q4: How does pH affect the stability of Lithospermic acid B in aqueous solutions?

The stability of Lithospermic acid B in aqueous solutions is highly dependent on pH. Maximum stability is observed at a pH of 2.0.[3] As the pH increases, the degradation rate of Lithospermic acid B also increases.[4][5]

Q5: What is the primary degradation pathway for Lithospermic acid B?

The main degradation route for Lithospermic acid B involves the cleavage of its ester bond and the opening of the benzofuran ring.[3] One of the primary degradation products identified is salvianolic acid A.[4][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity or inconsistent experimental results. Degradation of Lithospermic acid B due to improper storage.- Verify that the solid compound has been stored at -20°C. - Ensure that stock solutions are stored at -80°C and that aliquots are used to prevent multiple freeze-thaw cycles. - Prepare fresh solutions for critical experiments.
Precipitate formation in a stored stock solution. The solvent may have absorbed moisture, reducing solubility, or the storage temperature may have fluctuated.- Use fresh, anhydrous solvent to prepare new stock solutions. - Ensure consistent and appropriate storage temperatures.
Rapid degradation of Lithospermic acid B in an experimental buffer. The pH of the buffer is not optimal for stability.- If experimentally feasible, adjust the buffer to a more acidic pH, ideally around 2.0, where Lithospermic acid B exhibits maximum stability.[3] - If the experimental conditions require a higher pH, prepare the Lithospermic acid B solution immediately before use and minimize the time it spends in the high-pH buffer.

Experimental Protocols

Protocol for Assessing the Stability of Lithospermic Acid B in Aqueous Solution

This protocol outlines a method to investigate the degradation kinetics of Lithospermic acid B as a function of pH and temperature.

1. Materials and Reagents:

  • Lithospermic acid B
  • HPLC-grade methanol
  • HPLC-grade water
  • Phosphate buffer solutions of varying pH (e.g., 2.0, 4.0, 6.0, 7.4, 8.0)
  • Temperature-controlled incubator or water bath
  • High-Performance Liquid Chromatography (HPLC) system with UV-Vis detector
  • LC-MS system for degradation product identification

2. Preparation of Lithospermic Acid B Stock Solution:

  • Accurately weigh a known amount of Lithospermic acid B powder.
  • Dissolve it in a minimal amount of a suitable organic solvent (e.g., methanol) and then dilute with the desired aqueous buffer to the final concentration.

3. Stability Study Procedure:

  • Aliquots of the Lithospermic acid B solution in different pH buffers are incubated at various constant temperatures (e.g., 25°C, 37°C, 50°C).
  • At predetermined time intervals, a sample is withdrawn from each incubation mixture.
  • The samples are immediately analyzed by a stability-indicating HPLC method to determine the remaining concentration of Lithospermic acid B.[3]

4. HPLC Analysis:

  • The concentration of Lithospermic acid B is quantified using a validated HPLC method with UV-Vis detection.
  • The degradation follows pseudo-first-order kinetics.[3][4]

5. Data Analysis:

  • The natural logarithm of the concentration of Lithospermic acid B is plotted against time to determine the pseudo-first-order degradation rate constant (k) for each condition.
  • The effect of temperature on the degradation rate can be analyzed using the Arrhenius equation to calculate the activation energy.[3][4]
  • Degradation products can be tentatively identified using LC-MS analysis.[3]

Data Presentation

Table 1: Recommended Storage Conditions for Lithospermic Acid B
Form Storage Temperature Duration of Stability
Solid Powder-20°CUp to 3 years[1]
In Solvent-80°CUp to 1 year[1]
In Solvent-20°CUp to 1 month[1]
Table 2: Factors Influencing the Degradation of Lithospermic Acid B in Aqueous Solution
Factor Effect on Stability Optimal Condition
pH Stability decreases as pH increases.pH 2.0[3]
Temperature Degradation rate increases with temperature, following the Arrhenius equation.[3][4]Lower temperatures are preferred.
Buffer Concentration The degradation rate can be influenced by the buffer concentration.This should be evaluated for the specific buffer system being used.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_analysis Data Analysis prep_stock Prepare Lithospermic Acid B Stock Solution incubation Incubate Aliquots at Different Temperatures prep_stock->incubation prep_buffers Prepare Aqueous Buffers of Varying pH prep_buffers->incubation sampling Withdraw Samples at Timed Intervals incubation->sampling hplc HPLC Analysis for Concentration sampling->hplc lcms LC-MS for Degradation Product ID sampling->lcms kinetics Determine Pseudo-First-Order Kinetics hplc->kinetics arrhenius Apply Arrhenius Equation kinetics->arrhenius

Caption: Experimental workflow for assessing Lithospermic acid B stability.

degradation_pathway LAB Lithospermic Acid B Degradation Degradation (Ester Bond Cleavage & Ring Opening) LAB->Degradation SalA Salvianolic Acid A Degradation->SalA Other Other Degradation Products Degradation->Other

References

Troubleshooting

Technical Support Center: Enhancing the Oral Bioavailability of Lithospermic Acid B

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encounter...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of Lithospermic Acid B (LSB).

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of Lithospermic Acid B inherently low?

A1: The oral bioavailability of Lithospermic Acid B (LSB) is exceedingly low due to a combination of factors. Studies in rats have demonstrated that its absolute oral bioavailability is estimated to be as low as 5% at a 50 mg/kg dose, and in some cases, it was not even detectable in plasma at a 10 mg/kg dose.[1] The primary reasons for this poor bioavailability are:

  • Poor Absorption: LSB exhibits low permeability across the intestinal epithelium. A significant portion of an orally administered dose remains unabsorbed in the gastrointestinal tract.[1]

  • Extensive First-Pass Metabolism: After absorption, LSB undergoes significant metabolism, primarily in the liver and potentially in the intestinal wall, before it can reach systemic circulation. The main metabolic pathway is O-methylation.

  • Efflux Transporter Activity: LSB is likely a substrate for efflux transporters such as P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen, further reducing its net absorption.

Q2: What are the most promising strategies to enhance the oral bioavailability of Lithospermic Acid B?

A2: Several formulation strategies can be employed to overcome the challenges associated with LSB's poor oral bioavailability. These include:

  • Nanoformulations: Encapsulating LSB in nanocarriers like solid lipid nanoparticles (SLNs), liposomes, or polymeric nanoparticles can protect it from degradation, improve its solubility, and enhance its absorption.

  • Solid Dispersions: Dispersing LSB in a hydrophilic polymer matrix at a molecular level can increase its dissolution rate and saturation solubility in the gastrointestinal fluids.

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can enhance the aqueous solubility and stability of LSB.

  • Co-administration with Inhibitors: The use of agents that inhibit metabolic enzymes (like CYP450) or efflux transporters (like P-glycoprotein) can increase the systemic exposure of LSB.

Q3: We are observing high variability in our in vivo pharmacokinetic studies with LSB. What could be the cause?

A3: High variability in pharmacokinetic data for LSB is a common issue and can stem from several sources:

  • Formulation Inconsistency: If you are using a formulated version of LSB, ensure that the preparation method is highly reproducible, leading to consistent particle size, drug loading, and release characteristics.

  • Animal-to-Animal Variation: Physiological differences between individual animals, such as gastric pH, intestinal transit time, and enzyme/transporter expression levels, can significantly impact LSB absorption and metabolism.

  • Analytical Method Sensitivity: LSB concentrations in plasma are often very low. Ensure your analytical method (e.g., LC-MS/MS) is validated for sensitivity, accuracy, and precision at the lower limit of quantification (LLOQ).[2][3][4]

  • Sample Handling and Stability: LSB may be prone to degradation in biological matrices. Proper sample collection, processing, and storage are critical to prevent analyte loss.

Q4: Our Caco-2 cell permeability assay shows low apparent permeability (Papp) for LSB. How can we investigate the role of efflux transporters?

A4: To determine if P-glycoprotein (P-gp) or other multidrug resistance-associated proteins (MRPs) are involved in the efflux of LSB across Caco-2 cell monolayers, you can perform a bidirectional transport study. This involves measuring the Papp value in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux. To confirm the involvement of specific transporters, you can conduct the transport study in the presence of known inhibitors, such as verapamil for P-gp or MK571 for MRPs.[5][6][7][8] A significant reduction in the efflux ratio in the presence of an inhibitor provides strong evidence for its role in LSB transport.

Troubleshooting Guides

Issue: Low Drug Loading in Solid Lipid Nanoparticles (SLNs)
Potential Cause Troubleshooting Step
Poor solubility of LSB in the lipid matrix.Screen various solid lipids with different chemical structures and chain lengths to find one with better solubilizing capacity for LSB.
Drug expulsion during lipid crystallization.Optimize the cooling process. A rapid cooling (shock cooling) can sometimes trap the drug more effectively within the lipid matrix.
Insufficient surfactant concentration.Increase the concentration of the surfactant or use a combination of surfactants to improve the stability of the nanoparticle dispersion and drug encapsulation.
Issue: Inconsistent Results in Solid Dispersion Dissolution Testing
Potential Cause Troubleshooting Step
Phase separation or crystallization of LSB within the polymer matrix.Use a higher polymer-to-drug ratio. Select a polymer with strong hydrogen bonding potential with LSB to improve miscibility and inhibit crystallization.
Incomplete solvent removal during preparation (solvent evaporation method).Ensure complete removal of the organic solvent by extending the drying time or using a higher vacuum. Residual solvent can act as a plasticizer and promote crystallization.
Inadequate mixing of drug and carrier (melting method).Ensure a homogenous melt is achieved by using an appropriate temperature and sufficient mixing time.

Quantitative Data Summary

The following tables summarize quantitative data from studies on enhancing the oral bioavailability of Lithospermic Acid B and its salt, Magnesium Lithospermate B (MLB).

Table 1: Pharmacokinetic Parameters of Magnesium Lithospermate B (MLB) Solid Lipid Nanoparticles (SLNs) in Rats

FormulationCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Relative Bioavailability (%)
MLB Solution (Oral)185.3 ± 45.20.5312.5 ± 65.8100 (Reference)
MLB-SLNs (Oral)876.4 ± 154.71.02356.1 ± 421.3753.98

Data adapted from a study on MLB-loaded PEGylated solid lipid nanoparticles. The relative bioavailability was significantly increased with the SLN formulation.

Experimental Protocols

Preparation of Magnesium Lithospermate B (MLB) Loaded Solid Lipid Nanoparticles (SLNs) by Solvent Diffusion Method

Objective: To prepare MLB-loaded SLNs to enhance oral bioavailability.

Materials:

  • Magnesium Lithospermate B (MLB)

  • Solid Lipid (e.g., Glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188)

  • Polyethylene glycol monostearate (PEG-SA) for surface modification (optional)

  • Organic Solvent (e.g., Acetone)

  • Distilled Water

Methodology:

  • Dissolve a specific amount of MLB and the solid lipid in the organic solvent by heating to form an organic phase.

  • Dissolve the surfactant and PEG-SA (if used) in distilled water and heat to the same temperature as the organic phase to form the aqueous phase.

  • Inject the organic phase into the aqueous phase under constant stirring.

  • Continue stirring for a specified time to allow for the diffusion of the organic solvent and the formation of nanoparticles.

  • Cool the resulting nanoemulsion in an ice bath to solidify the lipid nanoparticles.

  • The resulting MLB-SLN dispersion can be further processed (e.g., lyophilized) for stability.

In Vitro Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of Lithospermic Acid B and investigate the involvement of efflux transporters.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well or 24-well plates)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Lithospermic Acid B (LSB)

  • P-glycoprotein inhibitor (e.g., Verapamil)

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system for quantification

Methodology:

  • Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.

  • For the A-to-B transport study, add the LSB solution (in transport buffer) to the apical chamber and fresh transport buffer to the basolateral chamber.

  • For the B-to-A transport study, add the LSB solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • To investigate efflux inhibition, pre-incubate the cells with an inhibitor like verapamil before and during the transport experiment.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points, collect samples from the receiver chamber and replace with fresh buffer.

  • Quantify the concentration of LSB in the collected samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration of the drug in the donor chamber.

  • Calculate the efflux ratio (ER) as Papp(B-A) / Papp(A-B).

LC-MS/MS Quantification of Lithospermic Acid B in Rat Plasma

Objective: To accurately quantify the concentration of LSB in rat plasma for pharmacokinetic studies.

Materials:

  • Rat plasma samples

  • Lithospermic Acid B (LSB) standard

  • Internal Standard (IS)

  • Protein precipitation solvent (e.g., Acetonitrile)

  • Acidifying agent (e.g., Formic acid or HCl)[2][3]

  • LC-MS/MS system equipped with a C18 column

Methodology:

  • Sample Preparation (Protein Precipitation): a. To a specific volume of plasma sample (e.g., 50 µL), add the internal standard. b. Add a protein precipitation solvent (e.g., 150 µL of acetonitrile) and an acidifying agent to improve extraction recovery.[2][3] c. Vortex the mixture vigorously to precipitate the plasma proteins. d. Centrifuge the samples at high speed to pellet the precipitated proteins. e. Transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Analysis: a. Inject a small volume of the prepared sample onto the LC-MS/MS system. b. Use a suitable mobile phase gradient (e.g., water with formic acid and acetonitrile with formic acid) to achieve chromatographic separation on the C18 column. c. Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for LSB and the IS.

  • Quantification: a. Generate a calibration curve by analyzing a series of standard solutions of known LSB concentrations. b. Determine the concentration of LSB in the plasma samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Pharmacokinetic Study cluster_outcome Outcome LSB Lithospermic Acid B Formulation Formulation Strategy (e.g., SLNs, Solid Dispersion) LSB->Formulation Dissolution Dissolution Testing Formulation->Dissolution Caco2 Caco-2 Permeability Assay Formulation->Caco2 Animal_Admin Oral Administration to Rats Caco2->Animal_Admin Informed by permeability data Blood_Sampling Blood Sampling Animal_Admin->Blood_Sampling LCMS LC-MS/MS Analysis Blood_Sampling->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis Bioavailability Enhanced Oral Bioavailability PK_Analysis->Bioavailability

Caption: Experimental workflow for developing and evaluating formulations to enhance the oral bioavailability of Lithospermic Acid B.

signaling_pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelial Cell cluster_circulation Systemic Circulation LSB_Oral Oral LSB Formulation Passive Passive Diffusion (Low) LSB_Oral->Passive Absorption Efflux P-gp/MRP Efflux Pump Passive->Efflux Efflux Metabolism First-Pass Metabolism (O-methylation) Passive->Metabolism Efflux->LSB_Oral Back to Lumen LSB_Systemic LSB in Blood (Low Bioavailability) Metabolism->LSB_Systemic To Circulation

Caption: Simplified diagram illustrating the barriers to oral absorption of Lithospermic Acid B (LSB).

References

Optimization

Identification and removal of impurities in Lithospermic acid B samples

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lithospermic acid B (LSB). The following...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lithospermic acid B (LSB). The following sections address common issues related to the identification and removal of impurities in LSB samples.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in Lithospermic acid B samples?

A1: Lithospermic acid B is often extracted from natural sources, primarily the roots of Salvia miltiorrhiza (Danshen).[1][2] Consequently, samples may contain other structurally related phenolic compounds. Common impurities include:

  • Rosmarinic acid: A major phenolic compound also found in Salvia miltiorrhiza.[1][2][3]

  • Caffeic acid: Another phenolic compound frequently detected alongside LSB.[1][2]

  • Danshensu (Salvianolic acid C): A water-soluble component of Danshen.[1][2]

  • Salvianolic acid A: Can be a degradation product of LSB.[4]

  • Degradation products: LSB can degrade under certain conditions, leading to the formation of various byproducts.[4][5]

  • O-methylated metabolites: If the LSB is isolated from in vivo studies, its methylated metabolites could be present.[6]

  • Related structural analogues: Other salvianolic acids and polyphenols from the plant source.

Q2: How can I identify unknown peaks in my HPLC chromatogram for an LSB sample?

A2: Identifying unknown peaks requires a systematic approach. Here is a general workflow:

  • Literature Review: Compare the retention times of your unknown peaks with published chromatograms of LSB and its known impurities under similar HPLC conditions.

  • LC-MS/MS Analysis: This is a powerful technique for obtaining molecular weight and fragmentation data of the unknown compounds, which can be used to propose potential structures.

  • NMR Spectroscopy: For definitive structural elucidation of significant impurities, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.[4][7]

  • Use of Reference Standards: Injecting commercially available standards of suspected impurities (e.g., rosmarinic acid, caffeic acid) can confirm their identity based on matching retention times.

Q3: My LSB sample shows increasing degradation over time. How can I minimize this?

A3: Lithospermic acid B is susceptible to degradation, particularly in solution. To minimize degradation:

  • pH control: The degradation of LSB is pH-dependent.[4] Store solutions in a buffered system at a slightly acidic pH if stability studies show this is optimal.

  • Temperature: Store LSB samples, both solid and in solution, at low temperatures (e.g., -20°C or -80°C).

  • Protection from light: Store samples in amber vials or otherwise protected from light to prevent photodegradation.

  • Low oxygen environment: The degradation of LSB can be influenced by oxygen.[4] Purging solutions with an inert gas like nitrogen or argon can help.

  • Use fresh solutions: Prepare solutions fresh for each experiment whenever possible.

Troubleshooting Guides

Guide 1: Poor Separation of LSB from Impurities in Reversed-Phase HPLC

Problem: Co-elution or poor resolution between Lithospermic acid B and other peaks.

Possible Cause Troubleshooting Step Expected Outcome
Inappropriate Mobile Phase Composition Modify the gradient profile. A shallower gradient can improve the separation of closely eluting compounds. The presence of formic acid in the mobile phase can improve peak shape.[2][8]Improved resolution between peaks.
Incorrect Column Chemistry Ensure you are using a suitable column, such as a C18 or C8 column.[8][9] If co-elution persists, try a column with a different selectivity (e.g., a phenyl-hexyl column).Better separation of LSB from polar or non-polar impurities.
Suboptimal pH of the Mobile Phase Adjust the pH of the aqueous component of the mobile phase. The ionization state of phenolic acids is pH-dependent, which affects their retention.Altered retention times and potentially improved resolution.
Flow Rate is Too High Reduce the flow rate. This can increase the interaction time with the stationary phase and improve separation, although it will increase the run time.Sharper peaks and better resolution.
Guide 2: Low Purity of LSB After Purification

Problem: Significant levels of impurities remain after attempting to purify Lithospermic acid B.

Purification Method Possible Cause Troubleshooting Step Expected Outcome
Column Chromatography (Silica/Polyamide) Inappropriate Solvent System: The polarity of the elution solvent may not be optimal for separating LSB from impurities.Perform small-scale trials with different solvent systems to find the one that provides the best separation. Polyamide resin has been shown to be effective for pre-purification.[10]Cleaner fractions with higher LSB purity.
Column Overloading: Too much sample was loaded onto the column.Reduce the amount of crude sample loaded onto the column relative to the amount of stationary phase.Improved separation and higher purity of the collected fractions.
Preparative HPLC Suboptimal Method: The preparative HPLC method (gradient, flow rate, column) is not optimized.Develop the preparative method based on an optimized analytical HPLC method. Ensure the column is not overloaded.Higher purity of the collected LSB fractions. A purity of 99.28% has been achieved with this method.[10]
Aqueous Two-Phase Extraction Incorrect Phase Composition: The composition of the two-phase system (e.g., salt and solvent concentrations) is not optimal.Optimize the concentrations of the phase-forming components. Response surface methodology can be used to find the optimal composition.[11]Improved partitioning of LSB into one phase and impurities into the other, leading to higher purity.
Ethanol Precipitation Incorrect Ethanol Concentration: The final ethanol concentration may not be sufficient to precipitate all targeted impurities.Optimize the final ethanol concentration. This process is commonly used to remove water-soluble impurities like sugars and salts.[12]Enhanced removal of certain types of impurities.

Experimental Protocols

Protocol 1: Identification of Impurities by HPLC-UV

This protocol provides a general method for the separation of Lithospermic acid B and common phenolic acid impurities.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid.

    • LSB sample.

    • Reference standards (e.g., rosmarinic acid, caffeic acid).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection: 280 nm or 286 nm.[13]

    • Gradient Elution:

      • 0-5 min: 15% B

      • 5-20 min: 15-30% B (linear gradient)

      • 20-30 min: 30-50% B (linear gradient)

      • 30-35 min: 50-15% B (linear gradient)

      • 35-40 min: 15% B (re-equilibration)

  • Procedure:

    • Prepare a stock solution of your LSB sample in a suitable solvent (e.g., methanol or a mixture of mobile phases).

    • Prepare solutions of reference standards at known concentrations.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

    • Inject the LSB sample and the reference standards.

    • Compare the retention times of the peaks in your sample chromatogram to those of the reference standards to identify known impurities.

Protocol 2: Purification of LSB using Polyamide Column Chromatography

This protocol describes a pre-purification step to remove impurities from a crude LSB extract.

  • Materials:

    • Polyamide resin.

    • Glass chromatography column.

    • Crude LSB extract.

    • Ethanol.

    • Deionized water.

    • Fraction collector.

  • Procedure:

    • Column Packing: Prepare a slurry of polyamide resin in deionized water and pour it into the chromatography column. Allow the resin to settle and pack uniformly.

    • Equilibration: Wash the packed column with 2-3 column volumes of deionized water.

    • Sample Loading: Dissolve the crude LSB extract in a minimal amount of deionized water and load it onto the top of the column.

    • Elution:

      • Wash the column with several column volumes of deionized water to remove highly polar impurities.

      • Begin a stepwise gradient of ethanol in water to elute compounds of increasing hydrophobicity. For example:

        • 20% Ethanol

        • 40% Ethanol

        • 60% Ethanol

        • 80% Ethanol

    • Fraction Collection: Collect fractions throughout the elution process.

    • Analysis: Analyze the collected fractions by HPLC to identify those containing LSB with the highest purity.

    • Pooling and Concentration: Pool the purest LSB fractions and remove the solvent under reduced pressure.

Quantitative Data Summary

Table 1: HPLC Purity and Recovery of LSB Using Different Purification Methods

Purification Method Purity Achieved Recovery Reference
Preparative HPLC99.28%75.2%[10]
Aqueous Two-Phase Extraction followed by Preparative Chromatography99.3%70.1% (total)[11]

Table 2: Linearity of HPLC and LC-MS/MS methods for LSB Quantification

Method Linear Range (ng/mL) Correlation Coefficient (r²) Reference
LC-MS/MS10.0 - 5000.997[9]
LC-MS/MS16 - 4096>0.998[14]
LC-MS/MS (for MLB, a salt of LSB)8 - 2048>0.999[15]

Visualizations

experimental_workflow cluster_identification Impurity Identification Workflow cluster_removal Impurity Removal Workflow start LSB Sample with Unknown Peaks hplc Analytical HPLC-UV start->hplc lcms LC-MS/MS Analysis hplc->lcms compare Compare with Reference Standards hplc->compare nmr Isolate Impurity & NMR Spectroscopy lcms->nmr id_unknown Unknown Impurity Structure Elucidated nmr->id_unknown id_known Known Impurity Identified compare->id_known crude Crude LSB Extract pre_purify Pre-purification (e.g., Polyamide Column) crude->pre_purify prep_hplc Preparative HPLC pre_purify->prep_hplc purity_check Purity Analysis (Analytical HPLC) prep_hplc->purity_check pure_lsb High-Purity LSB purity_check->pure_lsb

Caption: Workflow for the identification and removal of impurities in Lithospermic acid B samples.

logical_relationship cluster_impurities Common Impurities LSB Lithospermic Acid B Impurity Impurity Source Natural Source (Salvia miltiorrhiza) Source->LSB RA Rosmarinic Acid Source->RA CA Caffeic Acid Source->CA Degradation Degradation (pH, Temp, Light, O2) Degradation->LSB SA_A Salvianolic Acid A Degradation->SA_A Metabolism In Vivo Metabolism Metabolites O-methylated Metabolites Metabolism->Metabolites

References

Troubleshooting

Technical Support Center: Forced Degradation Study of Lithospermic Acid B

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for conducting a forced degradation study on Lithospermic acid B. It includes frequently asked quest...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for conducting a forced degradation study on Lithospermic acid B. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and visual workflows based on regulatory expectations and the compound's chemical nature.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a forced degradation study for Lithospermic acid B? A forced degradation study is essential to understand the intrinsic stability of Lithospermic acid B.[1] The study helps to identify potential degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method that can separate the intact drug from its degradants.[1][2] This is a regulatory requirement for drug development as outlined in ICH guideline Q1A(R2).[2][3]

Q2: What is the target degradation percentage for each stress condition? The generally accepted goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[2] Degradation below 5% may not be sufficient to identify and characterize degradants, while degradation above 20% can lead to the formation of secondary degradants not relevant to formal stability studies.[1][4]

Q3: What analytical technique is most suitable for analyzing the results? A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is commonly used.[5] Given the complexity of potential degradants, coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended for the structural elucidation of unknown degradation products.[5][6]

Q4: At what stage of drug development should a forced degradation study be performed? According to FDA guidance, stress testing should be conducted during Phase III of the regulatory submission process.[1] However, performing these studies earlier helps in formulation development, analytical method development, and understanding the molecule's chemistry.[2][7]

Q5: Is it necessary to use a pure reference standard for Lithospermic acid B? Yes, a well-characterized, pure reference standard of Lithospermic acid B is crucial for accurately identifying the parent peak, calculating the percentage of degradation, and ensuring the mass balance.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No significant degradation observed (<5%) Stress conditions are too mild (concentration, temperature, or duration is too low).Incrementally increase the stressor concentration, temperature (e.g., in 10°C steps), or exposure time.[3] For hydrolysis, if no degradation occurs at room temperature, elevate the temperature to 50-70°C.[1]
Excessive degradation observed (>20%) Stress conditions are too harsh.Reduce the stressor concentration, temperature, or duration of exposure. Analyze samples at earlier time points to capture the 5-20% degradation window.
Poor mass balance (sum of assay and impurities is not close to 100%) Degradants are not detected by the analytical method (e.g., they are volatile or lack a chromophore). The response factor of degradants is significantly different from the parent compound. The parent compound is co-eluting with a degradant.Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer. Check for peak purity using a photodiode array (PDA) detector or MS. Determine the relative response factors for major degradants if possible.
Inconsistent or irreproducible results Sample preparation variability. Instability of degraded samples before analysis. pH of the final solution is not properly neutralized.Ensure a consistent and well-documented sample preparation procedure. Neutralize samples immediately after the stress period to prevent further reaction and analyze them promptly.[1]
Precipitation observed after adding stressor Poor solubility of Lithospermic acid B in the stress medium.Use a co-solvent (e.g., methanol, acetonitrile) to aid solubility.[1] However, ensure the co-solvent itself does not participate in the degradation or interfere with the analysis. The concentration of the drug substance is typically recommended to be around 1 mg/mL.[4]

Experimental Protocols

The following protocols are starting points and should be optimized to achieve the target 5-20% degradation. A stock solution of Lithospermic acid B (e.g., 1 mg/mL) should be prepared in a suitable solvent like methanol or a methanol:water mixture.

Acidic and Basic Hydrolysis
  • Objective: To assess susceptibility to hydrolysis at low and high pH.

  • Methodology:

    • Acid Hydrolysis: Add an equal volume of the stock solution to a solution of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of the stock solution to a solution of 0.1 M NaOH.

    • Control: Prepare a control sample with the stock solution in purified water.

    • Incubate samples at room temperature. If no degradation is observed after 24 hours, increase the temperature to 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours).

    • Immediately neutralize the aliquots (use NaOH for acid samples, HCl for base samples) to a pH of ~7.

    • Dilute with mobile phase to the target analytical concentration and analyze by HPLC.

  • Note: Studies have shown Lithospermic acid B has maximum stability around pH 2.0; therefore, degradation is expected under both stronger acidic (pH < 1) and basic conditions.[5]

Oxidative Degradation
  • Objective: To evaluate the molecule's sensitivity to oxidation.

  • Methodology:

    • Add an equal volume of the stock solution to a solution of 3% hydrogen peroxide (H₂O₂).

    • Prepare a control sample with the stock solution in purified water.

    • Store the samples protected from light at room temperature.

    • Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours).

    • Dilute with mobile phase to the target analytical concentration and analyze immediately by HPLC.

  • Note: The catechol (3,4-dihydroxyphenyl) moieties in Lithospermic acid B are susceptible to oxidation.

Thermal Degradation
  • Objective: To assess the effect of high temperature on the solid drug substance and a solution.

  • Methodology:

    • Solid State: Place a thin layer of Lithospermic acid B powder in a petri dish and expose it to a temperature of 70°C in a calibrated oven.

    • Solution State: Prepare a solution of Lithospermic acid B in purified water (or a suitable solvent) and keep it at 70°C.

    • Prepare control samples stored at room temperature and protected from light.

    • Analyze samples at various time points (e.g., 1, 3, 7 days).

Photolytic Degradation
  • Objective: To determine the compound's light sensitivity.

  • Methodology (as per ICH Q1B):

    • Sample Preparation: Place a solid sample and a solution sample in chemically inert, transparent containers. Prepare dark controls wrapped in aluminum foil.

    • Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]

    • Analyze the exposed samples and the dark controls. Compare the results to assess the degradation caused by light exposure.

Summary of Stress Conditions

The following table summarizes typical starting conditions for the forced degradation study of Lithospermic acid B.

Stress ConditionStress AgentConcentration/ConditionTemperatureDuration (Typical)
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 M - 1 MRoom Temp / 60°CUp to 7 days
Base Hydrolysis Sodium Hydroxide (NaOH)0.01 M - 0.1 MRoom TempUp to 24 hours
Oxidation Hydrogen Peroxide (H₂O₂)3% - 30%Room TempUp to 24 hours
Thermal (Dry Heat) -Solid State70°C (or 10°C above accelerated stability)Up to 7 days
Photolytic Light Source (UV/Vis)> 1.2 million lux hours & > 200 Wh/m²Controlled Room TempAs per ICH Q1B

Visualizations

Forced Degradation Workflow

The diagram below outlines the general workflow for conducting a forced degradation study, from preparation to final analysis and reporting.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Prep Prepare Drug Stock Solution Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation (H2O2) Prep->Oxidation Thermal Thermal (Heat) Prep->Thermal Photo Photolytic (Light) Prep->Photo Control Prepare Control (Unstressed) HPLC HPLC / LC-MS Analysis Control->HPLC Neutralize Neutralize & Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Neutralize->HPLC Purity Peak Purity & Mass Balance HPLC->Purity Identify Identify Degradants Purity->Identify Pathway Elucidate Pathway Identify->Pathway

Caption: General workflow for a forced degradation study.

Potential Degradation Pathway of Lithospermic Acid B

Lithospermic acid B contains several ester linkages that are susceptible to hydrolysis. The diagram below illustrates a plausible primary degradation pathway under hydrolytic conditions.

Degradation_Pathway cluster_products Primary Degradation Products LAB Lithospermic Acid B (Intact Molecule) RA Rosmarinic Acid LAB->RA Hydrolysis (Ester Cleavage) CA Caffeic Acid LAB->CA Hydrolysis (Ester Cleavage) Other Other Fragments (e.g., Benzofuran core) LAB->Other Hydrolysis (Ester Cleavage) Oxidized Oxidized Products (Quinones) LAB->Oxidized Oxidation RA->Oxidized Oxidation CA->Oxidized Oxidation Other->Oxidized Oxidation

Caption: Potential degradation pathways for Lithospermic Acid B.

References

Optimization

Effect of pH on the stability of Lithospermic acid B in solution

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of Lithospermic acid B in solution, wi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of Lithospermic acid B in solution, with a focus on the impact of pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maintaining the stability of Lithospermic acid B in an aqueous solution?

A1: Lithospermic acid B (LAB) exhibits its highest stability in acidic conditions. Research indicates that the maximum stability for LAB in an aqueous solution is observed at a pH of 2.0.[1] As the pH increases, the degradation of LAB also increases.[2][3]

Q2: How does the degradation of Lithospermic acid B proceed in solution?

A2: The degradation of Lithospermic acid B in an aqueous solution follows pseudo-first-order kinetics.[1][2][3] This means that the rate of degradation is proportional to the concentration of LAB. The primary degradation pathway is believed to involve the cleavage of the ester bond and the opening of the benzofuran ring.[1]

Q3: What are the main degradation products of Lithospermic acid B?

A3: Under mild acidic conditions, several degradation products of Lithospermic acid B have been identified. One of the primary degradation products is Salvianolic acid A.[2][3] In one study, a total of nine degradation products were detected through LC-MS analysis.[1]

Troubleshooting Guide

Issue: I am observing rapid degradation of my Lithospermic acid B stock solution.

  • Possible Cause: The pH of your solution may be too high. Lithospermic acid B is unstable in neutral to alkaline conditions.

  • Recommendation: Prepare stock solutions in a buffer with a pH of 2.0 to maximize stability.[1] Avoid using neutral or alkaline buffers for storage.

Issue: I am seeing unexpected peaks in my HPLC analysis of a Lithospermic acid B sample.

  • Possible Cause: These peaks could be degradation products of Lithospermic acid B. Degradation can be accelerated by inappropriate pH, temperature, or light exposure.

  • Recommendation:

    • Confirm the pH of your sample and buffers.

    • Analyze your sample preparation and storage conditions. Ensure samples are protected from light and stored at appropriate temperatures.

    • If degradation is suspected, use a stability-indicating HPLC method to identify and quantify the degradation products.[1]

Quantitative Data Summary

The stability of Lithospermic acid B is highly dependent on the pH of the solution. The following table summarizes the degradation rate constants at different pH values as reported in the literature.

pHTemperature (°C)Pseudo-first-order rate constant (k)Reference
2.0Not SpecifiedMaximum Stability (lowest k value)[1]
4.7591Specific k value not provided[2][3]
> 4.7591Increased degradation rate[2][3]

Note: The degradation rate constant 'k' increases as the stability decreases.

Experimental Protocols

1. pH Stability Testing of Lithospermic Acid B

This protocol outlines a general procedure for assessing the stability of Lithospermic acid B at various pH levels.

  • Materials:

    • Lithospermic acid B

    • Buffer solutions at various pH values (e.g., pH 2.0, 4.0, 7.0, 9.0)

    • High-Performance Liquid Chromatography (HPLC) system with UV-Vis detection

    • LC-MS system for identification of degradation products

    • Incubator or water bath

  • Procedure:

    • Prepare stock solutions of Lithospermic acid B in a suitable solvent.

    • Dilute the stock solution into the different buffer solutions to achieve the desired final concentration.

    • Incubate the solutions at a constant temperature.

    • At specified time intervals, withdraw aliquots from each solution.

    • Immediately analyze the aliquots using a stability-indicating HPLC method to determine the concentration of remaining Lithospermic acid B.

    • (Optional) Analyze samples using LC-MS to identify the degradation products.[1]

    • Calculate the pseudo-first-order degradation rate constants by plotting the natural logarithm of the remaining Lithospermic acid B concentration against time.

2. Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating Lithospermic acid B from its degradation products.

  • Instrumentation: HPLC with UV-Vis detector.[1]

  • Column: A reversed-phase column, such as a C18 column, is typically used.

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., water with formic acid) and an organic solvent (e.g., methanol or acetonitrile) is common.[4]

  • Detection: UV detection at a wavelength where Lithospermic acid B has significant absorbance (e.g., 280 nm).[5]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Stability Study cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare LAB Stock Solution prep_samples Dilute Stock into Buffers prep_stock->prep_samples prep_buffers Prepare Buffers at Various pH prep_buffers->prep_samples incubate Incubate at Constant Temperature prep_samples->incubate sample Withdraw Aliquots at Time Intervals incubate->sample hplc HPLC Analysis for Quantification sample->hplc lcms LC-MS for Degradation Product ID sample->lcms kinetics Calculate Degradation Kinetics hplc->kinetics pathway Propose Degradation Pathway lcms->pathway kinetics->pathway

Caption: Workflow for pH-dependent stability testing of Lithospermic acid B.

Degradation_Pathway LAB Lithospermic Acid B Intermediate Unstable Intermediate LAB->Intermediate pH > 2.0 Cleavage Ester Bond Cleavage Intermediate->Cleavage RingOpening Benzofuran Ring Opening Intermediate->RingOpening SalA Salvianolic Acid A Cleavage->SalA Other Other Degradation Products RingOpening->Other

References

Reference Data & Comparative Studies

Validation

A Head-to-Head Battle of Antioxidants: Lithospermic Acid B vs. Rosmarinic Acid

For researchers, scientists, and drug development professionals, understanding the nuanced differences between antioxidant compounds is paramount. This guide provides a comprehensive comparison of the antioxidant activit...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between antioxidant compounds is paramount. This guide provides a comprehensive comparison of the antioxidant activities of two potent phenolic compounds, Lithospermic acid B and rosmarinic acid, supported by experimental data, detailed protocols, and pathway visualizations.

Lithospermic acid B (LSB) and rosmarinic acid (RA) are both naturally occurring polyphenolic compounds renowned for their significant antioxidant properties. While structurally related, emerging evidence suggests potential differences in their antioxidant potency and mechanisms of action. This guide delves into a direct comparison of their free-radical scavenging capabilities and their roles in modulating cellular antioxidant defense pathways.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is often quantified by its half-maximal inhibitory concentration (IC50) value, which represents the concentration of the antioxidant required to scavenge 50% of a given free radical. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the comparative antioxidant activities of Lithospermic acid B and rosmarinic acid from a study utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

CompoundDPPH Radical Scavenging Activity (IC50)
Lithospermic acid B 10.26 µM [1]
Rosmarinic acid >10.26 µM and <34.26 µM [1]

Note: The referenced study indicates that Lithospermic acid B has the strongest inhibitory effect, followed by other compounds, with rosmarinic acid exhibiting a weaker effect than Lithospermic acid and epirabdosiin (IC50 of 34.26 µM and 12.38 µM respectively).[1]

Mechanisms of Antioxidant Action

Both Lithospermic acid B and rosmarinic acid exert their antioxidant effects through two primary mechanisms:

  • Direct Radical Scavenging: Their polyphenolic structures, rich in hydroxyl groups, enable them to donate hydrogen atoms to neutralize free radicals, thus terminating the damaging chain reactions of oxidation. One study demonstrated that Lithospermic acid B and its magnesium salt inhibited DPPH radicals even more strongly than rosmarinic acid.[2]

  • Modulation of Cellular Antioxidant Pathways: A crucial mechanism for both compounds involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, collectively known as the antioxidant response element (ARE). By activating Nrf2, both acids enhance the cell's intrinsic defense mechanisms against oxidative stress.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (ROS/RNS) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Induces Dissociation Antioxidant Lithospermic Acid B or Rosmarinic Acid Antioxidant->Keap1_Nrf2 Inhibits Keap1 Nrf2_d Nrf2 Keap1_Nrf2->Nrf2_d Dissociation Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Keap1 Keap1 Nrf2_n Nrf2 Nrf2_d->Nrf2_n Translocation Maf Maf ARE ARE (Antioxidant Response Element) Antioxidant_Genes Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Initiates Transcription Nrf2_nMaf Nrf2_nMaf Nrf2_nMaf->ARE

Caption: Nrf2 Signaling Pathway Activation.

Experimental Protocols

For the benefit of researchers looking to replicate or build upon these findings, detailed methodologies for the most common antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

DPPH_Assay_Workflow Start Start Prepare_DPPH Prepare DPPH Solution (e.g., 0.1 mM in Methanol) Start->Prepare_DPPH Prepare_Samples Prepare Serial Dilutions of Test Compounds (Lithospermic Acid B, Rosmarinic Acid) and Standard (e.g., Ascorbic Acid) Start->Prepare_Samples Mix Mix DPPH Solution with Sample/Standard Prepare_DPPH->Mix Prepare_Samples->Mix Incubate Incubate in the Dark (e.g., 30 minutes at room temperature) Mix->Incubate Measure_Absorbance Measure Absorbance (at ~517 nm) Incubate->Measure_Absorbance Calculate Calculate Percentage Inhibition and IC50 Value Measure_Absorbance->Calculate End End Calculate->End

Caption: DPPH Radical Scavenging Assay Workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: An aliquot of the test compound (Lithospermic acid B or rosmarinic acid) or a standard antioxidant (e.g., Trolox) at various concentrations is added to the diluted ABTS•+ solution.

  • Absorbance Measurement: The absorbance is measured at 734 nm after a specific incubation period (e.g., 6 minutes).

  • Calculation: The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as an IC50 value.

Conclusion

Based on the available data, Lithospermic acid B demonstrates a superior in vitro radical scavenging activity compared to rosmarinic acid, as evidenced by its lower IC50 value in the DPPH assay.[1] Both compounds, however, are potent antioxidants that also function by modulating the critical Nrf2 cellular defense pathway. The choice between these two compounds for further research and development may depend on the specific application and the desired potency. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists investigating the antioxidant properties of these and other phenolic compounds.

References

Comparative

Bioavailability of Lithospermic Acid B: A Comparative Analysis of the Free Acid Form and Its Magnesium Salt

For Researchers, Scientists, and Drug Development Professionals Lithospermic acid B (LSB), a potent antioxidant and polyphenolic compound derived from Salvia miltiorrhiza, has garnered significant interest for its therap...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lithospermic acid B (LSB), a potent antioxidant and polyphenolic compound derived from Salvia miltiorrhiza, has garnered significant interest for its therapeutic potential in cardiovascular and inflammatory diseases. However, its clinical utility is substantially hindered by poor oral bioavailability. This guide provides a comparative analysis of the bioavailability of L-LSB in its free acid form versus its magnesium salt (MLB), supported by experimental data from preclinical studies.

Key Findings

Both Lithospermic Acid B and its magnesium salt exhibit extremely low oral bioavailability.[1][2] This is primarily attributed to poor absorption from the gastrointestinal tract and extensive first-pass metabolism.[1][2] While the salt form is often explored to enhance the solubility and absorption of parent compounds, in the case of LSB, the magnesium salt does not appear to confer a significant bioavailability advantage under the experimental conditions studied so far.

Quantitative Bioavailability Data

The following table summarizes the key pharmacokinetic parameters for Lithospermic Acid B and Magnesium Lithospermate B based on studies conducted in rats.

ParameterLithospermic Acid B (LSB)Magnesium Lithospermate B (MLB)
Dose 50 mg/kg (oral)100 mg/kg (oral)
Cmax (Maximum Plasma Concentration) Not detected (at 10 mg/kg)Undetermined
AUC (Area Under the Curve) ~5% absolute bioavailability1.26 +/- 0.36 µg·min/mL
Absolute Bioavailability 5%0.02%

Data compiled from studies in rats.[1][3]

Experimental Protocols

The data presented in this guide is derived from preclinical pharmacokinetic studies in rats. Below are the generalized methodologies employed in these key experiments.

Pharmacokinetic Study of Lithospermic Acid B
  • Animal Model: Male Sprague-Dawley rats.[3]

  • Administration:

    • Intravenous (IV) administration of 10 or 50 mg/kg LSB.[3]

    • Oral (PO) administration of 10 or 50 mg/kg LSB.[3]

  • Sample Collection: Blood samples were collected at various time points post-administration.[3]

  • Analytical Method: The concentration of LSB in plasma was determined using a validated liquid chromatography/mass spectrometry (LC/MS/MS) assay.[3]

  • Bioavailability Calculation: Absolute oral bioavailability was calculated by comparing the area under the curve (AUC) of oral administration to that of intravenous administration.[3]

Pharmacokinetic Study of Magnesium Lithospermate B
  • Animal Model: Male rats.[1]

  • Administration:

    • Intravenous (IV) administration of 4 and 20 mg/kg MLB.[1]

    • Oral (PO) administration of 100 mg/kg MLB.[1]

  • Sample Collection: Plasma concentrations of LSB were measured at different time intervals.[1]

  • Analytical Method: LSB concentrations were quantified to determine the pharmacokinetic profile.[1]

  • Bioavailability Calculation: Absolute bioavailability of MLB was determined by comparing the AUC values after oral and intravenous dosing.[1]

Factors Contributing to Low Bioavailability

The poor oral bioavailability of both LSB and MLB is a multifactorial issue. Studies have identified the following key contributing factors:

  • Poor Membrane Permeability: LSB has demonstrated low permeability across Caco-2 cell monolayers, an in vitro model that predicts human intestinal absorption.[2]

  • Extensive First-Pass Metabolism: A significant portion of orally administered LSB is metabolized before it can reach systemic circulation.[1] The primary metabolic pathway is O-methylation.[2]

  • Poor Absorption: A substantial amount of the orally administered dose remains in the gastrointestinal tract, indicating inefficient absorption.[1][3]

Visualizing the Research Workflow

The following diagram illustrates a typical experimental workflow for assessing the oral bioavailability of a compound like Lithospermic Acid B or its salts.

G cluster_preclinical Preclinical Bioavailability Assessment compound Test Compound (LSB or MLB) iv_admin Intravenous Administration compound->iv_admin oral_admin Oral Administration compound->oral_admin animal_model Animal Model (Rats) iv_admin->animal_model oral_admin->animal_model blood_sampling Blood Sampling (Time Points) animal_model->blood_sampling lcms_analysis LC/MS/MS Analysis blood_sampling->lcms_analysis pk_analysis Pharmacokinetic Analysis (AUC, Cmax) lcms_analysis->pk_analysis bioavailability_calc Absolute Bioavailability Calculation pk_analysis->bioavailability_calc

Caption: A simplified workflow for determining the oral bioavailability of a test compound.

Conclusion and Future Directions

The available evidence strongly suggests that both lithospermic acid B and its magnesium salt suffer from very low oral bioavailability, which presents a major challenge for their development as oral therapeutic agents. While salt formation is a common strategy to improve drug absorption, the magnesium salt of LSB does not appear to overcome the inherent permeability and metabolic barriers.

Future research should focus on enabling formulation strategies to enhance the oral bioavailability of LSB. Approaches such as nanoformulations, including solid lipid nanoparticles, have shown some promise in preclinical models and warrant further investigation.[4] Additionally, exploring other salt forms or prodrug strategies could potentially lead to improved pharmacokinetic profiles. A deeper understanding of the specific transporters and metabolic enzymes involved in the disposition of LSB will be crucial for designing effective strategies to enhance its systemic exposure and unlock its full therapeutic potential.

References

Validation

A Comparative Analysis of Lithospermic Acid B and Other Neuroprotective Agents

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of Lithospermic acid B (LAB), a bioactive compound derived from Salvia miltiorrhiza, and other prominent neuropro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Lithospermic acid B (LAB), a bioactive compound derived from Salvia miltiorrhiza, and other prominent neuroprotective agents. The following sections detail their mechanisms of action, present available quantitative data from preclinical studies, and outline the experimental protocols used to evaluate their efficacy. This information is intended to assist researchers in making informed decisions for future neuroprotective drug development.

Data Presentation: A Comparative Look at Neuroprotective Efficacy

The following tables summarize quantitative data from various in vitro and in vivo studies on Lithospermic acid B and other selected neuroprotective agents. It is crucial to note that the data presented here are compiled from different studies, which may employ varied experimental conditions. Therefore, direct comparisons of absolute values should be made with caution. The primary utility of these tables is to provide a comparative snapshot of the agents' performance within specific, commonly used neurotoxicity models.

Table 1: In Vitro Neuroprotection Against MPP+-Induced Toxicity (Parkinson's Disease Model)

AgentCell LineConcentrationOutcome MeasureResultCitation
Lithospermic acidCATH.aNot specifiedReduction of cleaved caspase 3 and PARPSignificant prevention of increase[1]
EdaravoneCultured dopaminergic neuronsNot specifiedAmeliorated survival of TH-positive neuronsSignificant, dose-responsive[2]
VildagliptinSH-SY5Y2.5, 5, 10 µMMaintained cell viabilityProtective effect[3]
S32504SH-SY5YNot specifiedProtection against cell deathRobust, concentration-dependent, and complete[4]
RopiniroleSH-SY5YHigh concentrationsEffect on cell viabilityNeurotoxic[4]

Table 2: In Vivo Neuroprotection in Kainic Acid-Induced Excitotoxicity Model

AgentAnimal ModelDosageOutcome MeasureResultCitation
Magnesium lithospermate BFVB miceNot specifiedAttenuation of neurodegenerationAttenuated KA-induced neurodegeneration[5]
DextromethorphanRats10 ng/kg per dayReduction in SRS frequency and seizure susceptibilitySignificant mitigation[6][7]
Tannic AcidMice25, 50, 100 mg/kgIncreased seizure latency, decreased duration and activitySignificant[8]
AminoguanidineMice200 mg/kgAttenuation of hippocampal CA3 neuronal deathMarked attenuation[9]
Apolipoprotein D (overexpression)MiceN/AResistance to seizures, attenuated inflammation and apoptosisIncreased resistance and protection[10]

Table 3: Neuroprotective Effects in Other In Vitro and In Vivo Models

AgentModelOutcome MeasureResultCitation
Lithospermic acidLPS-induced inflammation in BV2 microglial cellsReduction of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α)Marked decrease in a dose-dependent manner[11]
CerebrolysinGlutamate-induced excitotoxicity and OGD in tissue cultureNeuronal survivalSignificant rescue of neurons with delayed treatment[12]
EdaravoneOxygen-glucose deprivation (OGD) in organotypic slice culturesReduction of LDH levels and ROSSignificant reduction, preserved mitochondrial respiration[13]
L-3-n-butylphthalide (L-NBP)AβPP/PS1 transgenic miceImprovement in spatial learning and memorySignificant improvement[14]

Experimental Protocols: Methodologies for Evaluating Neuroprotection

This section provides an overview of the detailed methodologies for key experiments cited in the comparative data tables.

In Vitro MPP+-Induced Neurotoxicity Model

This model is widely used to screen for neuroprotective agents against Parkinson's disease-like pathology.

  • Cell Culture: Human neuroblastoma SH-SY5Y cells or primary dopaminergic neurons are cultured in appropriate media. For differentiation, cells are often treated with retinoic acid.

  • Induction of Neurotoxicity: 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of the neurotoxin MPTP, is added to the cell culture medium at concentrations typically ranging from 100 µM to 1 mM to induce neuronal cell death.

  • Treatment: The neuroprotective agent being tested is typically added to the culture medium either as a pre-treatment before MPP+ exposure or concurrently with MPP+.

  • Assessment of Neuroprotection:

    • Cell Viability Assays: Assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release are used to quantify cell survival.

    • Apoptosis Assays: Apoptosis can be measured by TUNEL staining or by quantifying the expression of apoptosis-related proteins like cleaved caspase-3 and PARP via Western blotting or immunofluorescence.

    • Morphological Analysis: Changes in neuronal morphology, such as neurite length and branching, are observed and quantified using microscopy.

    • Oxidative Stress Markers: The levels of reactive oxygen species (ROS) can be measured using fluorescent probes.

In Vivo Kainic Acid-Induced Neurodegeneration Model

This model is used to study excitotoxicity-induced neuronal death, a common pathological mechanism in several neurodegenerative diseases.

  • Animal Model: Typically, mice (e.g., FVB or C57BL/6 strains) or rats are used.

  • Induction of Neurodegeneration: Kainic acid (KA), a glutamate analog, is administered to the animals. Administration can be systemic (intraperitoneal injection, e.g., 15 mg/kg) or via direct intracerebral injection to target specific brain regions like the hippocampus.

  • Treatment: The neuroprotective agent is administered to the animals, often prior to or shortly after the KA injection. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosage are critical parameters.

  • Assessment of Neuroprotection:

    • Behavioral Analysis: Seizure activity (latency, duration, and severity) is monitored. Cognitive function can be assessed using tests like the Morris water maze.

    • Histological Analysis: Brain tissue is collected after a specific period. Neuronal loss, particularly in the hippocampus (e.g., CA1 and CA3 regions), is quantified using staining methods like cresyl violet or NeuN immunohistochemistry.

    • Biochemical Analysis: The expression of markers for inflammation (e.g., Iba1 for microglia activation), apoptosis (e.g., cleaved caspase-3), and oxidative stress can be measured in brain tissue homogenates using techniques like Western blotting or ELISA.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involved in neuroprotection and a general workflow for evaluating neuroprotective agents.

G cluster_LAB Lithospermic Acid B LAB LAB PI3K PI3K LAB->PI3K SIRT1 SIRT1 LAB->SIRT1 HSP90 HSP90 LAB->HSP90 Akt Akt PI3K->Akt Activates GSK-3β GSK-3β Akt->GSK-3β Activates Neuroprotection Neuroprotection GSK-3β->Neuroprotection NF-κB NF-κB SIRT1->NF-κB Inhibits acetylation Neuroinflammation\nApoptosis Neuroinflammation Apoptosis NF-κB->Neuroinflammation\nApoptosis HSP90->NF-κB Inhibits

Caption: Signaling pathways of Lithospermic Acid B's neuroprotection.

G cluster_workflow Experimental Workflow for Neuroprotective Agent Evaluation In Vitro Screening In Vitro Screening In Vivo Model In Vivo Model In Vitro Screening->In Vivo Model Promising Candidates Biochemical Analysis Biochemical Analysis In Vivo Model->Biochemical Analysis Histological Analysis Histological Analysis In Vivo Model->Histological Analysis Behavioral Assessment Behavioral Assessment In Vivo Model->Behavioral Assessment Data Analysis Data Analysis Biochemical Analysis->Data Analysis Histological Analysis->Data Analysis Behavioral Assessment->Data Analysis

Caption: General workflow for evaluating neuroprotective agents.

G cluster_common Common Neuroprotective Signaling Pathways Neurotrophic Factors Neurotrophic Factors PI3K/Akt PI3K/Akt Neurotrophic Factors->PI3K/Akt MAPK/ERK MAPK/ERK Neurotrophic Factors->MAPK/ERK Antioxidant Pathways Antioxidant Pathways Nrf2/ARE Nrf2/ARE Antioxidant Pathways->Nrf2/ARE Anti-inflammatory Pathways Anti-inflammatory Pathways NF-κB Inhibition NF-κB Inhibition Anti-inflammatory Pathways->NF-κB Inhibition Anti-apoptotic Pathways Anti-apoptotic Pathways Bcl-2 family regulation Bcl-2 family regulation Anti-apoptotic Pathways->Bcl-2 family regulation Neuronal Survival Neuronal Survival PI3K/Akt->Neuronal Survival MAPK/ERK->Neuronal Survival Antioxidant Response Antioxidant Response Nrf2/ARE->Antioxidant Response Reduced Inflammation Reduced Inflammation NF-κB Inhibition->Reduced Inflammation Reduced Apoptosis Reduced Apoptosis Bcl-2 family regulation->Reduced Apoptosis

Caption: Common signaling pathways in neuroprotection.

References

Comparative

A Comparative Analysis of Lithospermic Acid B and Standard Cardiovascular Therapeutics

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the efficacy of Lithospermic acid B, a natural compound derived from Salvia miltiorrhiza, against established s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Lithospermic acid B, a natural compound derived from Salvia miltiorrhiza, against established standard-of-care cardiovascular drugs, including the ACE inhibitor captopril, the aldosterone antagonist eplerenone, and the statin atorvastatin. This analysis is based on available preclinical and clinical data, with a focus on quantifiable outcomes and mechanisms of action.

Executive Summary

Lithospermic acid B has demonstrated significant cardioprotective effects in preclinical studies, primarily attributed to its potent antioxidant, anti-inflammatory, and vasodilatory properties. It shows promise in mitigating myocardial ischemia-reperfusion injury and exerting antihypertensive effects. Standard cardiovascular drugs like captopril, eplerenone, and atorvastatin have well-established efficacy and extensive clinical data supporting their use in treating hypertension, heart failure, and dyslipidemia, and for the primary and secondary prevention of cardiovascular events.

Currently, a notable gap exists in the scientific literature regarding direct, head-to-head comparative studies between Lithospermic acid B and these standard drugs. The following sections provide a comprehensive overview of the existing evidence for each, allowing for an indirect comparison of their therapeutic potential.

Quantitative Data on Efficacy

The following tables summarize the quantitative data on the efficacy of Lithospermic acid B and standard cardiovascular drugs based on available experimental and clinical studies.

Table 1: Comparison of Efficacy in Myocardial Infarction Models

ParameterLithospermic Acid B (Preclinical)Captopril (Preclinical)
Infarct Size Reduction Pretreatment with 50 mg/kg Lithospermic acid B attenuates infarct area in mice subjected to myocardial ischemia/reperfusion.[1] Infusion of 5.5 µmoles/kg reduced myocardial damage by 62 ± 10% in a rabbit ischemia-reperfusion model.[2]Continuous treatment initiated after infarction reduces infarct size by decreasing the area of myocardium at risk and the amount of necrosis.
Cardiac Function Suppresses myocardial ischemia/reperfusion-induced cardiac dysfunction, as indicated by echocardiography and hemodynamics.[1]Improves ejection fraction and reduces left ventricular end-diastolic pressure.
Biomarkers Decreases plasma levels of troponin T (TnT) and creatine kinase-MB (CK-MB).[1]Reverses increases in lactate dehydrogenase (LDH) release, a marker of cardiac damage.
Mechanism of Action Ameliorates oxidative stress and cardiomyocyte apoptosis; activates eNOS and the Nrf2/HO-1 pathway via AMPKα phosphorylation.[1] Inhibits mitophagy via the Piezo1-PPP3/calcineurin-TFEB pathway.[3]ACE inhibitor; exhibits antioxidant, anti-inflammatory, and immunomodulatory effects.

Table 2: Comparison of Efficacy in Hypertension

ParameterLithospermic Acid B (Preclinical)Captopril (Clinical)Eplerenone (Clinical)
Blood Pressure Reduction Intravenous injection of 10-30 mg/kg decreased blood pressure in a dose-dependent manner in rats.[4]Improves cardiac performance through reduction in systemic vascular resistance (afterload) and determinants of left ventricular filling pressure (preload).[5]At doses of 50 mg and 100 mg daily, significantly reduces seated systolic and diastolic blood pressure compared to placebo.[6] In patients not controlled with an ARB, the addition of eplerenone resulted in a mean seated diastolic BP reduction of -12.7 mmHg compared to -9.3 mmHg with placebo/ARB.[7]
Mechanism of Action Exhibits an antihypertensive effect through the inhibition of angiotensin-converting enzyme (ACE).[8]Blocks the conversion of angiotensin I to angiotensin II, preventing vasoconstriction.[9]Selective aldosterone receptor antagonist, reducing blood pressure and mitigating harmful cardiovascular effects.

Table 3: Comparison of Efficacy in Lipid-Lowering and Atherosclerosis

ParameterLithospermic Acid B (Preclinical)Atorvastatin (Clinical)
Atherosclerosis Attenuates atherosclerosis.[10]Reduces the risk of major cardiovascular events. In patients with stable coronary artery disease, 80 mg/day of atorvastatin reduced the risk of cardiovascular events to a greater extent than 10 mg/day.
Lipid Profile Data not available.Doses of 10-80 mg/day result in 36%–53% decreases in LDL-C. Reductions of up to 61% in LDL cholesterol have been observed with an 80 mg dose.[8][11]
Mechanism of Action Antioxidant properties.HMG-CoA reductase inhibitor, leading to decreased cholesterol synthesis.

Experimental Protocols

Myocardial Infarction Model in Mice

A common preclinical model to assess cardioprotective effects involves the surgical induction of myocardial infarction (MI) in mice.

Objective: To evaluate the efficacy of a therapeutic agent in reducing infarct size and preserving cardiac function after an ischemic event.

Methodology:

  • Anesthesia: Mice are anesthetized, typically with isoflurane.[12]

  • Surgical Preparation: The chest area is shaved and sterilized. The mouse is placed on a surgical board, and limbs are secured.[12]

  • Thoracotomy: A small incision is made on the left side of the chest to expose the heart. The pectoral muscles are retracted to reveal the intercostal space.[12]

  • Coronary Artery Ligation: The left anterior descending (LAD) coronary artery is identified and permanently ligated with a suture to induce myocardial infarction. For ischemia-reperfusion models, the ligation is temporary, with the suture removed after a defined period (e.g., 30-60 minutes) to allow for reperfusion.[12][13]

  • Closure: The chest cavity is closed in layers, and the skin is sutured. Air is evacuated from the chest cavity to prevent pneumothorax.[12]

  • Post-operative Care: Analgesics are administered for pain relief, and the animals are monitored during recovery. Antibiotics may be given to prevent infection.[12]

  • Drug Administration: The test compound (e.g., Lithospermic acid B) or vehicle is administered at a predetermined dose and schedule (e.g., oral gavage for several days before surgery).[1]

  • Outcome Assessment: After a set period (e.g., 24 hours or several weeks), cardiac function is assessed using echocardiography. The heart is then excised, and the infarct size is determined by staining with triphenyltetrazolium chloride (TTC), which stains viable myocardium red, leaving the infarcted area pale.

Hypertension Model in Rats

The Deoxycorticosterone acetate (DOCA)-salt model is a widely used experimental model to induce hypertension in rats.

Objective: To assess the antihypertensive effects of a test compound.

Methodology:

  • Animal Model: Uninephrectomized rats are often used to enhance the hypertensive effect.

  • Induction of Hypertension: A high dose of DOCA (e.g., 300-1000 mg/kg) is administered, followed by providing 0.6% to 1% sodium chloride solution as drinking water. This leads to hypervolemia and an increase in blood pressure.[14]

  • Drug Administration: The test compound or vehicle is administered to the hypertensive rats over a specified period.

  • Blood Pressure Measurement: Systolic blood pressure is monitored non-invasively using the tail-cuff method at regular intervals throughout the study.[15]

  • Data Analysis: The change in blood pressure from baseline in the treated group is compared to the control group to determine the antihypertensive efficacy of the compound.

Signaling Pathways and Mechanisms of Action

Lithospermic Acid B Signaling Pathways

Lithospermic_Acid_B_Signaling LAB Lithospermic Acid B Piezo1 Piezo1 LAB->Piezo1 Inhibits Mitophagy Mitophagy LAB->Mitophagy Inhibits AMPK AMPKα LAB->AMPK Activates eNOS eNOS LAB->eNOS Activates ACE Angiotensin-Converting Enzyme (ACE) LAB->ACE Inhibits Ca_influx Ca2+ Influx Piezo1->Ca_influx Calcineurin Calcineurin (PPP3) Ca_influx->Calcineurin Activates TFEB TFEB (Nuclear Translocation) Calcineurin->TFEB TFEB->Mitophagy Promotes Nrf2 Nrf2 AMPK->Nrf2 Phosphorylates HO1 HO-1 Nrf2->HO1 Upregulates Oxidative_Stress Oxidative Stress HO1->Oxidative_Stress Reduces eNOS->Oxidative_Stress Reduces Apoptosis Cardiomyocyte Apoptosis Oxidative_Stress->Apoptosis AngII Angiotensin II ACE->AngII Catalyzes (Ang I to Ang II) Vasoconstriction Vasoconstriction AngII->Vasoconstriction

Caption: Signaling pathways modulated by Lithospermic acid B.

Captopril Mechanism of Action

Captopril_Mechanism Captopril Captopril ACE Angiotensin-Converting Enzyme (ACE) Captopril->ACE Inhibits AngI Angiotensin I AngII Angiotensin II AngI->AngII ACE Vasoconstriction Vasoconstriction AngII->Vasoconstriction Aldosterone Aldosterone Release AngII->Aldosterone Bradykinin Bradykinin Inactive_Metabolites Inactive Metabolites Bradykinin->Inactive_Metabolites ACE Vasodilation Vasodilation Bradykinin->Vasodilation

Caption: Mechanism of action of Captopril.

Eplerenone Mechanism of Action

Eplerenone_Mechanism Eplerenone Eplerenone MR Mineralocorticoid Receptor (MR) Eplerenone->MR Blocks Aldosterone Aldosterone Aldosterone->MR Binds to Gene_Transcription Gene Transcription MR->Gene_Transcription Activates Na_Reabsorption Sodium & Water Reabsorption Gene_Transcription->Na_Reabsorption K_Excretion Potassium Excretion Gene_Transcription->K_Excretion Fibrosis Myocardial & Vascular Fibrosis Gene_Transcription->Fibrosis

Caption: Mechanism of action of Eplerenone.

Atorvastatin Mechanism of Action

Atorvastatin_Mechanism Atorvastatin Atorvastatin HMG_CoA_Reductase HMG-CoA Reductase Atorvastatin->HMG_CoA_Reductase Inhibits HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Cholesterol_Synthesis Cholesterol Synthesis Mevalonate->Cholesterol_Synthesis LDL_Receptors Upregulation of LDL Receptors Cholesterol_Synthesis->LDL_Receptors Decreased Intrahepatic Cholesterol Leads to LDL_C_Clearance Increased Clearance of LDL-C LDL_Receptors->LDL_C_Clearance

Caption: Mechanism of action of Atorvastatin.

Conclusion and Future Directions

Lithospermic acid B exhibits promising cardioprotective activities in preclinical models, operating through multiple signaling pathways related to oxidative stress, inflammation, and vascular tone. Standard cardiovascular drugs have a wealth of clinical evidence supporting their efficacy and are the current cornerstones of treatment.

The primary limitation in directly comparing Lithospermic acid B to these drugs is the absence of head-to-head clinical trials. Future research should focus on conducting such trials to definitively establish the therapeutic potential of Lithospermic acid B in cardiovascular diseases relative to the current standard of care. Further elucidation of its pharmacokinetic and pharmacodynamic profiles in humans is also crucial for its potential translation into clinical practice. For drug development professionals, Lithospermic acid B represents a compelling lead compound for the development of novel cardiovascular therapies.

References

Validation

Validating the Anti-inflammatory Properties of Lithospermic Acid B In Vitro: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the in vitro anti-inflammatory properties of Lithospermic acid B (LAB), a major water-soluble compound isolat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anti-inflammatory properties of Lithospermic acid B (LAB), a major water-soluble compound isolated from Salvia miltiorrhiza. The following sections detail its mechanism of action, present supporting experimental data from in vitro studies, and provide comprehensive protocols for key assays. While direct in vitro comparative data against a wide range of anti-inflammatory agents is limited in the current literature, this guide summarizes the available evidence to validate its potent anti-inflammatory effects.

Data Presentation: In Vitro Efficacy of Lithospermic Acid B

Lithospermic acid B has been shown to significantly inhibit the production of key pro-inflammatory mediators in various cell lines, most notably in lipopolysaccharide (LPS)-stimulated macrophages. The data presented below is a summary of findings from studies on murine macrophage cell lines (e.g., RAW 264.7) and microglial cells (e.g., BV2), which are standard models for assessing in vitro anti-inflammatory activity.

Table 1: Inhibitory Effects of Lithospermic Acid B on Pro-inflammatory Mediators in LPS-Stimulated Macrophages/Microglial Cells

Inflammatory MediatorCell LineTreatmentConcentration of LAB% Inhibition (relative to LPS control)Reference
Nitric Oxide (NO)BV2LPS (1 µg/mL) + LABDose-dependentSignificant reduction[1]
Prostaglandin E2 (PGE2)BV2LPS (1 µg/mL) + LABDose-dependentSignificant reduction[1]
Tumor Necrosis Factor-α (TNF-α)BV2LPS (1 µg/mL) + LABDose-dependentMarked decrease[1]
Interleukin-6 (IL-6)BV2LPS (1 µg/mL) + LABDose-dependentMarked decrease[1]
Interleukin-1β (IL-1β)BV2LPS (1 µg/mL) + LABDose-dependentMarked decrease[1]

Table 2: Comparative In Vitro Anti-inflammatory Effects

Direct head-to-head in vitro comparisons of Lithospermic acid B with other established anti-inflammatory drugs are not widely available in the literature. However, one study investigating a novel phenylpropanoid derivative, euploic acid, included both Lithospermic acid B and the corticosteroid dexamethasone, providing some comparative context in LPS and IFN-γ-stimulated J774 macrophages.

CompoundConcentrationAssayResultReference
Euploic Acid12.5-200 µMNitric Oxide ProductionSignificant reduction, comparable to dexamethasone[2]
Dexamethasone20 µMNitric Oxide ProductionSignificant reduction[2]
Euploic Acid12.5-200 µMIL-1β ProductionSignificant reduction, comparable to dexamethasone[2]
Dexamethasone20 µMIL-1β ProductionSignificant reduction[2]

Note: While Lithospermic acid B was isolated in this study, the quantitative anti-inflammatory data was presented for the novel compound, euploic acid, in comparison to dexamethasone. This highlights the need for further direct comparative studies of Lithospermic acid B.

Mechanism of Action: Modulation of Key Signaling Pathways

Lithospermic acid B exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. In response to inflammatory stimuli like LPS, the inhibitor of κB (IκBα) is phosphorylated and degraded, allowing the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Lithospermic acid B has been shown to inhibit this process by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

MAPK Signaling Pathway

The MAPK family, including p38 and JNK, plays a crucial role in the production of inflammatory mediators. Upon activation by inflammatory signals, these kinases phosphorylate various transcription factors, leading to the expression of pro-inflammatory genes. Studies have indicated that Lithospermic acid B can significantly alleviate the phosphorylation of p38 and JNK in response to inflammatory stimuli.

Mandatory Visualization

G cluster_0 Experimental Workflow cluster_1 Analyze Inflammatory Markers start Seed RAW 264.7 Macrophages pretreat Pre-treat with Lithospermic Acid B or Comparator start->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatant incubate->collect no_assay Nitric Oxide (Griess Assay) collect->no_assay cytokine_assay Cytokines (ELISA) collect->cytokine_assay

General experimental workflow for in vitro anti-inflammatory assays.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB degrades, releasing Nucleus Nucleus NFkappaB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Proinflammatory_Genes induces LAB Lithospermic Acid B LAB->IKK inhibits

Inhibition of the NF-κB signaling pathway by Lithospermic Acid B.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK MKK MKK3/6, MKK4/7 MAPKKK->MKK p38_JNK p38 / JNK MKK->p38_JNK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38_JNK->Transcription_Factors activates Proinflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Proinflammatory_Genes LAB Lithospermic Acid B LAB->p38_JNK inhibits phosphorylation

Modulation of the MAPK signaling pathway by Lithospermic Acid B.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in the validation of Lithospermic acid B's anti-inflammatory properties.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 or murine microglial cell line BV2.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: For experiments, cells are seeded in 96-well plates (for NO and cytotoxicity assays) or 6-well plates (for Western blotting and ELISA) and allowed to adhere overnight.

  • Treatment Protocol: Cells are pre-treated with various concentrations of Lithospermic acid B for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[1]

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: The concentration of nitric oxide is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Procedure:

    • After the 24-hour incubation period, 100 µL of the cell culture supernatant is collected.

    • The supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • The mixture is incubated at room temperature for 10-15 minutes in the dark.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The nitrite concentration is calculated from a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Procedure:

    • Cell culture supernatants are collected after the 24-hour treatment period.

    • Commercial ELISA kits for mouse TNF-α, IL-6, and IL-1β are used according to the manufacturer's instructions.

    • Briefly, supernatants are added to antibody-coated plates, followed by the addition of detection antibodies and a substrate solution.

    • The absorbance is measured at 450 nm, and cytokine concentrations are determined based on a standard curve.[1]

Western Blot Analysis for Signaling Pathway Proteins
  • Principle: Western blotting is used to detect the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

  • Procedure:

    • After a shorter stimulation period with LPS (e.g., 30-60 minutes), cells are lysed to extract total protein.

    • Protein concentrations are determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, and JNK.

    • After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using a chemiluminescent substrate.

    • Band intensities are quantified and normalized to a loading control (e.g., β-actin).

Conclusion

The available in vitro evidence strongly supports the anti-inflammatory properties of Lithospermic acid B. It effectively reduces the production of key inflammatory mediators by inhibiting the NF-κB and MAPK signaling pathways. While the data clearly demonstrates its efficacy compared to stimulated controls, there is a notable lack of direct, quantitative in vitro comparisons with widely used anti-inflammatory drugs such as NSAIDs. Further research focusing on head-to-head comparative studies would be invaluable for positioning Lithospermic acid B within the current landscape of anti-inflammatory therapeutics. The experimental protocols and pathway analyses provided in this guide offer a solid foundation for such future investigations.

References

Comparative

A Researcher's Guide to Anti-Lithospermic Acid B Antibodies: Specificity and Cross-Reactivity Profile

For researchers, scientists, and drug development professionals, the accurate detection and quantification of Lithospermic acid B (LSB) are critical for advancing research into its therapeutic effects. This guide provide...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of Lithospermic acid B (LSB) are critical for advancing research into its therapeutic effects. This guide provides an objective comparison of the performance of anti-Lithospermic acid B antibodies, focusing on their specificity and cross-reactivity, supported by experimental data from a developed indirect competitive enzyme-linked immunosorbent assay (ELISA).

Lithospermic acid B, a major water-soluble component of Salvia miltiorrhiza (Danshen), is a key active ingredient responsible for the herb's therapeutic applications in cardiovascular diseases.[1][2] To facilitate research and quality control, specific antibodies have been developed for the detection of LSB. This guide delves into the specificity of these antibodies, a crucial factor for reliable experimental results.

Performance Characteristics of Anti-Lithospermic Acid B Antibody

An indirect competitive ELISA has been developed to quantify LSB, demonstrating a practical and sensitive method for its detection.[1][3] The performance of the anti-LSB antibody (Ab-LSB) in this assay is summarized below.

ParameterValueReference
Assay FormatIndirect Competitive ELISA[1][3]
IC50 (LSB) ~120 ng/mL [1][2][3]
Detection Range5 to 5 x 10⁴ ng/mL[1][2][3]
Limit of Detection (LOD)45.89 ng/mL[1][3]

Specificity and Cross-Reactivity Analysis

The specificity of an antibody is its ability to distinguish the target antigen from other structurally related molecules. In the case of anti-LSB antibodies, it is crucial to assess their cross-reactivity with other phenolic compounds, particularly those that may be co-extracted from natural sources.

The developed anti-LSB antibody has been shown to be specific to LSB, with no cross-reactivity observed with the carrier protein (lysine-enriched caleosin) used for immunization.[1][2] A key aspect of its specificity is its low cross-reactivity with rosmarinic acid, a structurally related compound.

CompoundIC50Cross-Reactivity (%)Reference
Lithospermic Acid B (LSB)~120 ng/mL100%[1]
Rosmarinic Acid~4550 ng/mL~2.6%[1]

Cross-reactivity was calculated as (IC50 of LSB / IC50 of competing compound) x 100%.

This data indicates that the antibody has a significantly higher affinity for LSB compared to rosmarinic acid, making it suitable for the specific detection of LSB in complex mixtures.

Experimental Protocols

Antibody Generation

Specific antibodies against LSB (Ab-LSB) were generated by immunizing hens with LSB chemically conjugated to an engineered lysine-enriched caleosin.[1] The antibodies were then harvested from eggs. Western blotting confirmed that the generated antibodies specifically recognized LSB and not the carrier protein.[1][2]

Indirect Competitive ELISA Protocol

The quantification of LSB was achieved using an indirect competitive ELISA. The principle of this assay is the competition between free LSB in the sample and LSB conjugated to a carrier protein (LSB-BSA) coated on a microplate for binding to the anti-LSB antibody. The concentration of LSB in the sample is inversely proportional to the signal detected.

Materials:

  • 96-well microplate

  • LSB-BSA conjugate

  • Anti-LSB antibody (Ab-LSB)

  • Sample containing LSB

  • Secondary antibody (e.g., alkaline phosphatase-conjugated rabbit anti-chicken IgY)

  • Substrate solution (e.g., p-Nitrophenyl Phosphate, PNPP)

  • Stop solution (e.g., 2N NaOH)

  • Wash buffer (e.g., PBST)

  • Microplate reader

Procedure:

  • Coating: A 96-well microplate is coated with LSB-BSA conjugate.

  • Competition: The sample containing free LSB is mixed with a known amount of Ab-LSB and added to the coated wells. The free LSB and the coated LSB-BSA compete for binding to the Ab-LSB.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Washing: The plate is washed to remove unbound antibodies and other components.

  • Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., alkaline phosphatase) is added, which binds to the Ab-LSB captured on the plate.

  • Incubation and Washing: The plate is incubated and then washed again to remove the unbound secondary antibody.

  • Substrate Addition: A substrate for the enzyme is added to the wells. The enzyme catalyzes a reaction that produces a colored product.

  • Signal Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of LSB in the sample.

Lithospermic Acid B Signaling Pathway

Lithospermic acid B has been shown to exert its biological effects through various signaling pathways. Understanding these pathways is crucial for researchers investigating its mechanism of action. One of the key pathways involves its cytoprotective effects against apoptosis.

LSB_Signaling_Pathway Cytokines Pro-inflammatory Cytokines Apoptotic_Pathways Apoptotic Pathways (p38, JNK phosphorylation) Cytokines->Apoptotic_Pathways LSB Lithospermic Acid B LSB->Apoptotic_Pathways Anti_Apoptotic_Pathways Anti-Apoptotic Pathways (Nrf2-HO-1, Sirt1) LSB->Anti_Apoptotic_Pathways Caspase3 Cleaved Caspase-3 Apoptotic_Pathways->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Anti_Apoptotic_Pathways->Apoptosis Cell_Survival Cell Survival Anti_Apoptotic_Pathways->Cell_Survival ELISA_Workflow Coating 1. Coating Microplate wells coated with LSB-BSA conjugate Competition 2. Competitive Binding Add sample (containing free LSB) and Anti-LSB Antibody Coating->Competition Washing1 3. Washing Remove unbound antibodies and sample components Competition->Washing1 SecondaryAb 4. Secondary Antibody Addition Add enzyme-conjugated secondary antibody Washing1->SecondaryAb Washing2 5. Washing Remove unbound secondary antibody SecondaryAb->Washing2 Substrate 6. Substrate Development Add substrate and incubate for color development Washing2->Substrate Detection 7. Detection Measure absorbance (inversely proportional to LSB concentration) Substrate->Detection

References

Validation

A Comparative Analysis of Lithospermic Acid B Quantification in Various Salvia Species

This guide provides a comparative overview of Lithospermic acid B (LAB) content in different Salvia species, compiled for researchers, scientists, and professionals in drug development. The following sections detail the...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of Lithospermic acid B (LAB) content in different Salvia species, compiled for researchers, scientists, and professionals in drug development. The following sections detail the quantitative data, experimental methodologies for LAB extraction and analysis, and a generalized workflow for these processes.

Quantitative Data Summary

Lithospermic acid B, a significant water-soluble compound, is a key active ingredient in several Salvia species, with its concentration varying notably among them. The following table summarizes the reported quantities of LAB in Salvia miltiorrhiza and Salvia tomentosa.

Salvia SpeciesPlant Part/Culture TypeLithospermic Acid B ContentReference
Salvia miltiorrhizaHairy Root Cultures5.4% to 18.8% of dry weight (enhanced by Ag+)[1][2]
Salvia miltiorrhizaHairy Root Cultures0.73% to 1.61% of dry weight[3]
Salvia tomentosaRoots (1-year-old)1.83 mg/100 g D.W. (as Lithospermic acid derivative)[4][5]
Salvia tomentosaRoots (2-year-old)1.15 mg/100 g D.W. (as Lithospermic acid derivative)[4][5]
Salvia tomentosaAerial Parts (1-year-old)1.05 mg/100 g D.W. (as Lithospermic acid derivative)[4][5]
Salvia tomentosaAerial Parts (2-year-old)1.63 mg/100 g D.W. (as Lithospermic acid derivative)[4][5]
Salvia tomentosaInflorescences (2-year-old)1.25 mg/100 g D.W. (as Lithospermic acid derivative)[4][5]

Note: The quantification in S. tomentosa was for lithospermic acid derivatives and measured as salvianolic acid A equivalents.

Experimental Protocols

The quantification of Lithospermic acid B typically involves solvent extraction followed by analysis using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

1. Sample Preparation and Extraction

A common method for extracting LAB from plant material involves the following steps:

  • Drying and Pulverization : Plant materials (roots, leaves, etc.) are dried at approximately 50°C and then ground into a homogeneous powder (around 40 mesh).[6]

  • Solvent Extraction : The powdered sample is extracted with a solvent. A typical procedure involves using 20% ethanol. For example, 1 gram of the sample can be extracted with 20 mL of 20% ethanol at room temperature for 3 hours.[7] This process can be repeated multiple times to ensure complete extraction.[7][8] Another approach is reflux extraction.[9]

  • Filtration : The resulting extract is filtered to remove solid plant debris.

2. Quantification by HPLC-DAD

  • Chromatographic System : An HPLC system equipped with a Diode Array Detector (DAD) is commonly used.[7]

  • Column : A reversed-phase column, such as a C18 column (e.g., 250 x 4.6 mm, 5 µm), is employed for separation.[7][10]

  • Mobile Phase : A gradient elution is typically used, consisting of two solvents. For instance, solvent A could be 100% acetonitrile with 0.2% formic acid, and solvent B could be 0.2% formic acid in water.[7]

  • Gradient Program : A representative gradient program is as follows: 12% A for 0-5 min, 20% A for 5-20 min, 23% A for 20-30 min, 30% A for 30-40 min, and a return to 12% A for 40-45 min.[7]

  • Detection : The detection wavelength is set at 286 nm for quantifying LAB.[7]

  • Quantification : The concentration of LAB in the sample is determined by comparing the peak area to a standard curve generated from known concentrations of a LAB standard.

3. Quantification by UPLC/qTOF-MS

  • Chromatographic System : A UPLC system coupled with a Quadrupole Time-of-Flight Mass Spectrometer (qTOF-MS) provides high resolution and sensitivity.[4][5]

  • Mobile Phase : A common mobile phase consists of solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile).[4][5]

  • Quantification : Lithospermic acid derivatives can be quantified using a standard of a related compound, such as salvianolic acid A, if a pure standard of the specific derivative is unavailable.[4][5]

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the extraction and quantification of Lithospermic Acid B from Salvia species.

Caption: Generalized workflow for LAB extraction and quantification.

References

Comparative

Elicitor-Induced Phenolic Acid Production in Salvia miltiorrhiza Hairy Roots: A Comparative Analysis of Lithospermic Acid B and Rosmarinic Acid Accumulation

For researchers, scientists, and drug development professionals, understanding the nuanced responses of medicinal plant cultures to elicitors is paramount for optimizing the production of valuable bioactive compounds. Th...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced responses of medicinal plant cultures to elicitors is paramount for optimizing the production of valuable bioactive compounds. This guide provides a comparative analysis of the effects of various elicitors on the accumulation of two key phenolic acids, lithospermic acid B and rosmarinic acid, in hairy root cultures of Salvia miltiorrhiza. The data presented herein is synthesized from multiple studies to offer a comprehensive overview of the differential responses and to elucidate the underlying biosynthetic pathways.

Salvia miltiorrhiza, a staple in traditional Chinese medicine, is renowned for its rich content of pharmacologically active compounds, including the water-soluble phenolic acids. Among these, lithospermic acid B (also known as salvianolic acid B) and its precursor, rosmarinic acid, are of significant interest due to their potent antioxidant and cardiovascular-protective properties. Hairy root culture, a stable and high-yield platform, is increasingly employed for the controlled production of these metabolites. Elicitation, the use of external stimuli to induce a defense response and enhance secondary metabolite production, is a key strategy in this process. This guide focuses on the differential impact of common elicitors on the biosynthesis of lithospermic acid B and rosmarinic acid.

Comparative Elicitor Response: A Quantitative Overview

The response of Salvia miltiorrhiza hairy roots to elicitation is highly dependent on the type of elicitor used, leading to varied accumulation patterns of lithospermic acid B and rosmarinic acid. The following table summarizes the quantitative data from key studies, highlighting the differential effects of silver ions (Ag⁺), a well-known abiotic elicitor, and yeast extract (YE), a common biotic elicitor.

ElicitorConcentrationTreatment DurationLithospermic Acid B (LAB) Yield (% of Dry Weight)Rosmarinic Acid (RA) Yield (mg/g Dry Weight)Fold Change vs. Control (RA)Reference
Control --~5.4%46.1-[1][2]
Silver Ions (Ag⁺) 15 µMNot Specified18.8% No significant stimulation-[1][2]
Yeast Extract (YE) 200 mg/L8 daysNot Reported74.1 1.6-fold[3]

Key Findings:

  • Silver ions (Ag⁺) appear to be a potent and specific elicitor for lithospermic acid B production, leading to a dramatic increase from approximately 5.4% to 18.8% of the dry weight.[1][2] Interestingly, this same elicitor did not significantly stimulate the accumulation of rosmarinic acid.[1][2]

  • Conversely, yeast extract (YE) proved to be a more effective elicitor for rosmarinic acid , inducing a 1.6-fold increase in its content compared to the control group.[3]

  • These findings suggest a differential regulation of the biosynthetic pathways for these two related phenolic acids in response to different types of elicitors.

Experimental Methodologies

To ensure the reproducibility of these findings, detailed experimental protocols are crucial. The following sections outline the key methodologies employed in the cited studies.

Hairy Root Culture Establishment and Maintenance

Salvia miltiorrhiza hairy roots are typically initiated by infecting sterile plant tissues (e.g., leaves or stems) with Agrobacterium rhizogenes. The resulting transformed roots are then cultured on a hormone-free solid medium, such as Murashige and Skoog (MS) or B5 medium, to establish stable lines. For elicitation experiments, the hairy roots are transferred to liquid shake-flask cultures.

Elicitor Preparation and Application
  • Silver Ions (Ag⁺): A stock solution of silver nitrate (AgNO₃) is prepared and filter-sterilized. The elicitor is then added to the hairy root culture medium to achieve the desired final concentration (e.g., 15 µM).

  • Yeast Extract (YE): A solution of yeast extract is prepared in distilled water and autoclaved. The sterile solution is then added to the culture medium at the specified concentration (e.g., 200 mg/L).

Extraction and Quantification of Phenolic Acids

Following the elicitation period, the hairy roots are harvested, freeze-dried, and ground into a fine powder. The phenolic acids are then extracted using a suitable solvent, typically a methanol-water mixture. The quantification of lithospermic acid B and rosmarinic acid is performed using High-Performance Liquid Chromatography (HPLC) with a UV detector.

Biosynthetic Pathways and Elicitor Action

The differential accumulation of lithospermic acid B and rosmarinic acid can be attributed to the specific induction of enzymes in their shared and divergent biosynthetic pathways. Rosmarinic acid is synthesized from the precursors L-phenylalanine and L-tyrosine. Lithospermic acid B is a dimer of rosmarinic acid.

Putative Biosynthetic Pathway of Rosmarinic Acid and Lithospermic Acid B

Rosmarinic Acid and Lithospermic Acid B Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_tyrosine Tyrosine-Derived Pathway L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL 4-Coumaric acid 4-Coumaric acid Cinnamic acid->4-Coumaric acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA 4-Coumaric acid->4-Coumaroyl-CoA 4CL Rosmarinic acid Rosmarinic acid 4-Coumaroyl-CoA->Rosmarinic acid RAS L-Tyrosine L-Tyrosine 4-Hydroxyphenylpyruvic acid 4-Hydroxyphenylpyruvic acid L-Tyrosine->4-Hydroxyphenylpyruvic acid TAT 4-Hydroxyphenyllactic acid 4-Hydroxyphenyllactic acid 4-Hydroxyphenylpyruvic acid->4-Hydroxyphenyllactic acid HPPR 4-Hydroxyphenyllactic acid->Rosmarinic acid Lithospermic acid B Lithospermic acid B Rosmarinic acid->Lithospermic acid B Oxidative Coupling (Putative)

Caption: Putative biosynthetic pathway of rosmarinic acid and lithospermic acid B.

The differential effects of Ag⁺ and yeast extract suggest that these elicitors may target different enzymatic steps in the pathway. The dramatic increase in lithospermic acid B with a concurrent lack of stimulation in rosmarinic acid by Ag⁺ suggests that the elicitor may strongly upregulate the final oxidative coupling step that converts rosmarinic acid into its dimer, lithospermic acid B. Conversely, yeast extract appears to enhance the overall flux towards rosmarinic acid synthesis.

Experimental Workflow for Elicitor Studies

Experimental Workflow Start Start Establishment of\nSalvia miltiorrhiza\nhairy root cultures Establishment of Salvia miltiorrhiza hairy root cultures Start->Establishment of\nSalvia miltiorrhiza\nhairy root cultures Subculture and\ngrowth in liquid medium Subculture and growth in liquid medium Establishment of\nSalvia miltiorrhiza\nhairy root cultures->Subculture and\ngrowth in liquid medium Elicitation\n(Addition of elicitor to cultures) Elicitation (Addition of elicitor to cultures) Subculture and\ngrowth in liquid medium->Elicitation\n(Addition of elicitor to cultures) Elicitor Preparation\n(e.g., Ag+, Yeast Extract) Elicitor Preparation (e.g., Ag+, Yeast Extract) Elicitor Preparation\n(e.g., Ag+, Yeast Extract)->Elicitation\n(Addition of elicitor to cultures) Incubation under\ncontrolled conditions Incubation under controlled conditions Elicitation\n(Addition of elicitor to cultures)->Incubation under\ncontrolled conditions Harvesting of\nhairy roots Harvesting of hairy roots Incubation under\ncontrolled conditions->Harvesting of\nhairy roots Extraction of\nphenolic acids Extraction of phenolic acids Harvesting of\nhairy roots->Extraction of\nphenolic acids HPLC Analysis\n(Quantification of LAB and RA) HPLC Analysis (Quantification of LAB and RA) Extraction of\nphenolic acids->HPLC Analysis\n(Quantification of LAB and RA) Data Analysis and\nComparison Data Analysis and Comparison HPLC Analysis\n(Quantification of LAB and RA)->Data Analysis and\nComparison End End Data Analysis and\nComparison->End

Caption: General experimental workflow for studying elicitor effects.

Conclusion

The selective elicitation of either lithospermic acid B or rosmarinic acid in Salvia miltiorrhiza hairy root cultures is a promising strategy for the targeted production of these valuable pharmaceuticals. Silver ions have been shown to be a highly effective elicitor for lithospermic acid B, while yeast extract favors the accumulation of rosmarinic acid. This differential response underscores the complexity of plant metabolic regulation and provides a foundation for future research aimed at optimizing production yields through tailored elicitation strategies. Further investigation into the specific signaling pathways activated by these elicitors will be crucial for a complete understanding and for the rational design of metabolic engineering approaches.

References

Validation

A Comparative Guide to Validated LC-MS/MS Methods for Lithospermic Acid B Bioanalysis

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the bioanalysis of Lith...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the bioanalysis of Lithospermic Acid B (LSB). This document summarizes key performance data from various studies, details experimental protocols, and offers a visual representation of the typical bioanalytical workflow. The aim is to assist in the selection and development of robust and reliable methods for quantifying LSB in biological matrices.

Comparative Analysis of Method Performance

The selection of an appropriate bioanalytical method is critical for accurate pharmacokinetic and toxicokinetic studies. The following tables summarize the quantitative performance of several published LC-MS/MS methods for LSB, providing a clear comparison of their key validation parameters.

Method Reference Biological Matrix Linearity Range (ng/mL) Lower Limit of Quantification (LLOQ) (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%RE) Extraction Recovery (%)
Kim et al. (2005)[1][2]Rat PlasmaNot explicitly stated, but quantitation limit is 10 ng/mL10Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
Song et al. (2007)[3]Rat Serum10.0-500101.1 - 6.21.1 - 6.2-10.3 to -2.773.2 - 79.5
Chen et al. (2007)[4]Rat Serum16-409616< 9.3< 8.992.8 - 104.7Not explicitly stated
Wu et al. (2014)[5]Rat Plasma5–5005.4< 10< 10within ±10~90

Detailed Experimental Protocols

The robustness of a bioanalytical method is underpinned by its experimental protocol. Below are detailed methodologies from the cited literature, offering insights into sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation

Method 1: Liquid-Liquid Extraction (LLE) (As described by Song et al., 2007)[3]

  • To 50 µL of rat serum, add the internal standard (IS), 7-hydroxy-3-phenyl-chromen-4-one (HPC).

  • Perform extraction with methyl-tert-butyl ether at an acidic pH.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Method 2: Protein Precipitation (General approach, can be adapted from various protocols)

  • To a volume of plasma or serum, add a threefold volume of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins.

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Collect the supernatant and inject it directly or after evaporation and reconstitution into the LC-MS/MS system.

Method 3: Enhanced Protein Precipitation for High Protein Binding (As described by Wu et al., 2014)[5]

  • To rat plasma, add HCl (5 M), EDTA (0.5 M), and caffeic acid (400 μg/mL). This step is crucial to release LSB from plasma proteins.

  • Proceed with protein precipitation using an organic solvent.

  • Centrifuge and collect the supernatant for analysis.

Liquid Chromatography
  • Column: Typically a C8 or C18 reversed-phase column is used. For example, a Luna C8 column was used by Song et al. (2007)[3].

  • Mobile Phase: A common mobile phase composition is a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water). Song et al. (2007) used acetonitrile-ammonium formate (10 mM, pH 6.5) (50:50, v/v)[3].

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: Usually between 5-20 µL.

Mass Spectrometry
  • Ionization Mode: Negative electrospray ionization (ESI-) is commonly used for the analysis of LSB[3].

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions.

    • LSB Transitions: Wu et al. (2014) monitored two major fragments with m/z values of 519 and 321[5].

  • Instrumentation: A triple quadrupole mass spectrometer is the instrument of choice for quantitative bioanalysis using MRM.

Bioanalytical Workflow Visualization

The following diagram illustrates the general workflow for the LC-MS/MS bioanalysis of Lithospermic Acid B.

LC-MS/MS Bioanalytical Workflow for Lithospermic Acid B cluster_0 Sample Collection & Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Analysis Sample Biological Matrix (Plasma/Serum) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (LLE, PPT, etc.) Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Quantification Calibration->Quantification

Caption: General workflow of an LC-MS/MS bioanalytical method.

Conclusion

The choice of an LC-MS/MS method for Lithospermic Acid B bioanalysis will depend on the specific requirements of the study, including the desired sensitivity, the available equipment, and the nature of the biological matrix. The methods presented in this guide have been successfully applied to pharmacokinetic studies in rats and demonstrate the robustness of LC-MS/MS for this application. For compounds with high protein binding, such as LSB, careful optimization of the sample preparation method is crucial to ensure high recovery and accurate quantification[5]. Researchers should consider the trade-offs between different extraction techniques in terms of cleanliness, recovery, and throughput to select the most suitable method for their needs.

References

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Lithospermic acid B

For Researchers, Scientists, and Drug Development Professionals This guide provides crucial safety and logistical information for the handling and disposal of Lithospermic acid B (also known as Salvianolic acid B). The f...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Lithospermic acid B (also known as Salvianolic acid B). The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Hazard Identification and Risk Assessment

While Lithospermic acid B is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is a potent bioactive compound.[1] Therefore, it is imperative to handle it with care to avoid unnecessary exposure. The primary risks are associated with inhalation of dust particles and direct contact with skin and eyes.

Summary of Safety Information:

Hazard ClassificationGHS PictogramsSignal WordHazard Statements
Not classified as hazardous[1]NoneNoneNone

NFPA Ratings (Scale 0-4):

HealthFireReactivity
000

HMIS-Ratings (Scale 0-4):

HealthFireReactivity
000

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is essential to minimize exposure when handling Lithospermic acid B. The following PPE is recommended:

PPE CategoryItemSpecifications and Best Practices
Hand Protection Chemical-resistant glovesWear impermeable gloves. Nitrile or neoprene gloves are preferred.[2] For extensive handling, consider double-gloving.[3] Change gloves immediately if they are torn, punctured, or contaminated.
Eye Protection Safety glasses with side shields or gogglesProtects against splashes and dust.[2]
Body Protection Laboratory coat or disposable gownA disposable gown made of low-permeability fabric is recommended.[3] Ensure cuffs are tight-fitting.
Respiratory Protection Not generally required under normal handling conditions.Use in a well-ventilated area.[1][4] If dust formation is unavoidable or if working with large quantities, a NIOSH-approved respirator may be necessary.

PPE Workflow Diagram:

PPE_Workflow PPE Donning and Doffing Procedure cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat/Gown Don2 2. Safety Glasses/Goggles Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat/Gown Doff1->Doff2 Doff3 3. Safety Glasses/Goggles Doff2->Doff3 Wash_Hands_After Wash Hands Thoroughly Doff3->Wash_Hands_After Wash_Hands_Before Wash Hands Wash_Hands_Before->Don1

PPE Donning and Doffing Sequence

Handling and Storage

Safe Handling Procedures:

  • Ventilation: Handle Lithospermic acid B in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1][4]

  • Avoid Contact: Take precautions to avoid contact with skin and eyes.[1][4]

  • Hygiene: Practice good general protective and hygienic measures. Wash hands before breaks and at the end of the workday. Do not eat, drink, or smoke in the work area.[3]

Storage Conditions:

  • Temperature: Store at -20°C for long-term stability.

  • Container: Keep the container tightly closed in a dry and cool place.[1][4]

  • Incompatibilities: Store apart from incompatible materials and foodstuff containers.[1][4]

Accidental Release and First Aid Measures

Spill Response:

  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Clean-up: Mechanically pick up the spilled solid material. Place in a suitable, closed container for disposal.

First Aid:

Exposure RouteFirst Aid Measures
Inhalation Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[1]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Disposal Plan

Proper disposal of Lithospermic acid B and any contaminated materials is crucial to prevent environmental contamination.

Disposal Workflow Diagram:

Disposal_Workflow Disposal Protocol for Lithospermic Acid B cluster_waste Waste Generation Waste_Solid Unused Lithospermic Acid B Collect Collect in a suitable, closed, and labeled container Waste_Solid->Collect Waste_Contaminated Contaminated PPE and Labware Waste_Contaminated->Collect Store Store in a designated hazardous waste area Collect->Store Dispose Dispose of according to local, state, and federal regulations Store->Dispose

Waste Disposal Workflow

Disposal Procedures:

  • Unused Product: Collect and arrange for disposal in a suitable and closed container.[1] Discharge into the environment must be avoided.[1]

  • Contaminated Materials: Dispose of contaminated PPE (gloves, gowns) and labware (pipette tips, tubes) as chemical waste. The first rinse of any container that held the chemical should be collected and disposed of as hazardous waste.[5]

  • Regulations: Adhere to all local, state, and federal regulations for chemical waste disposal.

By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with Lithospermic acid B.

References

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